2-(Methylthio)ethyl methacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMNVSTCSILMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393393 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14216-23-0 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)ethyl methacrylate chemical structure and properties
An In-depth Technical Guide on 2-(Methylthio)ethyl Methacrylate (B99206): Structure, Properties, and Applications in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)ethyl methacrylate (MTEMA) is a functional monomer that has garnered significant interest in the field of polymer chemistry, particularly for the development of advanced biomaterials. Its unique thioether side chain imparts stimuli-responsive properties, making polymers derived from it ideal candidates for sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and polymerization of MTEMA. It further delves into the applications of poly(this compound) (PMTEMA) and its oxidized derivatives in creating stimuli-responsive nanoparticles for targeted drug release. Detailed experimental protocols for its polymerization and subsequent modification are provided, alongside a discussion on the cytotoxicity of these materials.
Chemical Structure and Physicochemical Properties
This compound is an ester of methacrylic acid containing a sulfur atom in its side chain. This thioether group is the key to its functionality, offering a site for controlled oxidation, which in turn modulates the polymer's solubility and interaction with biological environments.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1][2][3][4][5][6]
| Property | Value |
| IUPAC Name | 2-(methylthio)ethyl 2-methylprop-2-enoate |
| Synonyms | MTEMA, 2-(Methylsulfanyl)ethyl methacrylate |
| CAS Number | 14216-23-0 |
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.04 g/mL at 25 °C |
| Boiling Point | 38 °C at 0.06 mmHg; 95-98 °C at 4 mmHg |
| Refractive Index (n20/D) | 1.48 |
| Flash Point | 88 °C (closed cup) |
| SMILES | CSCCOC(=O)C(C)=C |
| InChI | 1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 |
| InChIKey | MLGMNVSTCSILMV-UHFFFAOYSA-N |
Polymerization of this compound
Poly(this compound) (PMTEMA) is commonly synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for biomedical applications.[7][8][9][10][11]
Experimental Protocol: RAFT Polymerization of MTEMA
This protocol describes a typical thermally initiated RAFT polymerization of MTEMA.[7][8]
Materials:
-
This compound (MTEMA), inhibitor removed
-
2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator
-
2-Cyano-2-propyl dodecyl trithiocarbonate, RAFT agent
-
Anhydrous solvent (e.g., dioxane or dimethylformamide)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
MTEMA is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, the RAFT agent and AIBN are dissolved in the chosen anhydrous solvent.
-
The MTEMA monomer is then added to the flask. The molar ratio of monomer:RAFT agent:initiator can be varied to target a specific molecular weight (e.g., 50:1:0.1).
-
The reaction mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at a specific temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for a set time (e.g., 4-24 hours), with samples taken periodically to monitor monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing it to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum.
Stimuli-Responsive Properties and Applications in Drug Delivery
The thioether group in PMTEMA is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1][4][12] This oxidation converts the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) and subsequently to a sulfone. This change in polarity can be harnessed to design "smart" drug delivery systems that release their payload in response to the elevated ROS levels often found in pathological environments like tumors or sites of inflammation.[1][4]
Oxidation of PMTEMA to Poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM)
Controlled oxidation is crucial to obtain the desired sulfoxide form without significant formation of the sulfone, which has been shown to increase cytotoxicity.[7][8]
Experimental Protocol: Oxidation of PMTEMA [7][8]
Materials:
-
Poly(this compound) (PMTEMA)
-
Hydrogen peroxide (H₂O₂) (e.g., 30 wt. % in H₂O)
-
Solvent (e.g., dichloromethane (B109758) or methanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
PMTEMA is dissolved in the chosen solvent in a round-bottom flask.
-
A slight molar excess of hydrogen peroxide (e.g., 1.1 equivalents per thioether group) is added dropwise to the polymer solution at room temperature.
-
The reaction is stirred for a specified time (e.g., 24 hours).
-
The extent of oxidation can be monitored by ¹H NMR spectroscopy by observing the shift of the protons adjacent to the sulfur atom.
-
The resulting poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM) is purified by dialysis against deionized water to remove unreacted H₂O₂ and solvent, followed by lyophilization.
ROS-Responsive Nanoparticles for Drug Delivery
Amphiphilic block copolymers containing a PMTEMA block can self-assemble in aqueous solution to form nanoparticles, such as micelles or vesicles, with a hydrophobic PMTEMA core. These nanoparticles can encapsulate hydrophobic drugs. In a high-ROS environment, the PMTEMA core is oxidized to the hydrophilic PMSEM, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[1][4][12]
Cytotoxicity
The biocompatibility of polymers is a critical factor for their use in drug delivery. Studies have shown that while PMTEMA and PMSEM exhibit reasonable biocompatibility at concentrations relevant for drug delivery, over-oxidation to the sulfone form can significantly increase cytotoxicity.[7][8] Therefore, precise control over the oxidation process is paramount.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Polymer solution in sterile cell culture medium
-
Mammalian cell line (e.g., L929 fibroblasts or a relevant cancer cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the polymer to be tested. A control group with medium only is also included.
-
The cells are incubated with the polymer for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium containing the polymer is removed, and MTT solution is added to each well. The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the control group.
Table 2: Comparative Cytotoxicity of Methacrylate-Based Materials [2]
| Material | Cell Line | Assay | Cell Viability (%) (Freshly Mixed) | Cell Viability (%) (Set) |
| Super-Bond C&B (Methacrylate-based) | L929 | MTS | 66.0 ± 13.6 | 100 ± 21.9 |
| Super-Bond RC Sealer (Methacrylate-based) | L929 | MTS | 55.5 ± 15.6 | 81.8 ± 38.5 |
| MetaSEAL (Methacrylate-based) | L929 | MTS | 10.6 ± 0.7 | 24.9 ± 7.9 |
| AH Plus Sealer (Epoxy Resin-based) | L929 | MTS | 8.9 ± 2.2 | 23.6 ± 10.0 |
Note: This table provides a general comparison of methacrylate-based materials and is not specific to PMTEMA. The cytotoxicity of PMTEMA and its derivatives should be determined on a case-by-case basis.
Conclusion
This compound is a versatile monomer for the synthesis of advanced, stimuli-responsive polymers. The ability to precisely control its polymerization using techniques like RAFT and to subsequently modify the polymer through controlled oxidation opens up a wide range of possibilities for the development of sophisticated drug delivery systems. The ROS-responsive nature of PMTEMA-based materials makes them particularly promising for targeted therapies in diseases characterized by oxidative stress. Future research will likely focus on the in vivo efficacy and biocompatibility of these systems, bringing them closer to clinical applications.
References
- 1. Frontiers | Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems [frontiersin.org]
- 2. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactive oxygen species-responsive polymer drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmanager.com [ejmanager.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 10. boronmolecular.com [boronmolecular.com]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of 2-(Methylthio)ethyl Methacrylate: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, purification, and characterization of the monomer 2-(methylthio)ethyl methacrylate (B99206) (MTEMA). This versatile monomer is a critical building block for the development of advanced polymers, particularly redox-responsive materials for applications in drug delivery and cryopreservation. This document provides detailed experimental protocols, comprehensive characterization data, and a visualization of the synthetic workflow.
Introduction
2-(Methylthio)ethyl methacrylate is a specialty monomer that incorporates a thioether functional group. This sulfur-containing moiety imparts unique properties to polymers derived from it, most notably responsiveness to oxidative stimuli. The oxidation of the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone forms the basis for the design of "smart" polymers that can respond to changes in their chemical environment. This characteristic is of significant interest in the field of drug delivery, where polymers based on MTEMA can be engineered to release therapeutic payloads in response to the oxidative stress often found in diseased tissues. Furthermore, the structural similarity of the resulting polysulfoxide to dimethyl sulfoxide (DMSO) has led to investigations into its potential as a macromolecular cryoprotectant.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and effective methods are the esterification of 2-(methylthio)ethanol (B31312) with methacryloyl chloride or methacrylic acid, and the transesterification of a simple alkyl methacrylate (e.g., methyl methacrylate) with 2-(methylthio)ethanol. Below are detailed protocols for two primary synthetic approaches.
Synthesis via Esterification of 2-(Methylthio)ethanol with Methacryloyl Chloride
This method offers a high-yield and relatively fast reaction pathway. The use of a base, such as triethylamine (B128534), is crucial to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2-(methylthio)ethanol (1 equivalent), triethylamine (1.1 equivalents), and anhydrous dichloromethane (B109758) (DCM) as the solvent. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid. A polymerization inhibitor, such as hydroquinone, may be added to the distillation flask to prevent polymerization.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2-(Methylthio)ethanol | 1 | Starting material |
| Methacryloyl Chloride | 1.1 | Acylating agent |
| Triethylamine | 1.1 | HCl scavenger |
| Dichloromethane | - | Solvent |
| Sodium Bicarbonate (sat. aq.) | - | Neutralization |
| Magnesium Sulfate | - | Drying agent |
Synthesis via Fischer Esterification of 2-(Methylthio)ethanol with Methacrylic Acid
This method utilizes a strong acid catalyst to promote the direct esterification of a carboxylic acid with an alcohol. The removal of water is essential to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with 2-(methylthio)ethanol (1 equivalent), methacrylic acid (1.2 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene). A polymerization inhibitor (e.g., hydroquinone) is also added.
-
Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is continued until no more water is collected.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to remove the unreacted methacrylic acid and the acid catalyst. The organic layer is then washed with water and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by vacuum distillation.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2-(Methylthio)ethanol | 1 | Starting material |
| Methacrylic Acid | 1.2 | Acylating agent |
| p-Toluenesulfonic Acid | 0.05 | Catalyst |
| Toluene | - | Solvent/Azeotroping agent |
| Hydroquinone | - | Polymerization inhibitor |
| Sodium Bicarbonate (sat. aq.) | - | Neutralization |
| Sodium Sulfate | - | Drying agent |
Characterization of this compound
The successful synthesis and purity of the monomer are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 14216-23-0 | |
| Molecular Formula | C₇H₁₂O₂S | |
| Molecular Weight | 160.23 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 38 °C at 0.06 mmHg | |
| Density | 1.04 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.48 |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts for this compound are as follows:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ (cis) | ~6.1 | s | 1H |
| =CH₂ (trans) | ~5.5 | s | 1H |
| -O-CH₂- | ~4.3 | t | 2H |
| -CH₂-S- | ~2.8 | t | 2H |
| -S-CH₃ | ~2.1 | s | 3H |
| C-CH₃ | ~1.9 | s | 3H |
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) |
| C=O | ~167 |
| C=CH₂ | ~136 |
| C=CH₂ | ~126 |
| -O-CH₂- | ~63 |
| -CH₂-S- | ~33 |
| C-CH₃ | ~18 |
| -S-CH₃ | ~15 |
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of key functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1720 |
| C=C stretch (alkene) | ~1638 |
| C-O stretch | ~1160 |
| C-H stretch (sp² and sp³) | ~2900-3100 |
Experimental and Logical Workflow
The synthesis of this compound and its subsequent application in forming redox-responsive polymers for drug delivery follows a logical progression. This can be visualized as a workflow from monomer synthesis to the final application.
Caption: Workflow for the synthesis of MTEMA and its application in redox-responsive drug delivery.
Application in Redox-Responsive Drug Delivery
Polymers synthesized from this compound are particularly valuable in the design of drug delivery systems that can respond to the redox potential of the cellular environment. The higher concentration of reactive oxygen species (ROS) in the microenvironment of tumors compared to healthy tissues provides a trigger for the oxidation of the thioether side chains of poly(MTEMA). This oxidation leads to a change in the polymer's hydrophilicity, which can destabilize nanoparticle drug carriers and trigger the release of their therapeutic payload, such as doxorubicin, specifically at the tumor site. This targeted release mechanism has the potential to enhance the efficacy of cancer therapies while minimizing systemic toxicity.
Caption: Redox-triggered drug release from a poly(MTEMA)-based nanoparticle.
Conclusion
This compound is a monomer of significant interest for the synthesis of advanced functional polymers. The presence of a redox-sensitive thioether group allows for the creation of smart materials that can respond to specific biological cues, making them highly promising for applications in targeted drug delivery and other biomedical fields. The synthetic protocols and characterization data provided in this guide offer a comprehensive resource for researchers and professionals working in these areas. The continued exploration of polymers derived from MTEMA is expected to lead to further innovations in the development of responsive biomaterials.
Physical and chemical properties of poly(2-(Methylthio)ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-(methylthio)ethyl methacrylate), commonly abbreviated as p(MEMA), is a stimuli-responsive polymer that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique thioether side chain provides a site for reversible oxidation, enabling the polymer to switch between hydrophobic and hydrophilic states. This property makes p(MEMA) a promising candidate for a variety of applications, including controlled drug delivery systems, smart coatings, and as a component in advanced biomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of p(MEMA), detailed experimental protocols for its synthesis and characterization, and an exploration of its key functionalities.
Chemical Structure and Properties
Poly(this compound) is a polymer with a polymethacrylate (B1205211) backbone and pendant side chains containing a thioether group. This thioether linkage is the key to its stimuli-responsive behavior.
Physical Properties
The physical properties of p(MEMA) are crucial for its application in various fields. While extensive characterization is ongoing, some key properties have been reported. A significant challenge in providing a definitive set of physical properties is that they are highly dependent on the polymer's molecular weight and polydispersity, which are in turn controlled by the synthesis conditions.
Table 1: Physical Properties of Poly(this compound)
| Property | Value | Notes |
| Glass Transition Temperature (Tg) | Not explicitly reported in reviewed literature. For comparison, the related poly(2-(methylsulfinyl)ethyl acrylate) has a Tg of 16 °C (linear) and 32 °C (star). | The Tg is a critical parameter for determining the polymer's mechanical properties at a given temperature. |
| Melting Temperature (Tm) | Not applicable. | As an amorphous polymer, p(MEMA) does not exhibit a distinct melting point. |
| Decomposition Temperature (Td) | Not explicitly reported in reviewed literature. Poly(alkyl methacrylates) generally depolymerize to their monomers at elevated temperatures. | Thermal stability is a key consideration for processing and long-term applications. |
| Solubility | Soluble in various organic solvents. | See Table 2 for a more detailed list. |
Table 2: Solubility of Poly(this compound)
| Solvent | Solubility | Reference |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Chloroform (CHCl3) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1][2] |
| Dioxane | Soluble | [1] |
| Toluene | Soluble | [1] |
| Acetone | Soluble | [1] |
| Methanol/Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
Note: The solubility of p(MEMA) can be influenced by its molecular weight.
Chemical Properties
The most significant chemical property of p(MEMA) is the ability of its thioether side chain to undergo oxidation. This reaction is the basis for its use as a stimuli-responsive material. The thioether can be oxidized to a more polar sulfoxide (B87167) and further to a sulfone. This transformation dramatically alters the polymer's polarity and, consequently, its solubility in aqueous environments.
Figure 1: Oxidation and reduction pathway of p(MEMA).
This reversible oxidation-reduction cycle allows for the design of "smart" materials that can respond to changes in the local redox environment, a feature of particular interest for targeted drug delivery to specific cellular compartments or tissues with elevated levels of reactive oxygen species (ROS).[2]
Synthesis and Characterization
The synthesis of well-defined p(MEMA) is typically achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a widely used method.[2][3]
Experimental Protocol: RAFT Polymerization of 2-(Methylthio)ethyl Methacrylate (B99206)
This protocol provides a general procedure for the synthesis of p(MEMA) via RAFT polymerization. The specific amounts of reagents can be adjusted to target different molecular weights.
Materials:
-
This compound (MEMA) (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (B91453) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Cold diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of MEMA, CPAD, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [MEMA]:[CPAD]:[AIBN] is 100:1:0.2.
-
Seal the flask and deoxygenate the solution by subjecting it to at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
To quench the reaction, expose the solution to air and cool it to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether and dry it under vacuum to a constant weight.
Figure 2: General workflow for the synthesis and characterization of p(MEMA).
Characterization Methods
Table 3: Characterization Techniques for Poly(this compound)
| Technique | Purpose | Typical Observations |
| Size Exclusion Chromatography (SEC/GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Successful RAFT polymerization yields polymers with a narrow PDI (typically < 1.3).[2] |
| ¹H NMR Spectroscopy | To confirm the polymer structure and determine the monomer conversion. | The disappearance of vinyl proton signals from the monomer and the appearance of broad polymer backbone signals confirm polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A step-change in the heat flow indicates the glass transition. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature (Td). | A weight loss curve as a function of temperature indicates the onset and profile of thermal degradation. |
Stimuli-Responsive Behavior: Oxidation of the Thioether Side Chain
The oxidation of the thioether group to a sulfoxide or sulfone is a key feature of p(MEMA) that enables its use in stimuli-responsive systems. This transformation from a hydrophobic to a hydrophilic polymer can be triggered by oxidizing agents such as hydrogen peroxide (H₂O₂).
Experimental Protocol: Oxidation of p(MEMA) to Poly(2-(methylsulfinyl)ethyl methacrylate)
This protocol describes the oxidation of p(MEMA) to its sulfoxide form, p(MSEO).
Materials:
-
Poly(this compound) (pMEMA)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (DCM) or another suitable solvent for p(MEMA)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve p(MEMA) in a suitable solvent such as DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of hydrogen peroxide (e.g., 1.1 equivalents per thioether group) to the stirred polymer solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The progress of the oxidation can be monitored by ¹H NMR by observing the shift of the methyl protons adjacent to the sulfur atom.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the resulting polymer in deionized water.
-
Purify the polymer by dialysis against deionized water for several days to remove any unreacted reagents and byproducts.
-
Lyophilize the purified polymer solution to obtain the final p(MSEO) product as a dry powder.
Figure 3: Experimental workflow for the oxidation of p(MEMA).
Applications in Drug Development
The stimuli-responsive nature of p(MEMA) makes it a highly attractive material for advanced drug delivery systems. The ability to switch from a hydrophobic to a hydrophilic state in response to oxidative stress, which is often upregulated in disease states such as cancer and inflammation, opens up possibilities for targeted drug release. For instance, nanoparticles formulated with p(MEMA) can encapsulate hydrophobic drugs and remain stable in the bloodstream. Upon reaching a target site with high levels of reactive oxygen species, the polymer oxidizes, becomes hydrophilic, and destabilizes the nanoparticle, leading to the release of the encapsulated therapeutic agent.
Conclusion
Poly(this compound) is a versatile and promising polymer for researchers and professionals in drug development and materials science. Its key feature, the reversible oxidation of the thioether side chain, allows for the creation of intelligent materials that can respond to their environment. While further research is needed to fully elucidate all of its physical properties, the synthetic and chemical principles outlined in this guide provide a solid foundation for its application and further development. The detailed protocols for synthesis and modification offer a practical starting point for harnessing the unique capabilities of this stimuli-responsive polymer.
References
Spectroscopic Characterization of 2-(Methylthio)ethyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)ethyl methacrylate (B99206), a key monomer in the synthesis of advanced polymers with applications in drug delivery and biomaterials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-(Methylthio)ethyl methacrylate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.10 | Singlet | 1H | =CH ₂ (cis to C=O) |
| ~5.55 | Singlet | 1H | =CH ₂ (trans to C=O) |
| ~4.25 | Triplet | 2H | -O-CH ₂- |
| ~2.75 | Triplet | 2H | -S-CH ₂- |
| ~2.10 | Singlet | 3H | -S-CH ₃ |
| ~1.95 | Singlet | 3H | =C-CH ₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~167.0 | C =O (Ester carbonyl) |
| ~136.0 | C =CH₂ (Quaternary vinyl) |
| ~125.5 | C=C H₂ (Methylene vinyl) |
| ~63.0 | -O-C H₂- |
| ~33.0 | -S-C H₂- |
| ~18.0 | =C-C H₃ |
| ~15.5 | -S-C H₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 | C-H stretch | Aliphatic |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1635 | C=C stretch | Alkene |
| ~1160 | C-O stretch | Ester |
| ~1020 | C-S stretch | Thioether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For this compound (molar mass: 160.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 160 | [M]⁺ (Molecular Ion) |
| 129 | [M - OCH₃]⁺ |
| 101 | [M - COOCH₂CH₂SCH₃]⁺ |
| 85 | [M - CH₂CH₂SCH₃]⁺ |
| 69 | [CH₂=C(CH₃)C=O]⁺ |
| 61 | [CH₂CH₂SCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the TMS signal.
IR Spectroscopy Protocol
Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
Instrument Parameters:
-
Spectrometer: FTIR Spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Technique: Electron Ionization Mass Spectrometry (EI-MS) Sample Introduction:
-
Introduce a small amount of the volatile liquid sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-200
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in data interpretation and the general experimental workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for interpreting NMR spectroscopic data to determine molecular structure.
An In-depth Technical Guide to 2-(Methylthio)ethyl Methacrylate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), a versatile monomer increasingly utilized in the development of advanced drug delivery systems. This document details its physicochemical properties, synthesis, and polymerization, with a focus on its application in creating redox-responsive nanoparticles for targeted therapeutic release.
Core Properties of 2-(Methylthio)ethyl Methacrylate
This compound is a functional monomer valued for its thioether side chain, which can be selectively oxidized to form hydrophilic sulfoxide (B87167) or sulfone groups. This reversible oxidation is the cornerstone of its use in stimuli-responsive biomaterials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14216-23-0 | |
| Molecular Weight | 160.23 g/mol | |
| Molecular Formula | C7H12O2S | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.04 g/mL at 25 °C | |
| Boiling Point | 38 °C at 0.06 mmHg | |
| Refractive Index | n20/D 1.48 | |
| Flash Point | 88 °C (closed cup) | |
| Solubility | Soluble in most organic solvents |
Synthesis and Polymerization
The synthesis of poly(this compound) (PMTEMA) is typically achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for biomedical applications.
Experimental Protocol: Synthesis of this compound
A common method for synthesizing this compound involves the esterification of methacrylic acid with 2-(methylthio)ethanol. The reaction is typically catalyzed by an acid and requires careful control of temperature and reaction time to optimize the yield and minimize side reactions.
Experimental Protocol: RAFT Polymerization of this compound
This protocol describes a typical thermally initiated RAFT polymerization of MTEMA.
Materials:
-
This compound (MTEMA), monomer
-
2-Cyano-2-propyl dodecyl trithiocarbonate, RAFT agent
-
2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Anhydrous 1,4-dioxane, solvent
Procedure:
-
In a Schlenk flask, dissolve MTEMA, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas, such as argon or nitrogen.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target monomer conversion.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent, such as cold hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight and polydispersity using techniques like gel permeation chromatography (GPC).
Application in Redox-Responsive Drug Delivery
Polymers derived from MTEMA are particularly promising for creating "smart" drug delivery systems that respond to the redox environment of diseased tissues, such as tumors, which often have elevated levels of reactive oxygen species (ROS).
The thioether side chains of PMTEMA are hydrophobic. Upon oxidation by ROS (e.g., hydrogen peroxide), they are converted to more hydrophilic sulfoxide or sulfone groups. This change in polarity can trigger the disassembly of self-assembled nanoparticles, leading to the controlled release of an encapsulated drug.
Experimental Protocol: Doxorubicin (B1662922) Encapsulation in PMTEMA-based Nanoparticles
This protocol outlines the preparation of doxorubicin-loaded nanoparticles using a self-assembly approach with a pre-synthesized amphiphilic block copolymer, for example, poly(ethylene glycol)-b-poly(this compound) (PEG-b-PMTEMA).
Materials:
-
PEG-b-PMTEMA block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), organic solvent
-
Deionized water
Procedure:
-
To prepare the hydrophobic free base form of doxorubicin, dissolve DOX·HCl in DMF and add an excess of TEA. Stir the solution for several hours in the dark.
-
Dissolve the PEG-b-PMTEMA block copolymer in DMF.
-
Add the solution of doxorubicin free base to the polymer solution and stir to ensure thorough mixing.
-
Add deionized water dropwise to the polymer-drug mixture under constant stirring. This will induce the self-assembly of the amphiphilic block copolymer into micelles, encapsulating the hydrophobic doxorubicin in the PMTEMA core.
-
Dialyze the resulting nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug.
-
The final doxorubicin-loaded nanoparticle solution can be stored at 4 °C for further characterization and in vitro studies.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or fluorescence spectroscopy by measuring the amount of doxorubicin in the nanoparticles.
Biological Interactions and Cellular Uptake
The interaction of PMTEMA-based nanoparticles with cells is a critical aspect of their function as drug delivery vehicles. The cellular uptake of nanoparticles is a complex process influenced by their physicochemical properties, including size, surface charge, and hydrophobicity.
Methacrylate-based nanoparticles are generally internalized by cells through endocytosis.[1] The specific endocytic pathway can vary and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[2] The uptake of these nanoparticles can trigger intracellular signaling pathways. For instance, studies on polymethylmethacrylate (PMMA) nanoparticles have suggested that their internalization can affect the cAMP response element-binding protein (CREB)-mediated signaling pathway.[1]
The sulfoxide groups, formed upon oxidation of PMTEMA, are known to be highly hydrophilic and biocompatible. Polymers containing sulfoxide moieties have shown reduced protein adsorption and minimal macrophage uptake, which can lead to prolonged blood circulation times.[3][4] This "stealth" property is advantageous for targeted drug delivery, as it can reduce clearance by the reticuloendothelial system and enhance accumulation at the target site.
In Vitro Cytotoxicity Assessment
It is essential to evaluate the cytotoxicity of any new drug delivery system. For methacrylate-based nanoparticles, in vitro cytotoxicity is commonly assessed using cell viability assays with cell lines such as fibroblasts (e.g., L929) or cancer cells relevant to the intended application.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticle suspension in cell culture medium.
-
Replace the existing medium with the medium containing the nanoparticles at various concentrations. Include a positive control (a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the nanoparticle-containing medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Conclusion
This compound is a highly versatile monomer for the development of advanced, stimuli-responsive drug delivery systems. Its key feature, the redox-sensitive thioether group, allows for the creation of nanoparticles that can release their therapeutic payload in response to the specific microenvironment of diseased tissues. The ability to synthesize well-defined polymers using techniques like RAFT, combined with the favorable biological properties of the resulting sulfoxide-containing polymers, makes MTEMA a valuable tool for researchers and professionals in the field of drug development. Further research into the specific interactions of these polymers with cellular signaling pathways will continue to refine their design and enhance their therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxide‐Containing Polymer‐Coated Nanoparticles Demonstrate Minimal Protein Fouling and Improved Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity of Poly(Methyl Methacrylate) Nanoparticles ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2-(Methylthio)ethyl methacrylate
For researchers, scientists, and drug development professionals, understanding the solubility of monomers is a critical first step in the design and synthesis of novel polymers for advanced applications. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), a versatile monomer with increasing importance in the development of specialty polymers.
Predicted Solubility of 2-(Methylthio)ethyl methacrylate (MTEMA)
Based on the known solubility of similar methacrylate compounds such as Ethyl Methacrylate (EMA) and 2-Hydroxyethyl Methacrylate (HEMA), the following table summarizes the predicted solubility of MTEMA in a range of common laboratory solvents. It is anticipated that MTEMA, possessing both a polarizable thioether group and an ester linkage, will exhibit broad miscibility with many organic solvents.
| Solvent Classification | Solvent | Predicted Solubility/Miscibility | Rationale/Supporting Evidence |
| Polar Aprotic | Acetone | Miscible | HEMA is soluble in acetone[1]. The polarity of MTEMA is expected to be compatible. |
| Acetonitrile | Likely Miscible | Generally a good solvent for many organic compounds. | |
| Dimethylformamide (DMF) | Likely Miscible | Often used as a solvent for polymer synthesis. | |
| Dimethyl Sulfoxide (DMSO) | Likely Miscible | A strong polar aprotic solvent capable of dissolving a wide range of substances. | |
| Tetrahydrofuran (THF) | Likely Miscible | A common solvent for polymerization reactions of methacrylates[2]. | |
| Polar Protic | Water | Slightly Soluble | Ethyl methacrylate is slightly soluble in water[3]. The thioether group in MTEMA may slightly enhance aqueous solubility compared to EMA, but high solubility is not expected. |
| Ethanol | Miscible | HEMA is soluble in ethanol[1][4]. EMA is also soluble in alcohol. The structural similarities suggest MTEMA will also be miscible. | |
| Methanol | Miscible | Similar to ethanol, expected to be a good solvent. | |
| Isopropanol | Miscible | Expected to behave similarly to other short-chain alcohols. | |
| Nonpolar | Toluene | Likely Miscible | Toluene is a common solvent for methacrylate polymerizations. |
| Hexane (B92381) | Likely Limited Miscibility/Insoluble | Nonpolar nature of hexane may not be compatible with the ester and thioether groups of MTEMA. | |
| Diethyl Ether | Miscible | HEMA is soluble in ether[4]. | |
| Chlorinated | Dichloromethane (DCM) | Likely Miscible | A versatile solvent for many organic monomers and polymers. |
| Chloroform | Likely Miscible | Similar to dichloromethane, it is a good solvent for many organic compounds. |
Experimental Protocol for Determining Liquid-Liquid Miscibility
To empirically determine the solubility of this compound in various solvents, a straightforward visual miscibility test can be employed. This method is suitable for an initial screening of solvents.
Objective: To qualitatively assess the miscibility of this compound with a range of solvents at ambient temperature.
Materials:
-
This compound (MTEMA)
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small, clear glass vials or test tubes with closures
-
Pipettes or graduated cylinders for measuring volumes
-
Vortex mixer or shaker
Procedure:
-
Preparation: Label a series of clean, dry vials for each solvent to be tested.
-
Solvent Addition: Into each labeled vial, add a specific volume of the respective solvent (e.g., 2 mL).
-
MTEMA Addition: To each vial, add an equal volume of MTEMA (e.g., 2 mL).
-
Mixing: Securely cap the vials and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the vials to stand undisturbed for a period of time (e.g., 5-10 minutes). Observe the contents of each vial against a well-lit background.
-
Classification:
-
Miscible: The mixture remains a single, clear, and homogenous phase with no visible separation or cloudiness.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. Two distinct layers may form upon standing.
-
Immiscible: The mixture readily separates into two distinct, clear layers.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Consult the Safety Data Sheets (SDS) for MTEMA and all solvents used.
Conceptual Diagrams
The following diagrams illustrate the concept of miscibility and a typical experimental workflow for its determination.
Solvents in Synthesis and Polymerization
The solvents used in the synthesis and polymerization of this compound and other methacrylates provide strong evidence of solubility. For instance, the synthesis of related thiol-containing methacrylates has been performed in solvents like THF, indicating good solubility[2]. Furthermore, polymerization of MTEMA itself has been carried out, implying that the monomer is soluble in the reaction medium, which often consists of organic solvents[5][6].
Conclusion
While quantitative solubility data for this compound remains to be definitively established, a strong predictive understanding of its solubility can be formulated based on the behavior of structurally similar monomers. It is anticipated that MTEMA will be miscible with a wide array of common organic solvents, particularly polar aprotic and protic solvents, with limited solubility in highly nonpolar solvents and water. The provided experimental protocol offers a straightforward method for verifying these predictions and establishing a practical solubility profile for MTEMA in specific solvent systems, which is an essential parameter for its successful application in polymer synthesis and formulation development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scispace.com [scispace.com]
- 3. ethylmethacrylate.eu [ethylmethacrylate.eu]
- 4. 2-Hydroxyethyl methacrylate (HEMA), CAS 868-77-9 [sellchems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly in the Presence of Air - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Properties of Poly(2-(Methylthio)ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-(methylthio)ethyl methacrylate) is a sulfur-containing polymer with potential applications in drug delivery and material science. Its thermal properties are critical for defining its processing parameters and operational limits. The glass transition temperature (Tg) dictates the transition from a rigid, glassy state to a more flexible, rubbery state, impacting its mechanical properties. The decomposition temperature (Td) defines the threshold for its thermal stability and degradation. This guide outlines the standard procedures for measuring these properties, namely Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td.
Thermal Properties Data
A thorough literature search did not yield specific, experimentally determined values for the glass transition temperature (Tg) and decomposition temperature (Td) of poly(this compound). Therefore, the following table is presented as a template for experimental determination. For context, thermal property ranges for other sulfur-containing polymethacrylates are noted.
| Property | Symbol | Value for Poly(this compound) | Typical Range for Sulfur-Containing Polymethacrylates |
| Glass Transition Temperature | Tg | Not available in literature; experimental determination required | 44 - 109 °C[1] |
| Decomposition Temperature (5% weight loss) | Td5 | Not available in literature; experimental determination required | ~290 °C[1] |
Experimental Protocols
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature is determined as a step-change in the heat flow curve obtained from DSC.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min). This step is to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample to a sub-ambient temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit (e.g., 150 °C) at the same heating rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis: The Tg is determined as the midpoint of the step transition in the heat flow versus temperature curve from the second heating scan.
Determination of Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)
The decomposition temperature is determined by monitoring the mass loss of the sample as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5 for 5% weight loss) or as the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition.
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized via free-radical polymerization of the 2-(methylthio)ethyl methacrylate (B99206) monomer. A common method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and dispersity.[2]
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (chain transfer agent)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
Procedure:
-
The monomer, initiator, and chain transfer agent are dissolved in the anhydrous solvent in a reaction vessel.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 70 °C) for a set period to achieve the desired conversion.
-
The polymerization is quenched by cooling the vessel in an ice bath and exposing the mixture to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) and dried under vacuum until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis and thermal characterization of poly(this compound).
Caption: Diagram of the DSC methodology for determining the glass transition temperature (Tg).
Caption: Diagram of the TGA methodology for determining the decomposition temperature (Td).
References
An In-depth Technical Guide to 2-(Methylthio)ethyl Methacrylate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), a versatile monomer gaining significant interest in the development of advanced drug delivery systems. This document covers its commercial availability, key physicochemical properties, detailed experimental protocols for polymerization, and explores its potential role in interacting with cellular signaling pathways.
Commercial Availability and Suppliers
2-(Methylthio)ethyl methacrylate is commercially available from a range of chemical suppliers. The purity and available quantities vary, making it suitable for both small-scale research and larger-scale production. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD, for smallest available quantity) |
| Sigma-Aldrich | 423335 | 96% | 5 g, 25 g | $143.00 for 5 g[1] |
| Santa Cruz Biotechnology | sc-264663 | Research Grade | Inquire | Price on Request |
| Crescent Chemical Company | Inquire | Inquire | Price on Request[2] | |
| American Custom Chemicals Corporation (via ChemicalBook) | CHM0007360 | Inquire | 1 g, 5 g | $641.06 for 1 g, $873.55 for 5 g[3] |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
Understanding the fundamental properties of MTEMA is crucial for its application in polymer synthesis and formulation development.
| Property | Value |
| CAS Number | 14216-23-0[4] |
| Molecular Formula | C₇H₁₂O₂S[5] |
| Molecular Weight | 160.23 g/mol [4] |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.04 g/mL at 25 °C[1][4] |
| Boiling Point | 38 °C at 0.06 mmHg[1][4] |
| Refractive Index | n20/D 1.48[1][4] |
| Flash Point | 88 °C (closed cup)[1] |
| Storage Temperature | 2-8°C, stored under nitrogen[3] |
Applications in Drug Development
The unique thioether functionality of MTEMA makes it a valuable monomer for creating "smart" or stimuli-responsive polymers for drug delivery. These polymers can be designed to release their therapeutic payload in response to specific biological cues, such as changes in redox potential.
Polymers synthesized from MTEMA are particularly promising for their redox-responsive behavior. The thioether side chain can be oxidized to the more hydrophilic sulfoxide (B87167) or sulfone. This transformation can alter the polymer's solubility and trigger the disassembly of nanoparticles, leading to drug release in environments with high levels of reactive oxygen species (ROS), such as inflamed tissues or tumors.[6]
Experimental Protocols
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
This protocol describes a typical thermally initiated RAFT polymerization to synthesize poly(this compound) (PMTEMA).
Materials:
-
This compound (MTEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (RAFT agent)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (B91453) (solvent)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in anhydrous 1,4-dioxane.
-
Add the desired amount of MTEMA monomer to the solution.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR) and polymer molecular weight (e.g., via GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
Polymerization-Induced Self-Assembly (PISA) of this compound
This protocol outlines the synthesis of block copolymer nanoparticles via PISA, where MTEMA forms the core-forming block.
Materials:
-
A hydrophilic macro-chain transfer agent (macro-CTA), e.g., poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA)
-
This compound (MTEMA), inhibitor removed
-
A suitable initiator (e.g., AIBN for thermal PISA, or a photoinitiator for photo-PISA)
-
A solvent that is a good solvent for the macro-CTA and a poor solvent for PMTEMA (e.g., ethanol/water mixture)
-
Reaction vessel suitable for the chosen initiation method (e.g., Schlenk flask for thermal, sealed vial for photo-PISA)
Procedure:
-
Dissolve the macro-CTA and initiator in the chosen solvent system within the reaction vessel.
-
Add the MTEMA monomer to the solution.
-
Deoxygenate the solution (e.g., by purging with an inert gas or freeze-pump-thaw cycles).
-
Initiate the polymerization by either heating the solution to the desired temperature (thermal PISA) or exposing it to a light source of the appropriate wavelength (photo-PISA).
-
As the PMTEMA block grows, it will become insoluble in the solvent, leading to the in-situ self-assembly of block copolymer nanoparticles.
-
Monitor the reaction for monomer conversion and nanoparticle morphology (e.g., via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)).
-
Terminate the polymerization when the desired molecular weight and morphology are achieved.
-
The resulting nanoparticle dispersion can often be used directly or purified by dialysis.
Visualization of Key Processes
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT Polymerization of MTEMA.
Experimental Workflow for Polymerization-Induced Self-Assembly (PISA)
Caption: Workflow for PISA of MTEMA.
Hypothetical Signaling Pathway: Redox-Responsive Drug Release and Cellular Interaction
While direct experimental evidence for the interaction of poly(this compound) with specific cellular signaling pathways is currently limited, a plausible mechanism can be hypothesized based on its redox-responsive nature. The thioether side chains are susceptible to oxidation by intracellular reactive oxygen species (ROS), which are often upregulated in pathological conditions like cancer and inflammation. This oxidation can trigger drug release and potentially modulate cellular redox signaling.
Caption: Hypothetical Redox-Responsive Drug Release and Cellular Interaction of PMTEMA Nanoparticles.
This proposed pathway illustrates the potential of MTEMA-based polymers in drug delivery. Upon cellular uptake, the nanoparticles are exposed to the intracellular environment. In cells with high levels of ROS, the thioether groups of the polymer are oxidized, leading to a change in polymer polarity and subsequent disassembly of the nanoparticle. This triggers the release of the encapsulated drug, which can then act on its intracellular target. Furthermore, the oxidation of the sulfur-containing polymer may itself influence the cellular redox balance, potentially impacting downstream signaling pathways. It is important to emphasize that the modulation of cellular redox signaling by PMTEMA is a hypothesized mechanism that requires further experimental validation.
Conclusion
This compound is a commercially accessible and highly versatile monomer with significant potential in the design of advanced drug delivery systems. Its key feature is the redox-responsive thioether group, which enables the creation of "smart" polymers that can release therapeutic agents in response to specific biological cues. The ability to polymerize MTEMA using controlled radical polymerization techniques like RAFT and to form well-defined nanoparticles through PISA provides researchers with powerful tools to develop novel and effective drug carriers. While further research is needed to fully elucidate the interactions of MTEMA-based polymers with cellular signaling pathways, the fundamental chemistry of this monomer makes it a compelling candidate for the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
The Versatile Reactivity of the Thioether Group in 2-(Methylthio)ethyl Methacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thioether functionality of 2-(methylthio)ethyl methacrylate (B99206) (MTEMA) and its corresponding polymer, poly(MTEMA), offers a rich platform for chemical modification, imparting stimuli-responsive properties that are highly valuable in the fields of advanced materials and drug delivery. This technical guide provides a comprehensive overview of the key reactions involving the thioether group of MTEMA, including oxidation, alkylation, and coordination with metal ions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this versatile monomer in research and development.
Oxidation: A Gateway to Stimuli-Responsive Materials
The sulfur atom in the thioether group of poly(MTEMA) is susceptible to oxidation, leading to the formation of the more hydrophilic sulfoxide (B87167) and sulfone moieties. This transformation is the foundation for creating materials that respond to oxidative environments, a feature of significant interest for applications such as drug delivery systems that target diseased tissues characterized by high levels of reactive oxygen species (ROS).
Oxidation to Sulfoxide and Sulfone
The controlled oxidation of the thioether in poly(MTEMA) can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and effective choice. The reaction proceeds in two stages: the initial oxidation to a sulfoxide, followed by a slower oxidation to a sulfone.
Table 1: Quantitative Data on the Oxidation of Poly(2-(Methylthio)ethyl Methacrylate) (pMTEMA)
| Parameter | Thioether (pMTEMA) | Sulfoxide (pMSEMA) | Sulfone (pMSOMA) | Reference |
| Oxidizing Agent | - | H₂O₂ (1.1 mol. equiv.) | Excess H₂O₂ or stronger oxidants | [1][2] |
| Typical Reaction Conditions | - | Aqueous solution, room temp. | Harsher conditions (e.g., higher temp., stronger oxidant) | [1][2] |
| Molecular Weight (Mn, g/mol ) | Varies with polymerization | Slight increase | Further increase | [1][2] |
| Polydispersity Index (Đ) | Typically < 1.3 (RAFT) | Remains narrow | Remains narrow | [1][2] |
| Cytotoxicity | Low | Low | Significantly increased | [1][2] |
Note: The molecular weight and polydispersity of the starting pMTEMA depend on the polymerization conditions.
It is crucial to control the stoichiometry of the oxidizing agent to selectively form the sulfoxide. Overoxidation to the sulfone can significantly increase the cytotoxicity of the material, a critical consideration for biomedical applications.[1][2]
Kinetic Considerations
While specific kinetic studies on the oxidation of poly(MTEMA) are not extensively reported, data from analogous small molecule thioethers provide valuable insights into the reaction rates. The oxidation of thioethers by hydrogen peroxide is generally considered to be a slow process under physiological conditions. For instance, the second-order rate constant for the oxidation of methionine's thioether by H₂O₂ is in the range of 2 x 10⁻² M⁻¹s⁻¹.[3][4]
Oxidation by Singlet Oxygen
A more rapid oxidation of the thioether group can be achieved using singlet oxygen (¹O₂). This can be generated in situ using a photosensitizer and light. This rapid and efficient oxidation has been utilized to trigger the disassembly of nanoparticles self-assembled from MTEMA-containing block copolymers.[5]
Experimental Protocol: Oxidation of pMTEMA to pMSEMA
This protocol is adapted from the literature for the synthesis of poly(2-(methylsulfinyl)ethyl methacrylate) (pMSEMA).[1][6]
Materials:
-
Poly(this compound) (pMTEMA)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Freeze-dryer
Procedure:
-
Dissolve a known amount of pMTEMA in deionized water to a desired concentration (e.g., 10 mg/mL).
-
Calculate the molar amount of thioether repeating units in the polymer.
-
Slowly add 1.1 molar equivalents of 30% H₂O₂ to the polymer solution while stirring at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours).
-
Purify the resulting poly(2-(methylsulfinyl)ethyl methacrylate) (pMSEMA) by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified polymer solution to obtain the final product as a white powder.
-
Confirm the successful oxidation and the absence of sulfone formation using ¹H NMR and FTIR spectroscopy.
Alkylation: Formation of Polysulfonium Salts
The lone pair of electrons on the sulfur atom of the thioether group allows for its alkylation to form a tertiary sulfonium (B1226848) salt. This reaction transforms the neutral, hydrophobic thioether into a cationic, hydrophilic sulfonium group, dramatically altering the polymer's properties. Polysulfonium salts have applications as gene delivery vectors and antimicrobial agents.
A common alkylating agent for this transformation is methyl triflate (MeOTf).[7]
Table 2: Alkylation of the Thioether Group in MTEMA
| Parameter | Thioether Monomer (MTEMA) | Sulfonium Monomer (DMS⁺MA) | Reference |
| Alkylating Agent | - | Methyl triflate (MeOTf) | [7] |
| Typical Reaction Conditions | - | Dry DCM, ice bath, 24 h | [7] |
| Yield | - | Quantitative | [7] |
| Characterization | ¹H NMR | ¹H NMR showing downfield shift of adjacent protons | [7] |
Experimental Protocol: Synthesis of Dimethylsulfoniumethyl Methacrylate (DMS⁺MA) Monomer
This protocol is for the alkylation of the MTEMA monomer and can be adapted for the post-polymerization modification of pMTEMA.[7]
Materials:
-
This compound (MTEMA)
-
Methyl triflate (MeOTf)
-
Dry dichloromethane (B109758) (DCM)
-
Ice bath
Procedure:
-
Dissolve MTEMA in dry DCM in a vial under an inert atmosphere.
-
Cool the vial in an ice bath with stirring.
-
Slowly add one equivalent of methyl triflate to the solution.
-
Seal the vial and allow the reaction to stir for 24 hours at room temperature.
-
The product, dimethylsulfoniumethyl methacrylate triflate, can be isolated by removal of the solvent. Purity should be confirmed by ¹H NMR.
Coordination with Metal Ions
The sulfur atom of the thioether group can act as a soft Lewis base and coordinate with transition metal ions. This interaction can be used to create metal-polymer hybrid materials with interesting mechanical, optical, and catalytic properties. Copper(I) ions, for instance, have been shown to coordinate with thioether-containing acrylate (B77674) polymers, leading to enhanced mechanical strength and self-healing properties.[8]
Polymerization of MTEMA
This compound can be polymerized by various radical polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for synthesizing well-defined pMTEMA with controlled molecular weight and low polydispersity.[1][6]
An interesting feature of MTEMA is its ability to quench singlet oxygen, which allows for its polymerization in the presence of air when using photoinduced electron/energy transfer (PET)-RAFT methods.[5]
Experimental Protocol: RAFT Polymerization of MTEMA
This is a general protocol for RAFT polymerization that can be adapted for MTEMA based on literature procedures.[1][6][9][10]
Materials:
-
This compound (MTEMA), passed through a column of basic alumina (B75360) to remove inhibitor
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Radical initiator (e.g., 2,2′-azobis(2-methylpropionitrile), AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide)
-
Schlenk flask or ampule
-
Vacuum line
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of MTEMA, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be based on kinetic studies.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time to achieve the target conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to obtain the final pMTEMA product.
-
Characterize the polymer by size-exclusion chromatography (SEC) for molecular weight and polydispersity, and by ¹H NMR for conversion.
Applications in Drug Delivery and Nanotechnology
The reactivity of the thioether group is the cornerstone of many applications of pMTEMA in the biomedical field.
-
Redox-Responsive Drug Delivery: Nanoparticles or micelles formed from pMTEMA-containing block copolymers can be designed to be stable under normal physiological conditions but disassemble in the presence of elevated ROS levels found in tumor microenvironments or inflamed tissues, thereby releasing an encapsulated drug.[11][12][13]
-
Gene Delivery: The cationic nature of polysulfonium salts derived from pMTEMA makes them suitable for complexing with negatively charged nucleic acids (DNA, siRNA) to form polyplexes for gene delivery.
-
Self-Healing Materials: The dynamic nature of metal-thioether coordination can be exploited to create self-healing polymer networks.
The stimuli-responsive disassembly of pMTEMA-based nanoparticles represents a form of "signaling" at the nanoscale, where a chemical cue (the presence of an oxidizing agent) triggers a physical response (nanoparticle disassembly). While direct interactions with biological signaling pathways are not extensively documented, the ability to respond to ROS, which are key signaling molecules in many cellular processes, positions pMTEMA-based materials as promising tools for advanced therapeutic strategies.
Conclusion
The thioether group in this compound is a versatile functional handle that enables a wide range of chemical modifications. Through oxidation, alkylation, and metal coordination, the properties of poly(MTEMA) can be tailored for specific applications, particularly in the realm of stimuli-responsive materials for drug delivery and nanotechnology. The detailed protocols and data presented in this guide are intended to provide researchers and developers with the foundational knowledge to harness the full potential of this remarkable monomer.
References
- 1. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arunrshrivats.com [arunrshrivats.com]
- 8. Multifunctional polymers built on copper–thioether coordination - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of Sulfur-Containing Methacrylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of sulfur-containing methacrylates, detailing their synthesis, characterization, and diverse applications. This class of polymers is gaining significant attention due to the unique properties imparted by the presence of sulfur, including high refractive indices, redox-responsiveness, and enhanced mucoadhesion. This document serves as a core resource for professionals in materials science and drug development, offering detailed experimental protocols, data-driven insights, and visualizations of key mechanisms.
Core Applications of Sulfur-Containing Methacrylates
Sulfur-containing methacrylates are versatile materials with a growing number of applications in advanced materials and medicine. The incorporation of sulfur atoms into the methacrylate (B99206) polymer structure can be achieved through various synthetic strategies, leading to a range of properties tailored for specific uses.
High Refractive Index Polymers
One of the most prominent applications of sulfur-containing methacrylates is in the development of high refractive index polymers (HRIPs).[1][2][3] The high polarizability of the sulfur atom contributes to an increase in the refractive index of the polymer matrix. These materials are crucial for the fabrication of advanced optical components.[1][4]
Key Properties and Performance:
-
High Refractive Index: Polymers with refractive indices up to 1.72 have been reported, while maintaining high transparency (over 90%) in the visible region.[1]
-
Good Processability: These polymers are often lightweight, have good processability, and are flexible, making them suitable for applications such as lenses for lithography and waveguide materials.[1]
-
Thermal Stability: Many of these polymers exhibit relatively high degradation temperatures, with a 5% weight loss occurring at around 290 °C.[2]
| Monomer/Polymer System | Refractive Index (at 589 nm) | Abbe's Number | Glass Transition Temperature (°C) | Reference |
| Poly(methacrylate)s with cyclic dithiocarbonate | 1.592 - 1.640 | 40.5 - 44.5 | 44 - 109 | [2] |
| Poly(4-bromophenyl methacrylate-co-sulfur) | 1.72 (at 632.8 nm) | Not Reported | Not Reported | [1] |
| Poly(S-r-TIB) copolymers | 1.721 - 1.836 (633-1554 nm) | Not Reported | 67.1 - 130 | [5] |
Drug Delivery Systems
The unique chemical properties of sulfur-containing methacrylates make them highly suitable for advanced drug delivery systems, particularly for creating stimuli-responsive and targeted therapies.
Polymers containing disulfide bonds in their backbone or as crosslinkers can be designed to be stable in the extracellular environment but degrade in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[6][7] This redox-responsiveness allows for triggered drug release within target cells.
Thiolated polymers, a subset of sulfur-containing polymers, exhibit enhanced mucoadhesive properties.[8][9][10] The thiol groups can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to prolonged residence time of drug formulations on mucosal surfaces and potentially increased drug absorption.[9][10]
Dental Restorative Materials
Methacrylate-based polymers are widely used in dental composites and adhesives. The incorporation of sulfur-containing monomers can enhance the mechanical properties and biocompatibility of these materials. However, the potential for cytotoxicity from residual monomers is a critical consideration.[11][12] Studies have shown that methacrylate monomers can induce oxidative stress through the depletion of intracellular glutathione.[11][12]
Biocompatible Coatings
Sulfur-containing methacrylate polymers are being explored as biocompatible coatings for medical implants.[13][14] These coatings can be designed to improve tissue integration and reduce the risk of biofouling.[13] The ability to tailor the surface properties of these polymers makes them promising candidates for enhancing the performance and longevity of medical devices.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of sulfur-containing methacrylate polymers.
Synthesis of Sulfur-Containing Methacrylate Monomers
Protocol for the Synthesis of Cysteine Methacrylate (CysMA)
This protocol is based on a Thia-Michael addition reaction.[15][16]
-
Dissolution of Cysteine: Dissolve L-cysteine in deionized water in a reaction vessel.
-
Addition of Acrylate: Slowly add 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) to the stirred aqueous solution of L-cysteine. Continue stirring for approximately 2 hours to form a bilayer solution.
-
Catalysis: Add a catalytic amount of dimethyl phenyl phosphine (B1218219) (DMPP). The mixture should become a clear, single layer.
-
Purification: Wash the reaction mixture with ethyl acetate (B1210297) and dichloromethane (B109758) to remove unreacted reagents.
-
Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product can be further purified by freezing and lyophilization to obtain a pure white powder of CysMA.
Polymerization Techniques
Protocol for Free Radical Polymerization
This is a general protocol that can be adapted for various sulfur-containing methacrylate monomers.[2]
-
Monomer and Initiator Preparation: Dissolve the sulfur-containing methacrylate monomer and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., toluene, DMF) in a reaction flask.
-
Degassing: De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain it for a specified time (e.g., 24 hours) under an inert atmosphere.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Protocol for Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[17][18][19]
-
Reaction Setup: In a Schlenk flask, combine the sulfur-containing methacrylate monomer, a RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate), a radical initiator (e.g., AIBN), and a suitable solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) for the specified reaction time.
-
Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent.
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Characterization Techniques
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the monomers and polymers.[8]
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure and purity of the sample.
Protocol for Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.[20][21][22][23]
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., THF, DMF). Filter the solution through a 0.22 µm filter.
-
Instrumentation Setup: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards of known molecular weights (e.g., polystyrene).
-
Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI by comparing the sample's elution profile to the calibration curve.
Protocol for Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the polymers.[24][25][26][27][28]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan or a TGA crucible.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
-
TGA Analysis:
-
Place the sample crucible in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and degradation profile of the polymer.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of materials.[29][30]
-
Cell Culture: Culture a suitable cell line (e.g., human fibroblasts) in a 96-well plate until they reach a desired confluency.[29]
-
Material Extraction: Prepare extracts of the sulfur-containing methacrylate material by incubating it in a cell culture medium for a specified period (e.g., 24 hours).
-
Cell Exposure: Replace the culture medium in the wells with the material extracts at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Signaling Pathways and Mechanisms of Action
While specific cellular signaling pathways directly modulated by sulfur-containing methacrylates are not yet extensively elucidated in the literature, the following diagrams illustrate the well-understood chemical mechanisms of their action in drug delivery and their proposed mechanism of cytotoxicity.
References
- 1. Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterisation of mucoadhesive thiolated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiomers: a new generation of mucoadhesive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methacrylate Coatings for Titanium Surfaces to Optimize Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo-Olefin Chain-Transfer Agents (R-CH2 C(=CH2 )Z) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. matestlabs.com [matestlabs.com]
- 21. scribd.com [scribd.com]
- 22. rqmplus.com [rqmplus.com]
- 23. selectscience.net [selectscience.net]
- 24. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 26. mt.com [mt.com]
- 27. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 28. youtube.com [youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. In vitro stress response induced by sulfur mustard in lung fibroblasts NHLF and human pulmonary epithelial cells A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: RAFT Polymerization of 2-(Methylthio)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides detailed protocols for the RAFT polymerization of 2-(Methylthio)ethyl methacrylate (B99206) (MTEGMA), a monomer of interest for various applications, including stimuli-responsive materials and drug delivery systems. The resulting polymer, poly(2-(methylthio)ethyl methacrylate) (pMTEGMA), can be further modified, for instance by oxidation of the thioether side chains to sulfoxides or sulfones, to impart new functionalities.
Two primary protocols are detailed below: a thermally initiated RAFT polymerization and a photoinduced electron/energy transfer (PET-RAFT) polymerization.
Data Presentation
Table 1: Materials for Thermally Initiated RAFT Polymerization of MTEGMA
| Reagent | Abbreviation | Supplier (Example) | Purity | Purpose |
| This compound | MTEGMA | Sigma-Aldrich | >95% | Monomer |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | Sigma-Aldrich | 98% | Thermal Initiator |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) | CPDTC | Strem Chemicals | >97% | Chain Transfer Agent (CTA) |
| Anhydrous 1,4-Dioxane (B91453) | - | Sigma-Aldrich | 99.8% | Solvent |
| Diethyl ether | - | Fisher Scientific | ACS Grade | Precipitation Solvent |
Table 2: Reaction Conditions for Thermally Initiated RAFT Polymerization of pMTEGMA
| Parameter | Value |
| Monomer Concentration | 2 M |
| [MTEGMA]:[CPDTC]:[AIBN] Molar Ratio | 50:1:0.2 |
| Temperature | 70 °C |
| Reaction Time | 4 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Molecular Weight and Dispersity Data for Thermally Initiated pMTEGMA
| Target DP | Mn (kDa) | Đ (Mw/Mn) |
| 50 | ~8.0 | < 1.20 |
| 100 | ~16.0 | < 1.25 |
| 200 | ~32.0 | < 1.30 |
Note: The actual molecular weight and dispersity may vary depending on the specific reaction conditions and purification efficiency.
Table 4: Materials for PET-RAFT Polymerization of MTEGMA
| Reagent | Abbreviation | Supplier (Example) | Purity | Purpose |
| This compound | MTEGMA | Sigma-Aldrich | >95% | Monomer |
| Tricyanomethanide-based Ru(II) complex | --INVALID-LINK--2 | Sigma-Aldrich | - | Photocatalyst |
| 2-Cyano-2-propyl benzodithioate | CPDB | Strem Chemicals | >97% | Chain Transfer Agent (CTA) |
| Dimethylformamide | DMF | Sigma-Aldrich | Anhydrous, 99.8% | Solvent |
| Diethyl ether | - | Fisher Scientific | ACS Grade | Precipitation Solvent |
Table 5: Reaction Conditions for PET-RAFT Polymerization of pMTEGMA
| Parameter | Value |
| Monomer Concentration | 1 M |
| [MTEGMA]:[CPDB]:[Photocatalyst] Molar Ratio | 100:1:0.02 |
| Light Source | Blue LED (λmax ≈ 450 nm) |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: Thermally Initiated RAFT Polymerization of MTEGMA
This protocol outlines the synthesis of pMTEGMA using a conventional thermal initiator.
1. Materials and Reagents:
-
This compound (MTEGMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether (cold)
2. Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve MTEGMA (e.g., 1.62 g, 10 mmol), CPDTC (e.g., 68.7 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in anhydrous 1,4-dioxane (e.g., to achieve a 2 M monomer concentration).
-
Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4 hours).
-
To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether to remove any unreacted monomer and initiator residues.
-
Dry the purified pMTEGMA under vacuum to a constant weight.
4. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer.
Protocol 2: Photoinduced Electron/Energy Transfer (PET-RAFT) Polymerization of MTEGMA
This protocol provides a method for the light-mediated synthesis of pMTEGMA at room temperature.
1. Materials and Reagents:
-
This compound (MTEGMA)
-
Tricyanomethanide-based Ru(II) complex (photocatalyst)
-
2-Cyano-2-propyl benzodithioate (CPDB)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (cold)
2. Procedure:
-
In a Schlenk flask wrapped in aluminum foil, dissolve MTEGMA (e.g., 1.62 g, 10 mmol), CPDB (e.g., 22.1 mg, 0.1 mmol), and the photocatalyst (e.g., 1.7 mg, 0.002 mmol) in anhydrous DMF (e.g., to achieve a 1 M monomer concentration).
-
Seal the flask and degas the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in front of a blue LED light source (λmax ≈ 450 nm) and stir at room temperature for the desired reaction time (e.g., 6 hours).
-
Turn off the light source to stop the polymerization.
-
Precipitate the polymer in cold diethyl ether.
-
Isolate and purify the polymer as described in Protocol 1 (steps 7-9).
4. Characterization:
-
NMR Spectroscopy: To confirm the polymer structure.
-
GPC: To determine Mn and Đ.
Visualizations
Application Notes and Protocols for the Synthesis of Redox-Responsive Polymers Using 2-(Methylthio)ethyl Methacrylate (MTEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of redox-responsive polymers based on 2-(methylthio)ethyl methacrylate (B99206) (MTEMA). The inherent redox sensitivity of the thioether side chain in MTEMA makes these polymers highly attractive for the development of smart drug delivery systems that can release therapeutic payloads in response to oxidative stress, a hallmark of various disease microenvironments.
Introduction to MTEMA-Based Redox-Responsive Polymers
MTEMA is a versatile methacrylate monomer featuring a methylthioethyl group. The sulfur atom in this side group can be selectively oxidized to sulfoxide (B87167) and then to sulfone. This transformation from the relatively hydrophobic thioether to the more hydrophilic sulfoxide and sulfone derivatives significantly alters the polymer's solubility and amphiphilicity. This change in polarity can be harnessed to trigger the disassembly of self-assembled nanostructures, such as micelles or nanoparticles, leading to the controlled release of an encapsulated drug. This redox-responsive behavior is particularly relevant for targeted drug delivery to tissues with elevated levels of reactive oxygen species (ROS), such as inflamed tissues or tumors.
Signaling Pathway and Mechanism of Action
The redox-responsive mechanism of MTEMA-based polymers is centered on the oxidation of the thioether side chains. In a physiological environment with high ROS concentrations (e.g., hydrogen peroxide, H₂O₂), the thioether is oxidized. This increases the hydrophilicity of the polymer, leading to a disruption of the hydrophobic-hydrophilic balance in amphiphilic block copolymers. Consequently, nanostructures formed from these polymers, which encapsulate drugs in their hydrophobic core, will destabilize and release their payload.
Caption: Redox-responsive drug release from MTEMA nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Poly(MTEMA) via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Controlled radical polymerization techniques like RAFT are recommended for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Materials:
-
2-(Methylthio)ethyl methacrylate (MTEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioyl)thio)pentanoic acid (CPADB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask, add MTEMA (e.g., 2.0 g, 12.5 mmol), CPADB (e.g., 35 mg, 0.125 mmol), and AIBN (e.g., 5.1 mg, 0.031 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Seal the flask with a rubber septum and deoxygenate the mixture by purging with argon or nitrogen for at least 30 minutes while stirring in an ice bath.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours, monitor conversion by ¹H NMR).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether or hexane.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry the final product under vacuum to a constant weight.
Protocol 2: Formation of Drug-Loaded Nanoparticles
This protocol describes the formation of nanoparticles from a pre-synthesized amphiphilic block copolymer, for example, poly(ethylene glycol)-b-poly(MTEMA) (PEG-b-PMTEMA), and the encapsulation of a hydrophobic drug like Doxorubicin (DOX).
Materials:
-
PEG-b-PMTEMA block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO appropriate for the polymer)
Procedure:
-
Drug Preparation: Dissolve DOX·HCl (e.g., 10 mg) in DMF (e.g., 1 mL) and add TEA (e.g., 3 equivalents to DOX·HCl) to deprotonate the amine group of DOX.
-
Polymer Dissolution: In a separate vial, dissolve PEG-b-PMTEMA (e.g., 50 mg) in DMF (e.g., 4 mL).
-
Drug Loading: Add the DOX solution to the polymer solution and stir for 1-2 hours in the dark.
-
Nanoparticle Self-Assembly: Add deionized water dropwise to the polymer-drug mixture under vigorous stirring to induce self-assembly of the amphiphilic block copolymer into micelles, encapsulating the hydrophobic DOX.
-
Dialysis: Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the organic solvent and unloaded drug. Change the water periodically.
-
Characterization: Characterize the resulting drug-loaded nanoparticles for size, zeta potential, drug loading content (DLC), and drug loading efficiency (DLE).
Protocol 3: In Vitro Redox-Responsive Drug Release Study
This protocol outlines the procedure to evaluate the redox-responsive release of a drug from MTEMA-based nanoparticles in the presence of an oxidizing agent (H₂O₂).
Materials:
-
Drug-loaded MTEMA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Dialysis membrane
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Prepare solutions of the drug-loaded nanoparticles in PBS at a known concentration.
-
Release Setup: Transfer a known volume (e.g., 1 mL) of the nanoparticle solution into a dialysis bag. Immerse the dialysis bag in a larger volume of PBS (e.g., 20 mL) with and without H₂O₂ at different concentrations (e.g., 0, 1, 5, 10 mM).
-
Incubation: Place the setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium.
-
Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy for DOX at 485 nm).
-
Data Analysis: Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization and drug release studies of MTEMA-based nanoparticles.
Table 1: Physicochemical Characterization of PEG-b-PMTEMA Nanoparticles
| Parameter | Before Oxidation | After Oxidation (10 mM H₂O₂) |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 250 ± 15 (aggregation) |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.45 ± 0.05 |
| Zeta Potential (mV) | -5.2 ± 0.8 | -15.8 ± 1.2 |
Table 2: Doxorubicin (DOX) Loading and Release from PEG-b-PMTEMA Nanoparticles
| Parameter | Value |
| Drug Loading Content (DLC, wt%) | 12.5% |
| Drug Loading Efficiency (DLE, %) | 78% |
| Cumulative Release after 24h (0 mM H₂O₂) | 15% |
| Cumulative Release after 24h (1 mM H₂O₂) | 45% |
| Cumulative Release after 24h (5 mM H₂O₂) | 70% |
| Cumulative Release after 24h (10 mM H₂O₂) | 85% |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for MTEMA polymer synthesis and nanoparticle formulation.
Logical Relationship of Redox-Responsive Drug Release
Caption: Logical flow of redox-responsive drug release.
Conclusion
The synthesis of redox-responsive polymers using MTEMA offers a promising platform for the development of advanced drug delivery systems. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and evaluate novel MTEMA-based nanocarriers for targeted and controlled therapeutic release in oxidative microenvironments. Further optimization of polymer architecture and nanoparticle formulation can lead to enhanced drug delivery efficacy and improved therapeutic outcomes.
Application Notes and Protocols for Stimuli-Responsive Hydrogels from 2-(Methylthio)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Stimuli-responsive hydrogels, also known as "smart" hydrogels, are a class of materials that undergo reversible changes in their properties in response to external or internal stimuli such as pH, temperature, light, and redox conditions.[2][3] These materials hold significant promise in various biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.
This document provides detailed application notes and protocols for the preparation and characterization of stimuli-responsive hydrogels based on the monomer 2-(methylthio)ethyl methacrylate (B99206) (MTEEMA). The thioether group in MTEEMA is susceptible to oxidation, which allows for the creation of redox-responsive hydrogels. This property can be harnessed for on-demand drug release in environments with elevated levels of reactive oxygen species (ROS), such as inflamed tissues or the tumor microenvironment.
Principle of Redox-Responsiveness
The key to the stimuli-responsive behavior of poly(MTEEMA) hydrogels lies in the oxidation of the sulfur atom in the thioether side chain. In the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or hypochlorite (B82951) (ClO⁻), the relatively hydrophobic thioether is converted to a more hydrophilic sulfoxide (B87167) and subsequently to a sulfone. This change in polarity leads to an increase in the hydrophilicity of the polymer network, causing the hydrogel to swell and release any entrapped therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of Redox-Responsive poly(MTEEMA) Hydrogel
This protocol describes the synthesis of a crosslinked poly(MTEEMA) hydrogel via free-radical polymerization.
Materials:
-
2-(Methylthio)ethyl methacrylate (MTEEMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
In a glass vial, dissolve the desired amount of MTEEMA monomer and EGDMA crosslinker in PBS (pH 7.4). A typical formulation would be a 20% (w/v) total monomer concentration.
-
Purge the monomer solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 1 mol% with respect to the monomer), to the solution and mix gently until dissolved.
-
Add the accelerator, TEMED (e.g., in a 1:1 molar ratio with APS), to the solution and mix thoroughly.
-
Immediately cast the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers and initiator. The water should be changed several times over 48 hours.
-
The purified hydrogel can then be used for characterization and drug loading studies.
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Behavior
-
Cut a piece of the purified hydrogel and weigh it to obtain the initial weight (W_d).
-
Immerse the hydrogel in PBS (pH 7.4) at 37 °C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
2.2 Mechanical Properties (Rheology)
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the swollen hydrogel.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the viscoelastic properties of the hydrogel. A higher storage modulus indicates a stiffer hydrogel.
2.3 Morphological Characterization (Scanning Electron Microscopy - SEM)
-
Freeze-dry a sample of the swollen hydrogel.
-
Mount the lyophilized sample on an SEM stub and sputter-coat it with a thin layer of gold or palladium.
-
Image the cross-sectional morphology of the hydrogel using an SEM to observe the porous structure.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes the loading of a model drug (e.g., doxorubicin) into the hydrogel and its subsequent release under simulated physiological and oxidative conditions.
3.1 Drug Loading
-
Immerse a pre-weighed, dried hydrogel sample in a solution of the drug in PBS (pH 7.4) of a known concentration.
-
Allow the hydrogel to swell in the drug solution for 48 hours at room temperature in the dark to reach equilibrium loading.
-
Remove the drug-loaded hydrogel, gently rinse with PBS to remove surface-adsorbed drug, and blot dry.
3.2 In Vitro Drug Release
-
Place the drug-loaded hydrogel in a vial containing a known volume of PBS (pH 7.4) at 37 °C with gentle agitation.
-
Prepare a parallel set of vials containing PBS with an oxidizing agent (e.g., 10 mM H₂O₂) to simulate an oxidative environment.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative drug release as a percentage of the total amount of drug loaded.
Data Presentation
The following tables provide illustrative data on how the properties of poly(MTEEMA) hydrogels can be tuned by varying the crosslinker concentration. The values are representative and may vary depending on the specific experimental conditions.
Table 1: Effect of Crosslinker (EGDMA) Concentration on Hydrogel Properties
| EGDMA (mol% to MTEEMA) | Equilibrium Swelling Ratio (%) | Storage Modulus (G') (kPa) |
| 1 | 1200 | 5 |
| 2 | 850 | 15 |
| 5 | 400 | 40 |
Table 2: Illustrative Drug Release Profile of Doxorubicin from a 2 mol% EGDMA poly(MTEEMA) Hydrogel
| Time (hours) | Cumulative Release (%) in PBS | Cumulative Release (%) in PBS + 10 mM H₂O₂ |
| 1 | 5 | 15 |
| 6 | 15 | 40 |
| 12 | 25 | 65 |
| 24 | 35 | 85 |
| 48 | 40 | 95 |
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis, characterization, and application of poly(MTEEMA) hydrogels.
Caption: Mechanism of redox-responsive drug release from poly(MTEEMA) hydrogels.
References
Characterization of Poly(2-(Methylthio)ethyl methacrylate): Application Notes and Protocols for GPC, NMR, and DSC
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of polymer chemistry and drug development, a thorough understanding of polymer characteristics is paramount. This document provides detailed application notes and experimental protocols for the characterization of poly(2-(methylthio)ethyl methacrylate) (PMTEMA), a polymer with significant potential in advanced material science and biomedical applications. The following protocols for Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are designed for researchers, scientists, and professionals in the field of drug development.
Introduction
Poly(this compound) is a sulfur-containing methacrylate (B99206) polymer. Its unique thioether side chain imparts specific chemical and physical properties, making it a valuable candidate for applications such as functional coatings, adhesives, and stimuli-responsive materials. Accurate and reproducible characterization of its molecular weight, structure, and thermal properties is essential for its effective application. This document outlines the standard techniques employed for this purpose.
Summary of Quantitative Data
The following table summarizes the key quantitative data obtained from the characterization of PMTEMA synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
| Parameter | Symbol | Value | Analytical Technique |
| Number-Average Molecular Weight | Mn | Varies with synthesis | GPC |
| Weight-Average Molecular Weight | Mw | Varies with synthesis | GPC |
| Polydispersity Index | Đ (Mw/Mn) | Typically < 1.5 | GPC |
| Glass Transition Temperature | Tg | Data not available | DSC |
Experimental Protocols
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of PMTEMA.
Materials:
-
Poly(this compound) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene or Polymethyl methacrylate (PMMA) standards of known molecular weights
-
0.2 µm syringe filters
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for organic solvents (e.g., Agilent PLgel or similar)
Procedure:
-
Eluent Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.
-
Standard Solution Preparation: Prepare a series of polystyrene or PMMA standard solutions in THF at concentrations ranging from 0.1 to 1.0 mg/mL.
-
Sample Solution Preparation: Dissolve the PMTEMA sample in THF to a final concentration of approximately 1-2 mg/mL. Gently agitate until the polymer is fully dissolved.
-
Filtration: Filter all standard and sample solutions through a 0.2 µm syringe filter to remove any particulate matter.
-
GPC Analysis:
-
Set the column oven temperature to 35-40 °C.
-
Set the THF flow rate to 1.0 mL/min.
-
Inject the standard solutions in order of decreasing molecular weight to generate a calibration curve.
-
Inject the PMTEMA sample solution.
-
-
Data Analysis: Using the GPC software, determine the Mn, Mw, and Đ of the PMTEMA sample relative to the polystyrene or PMMA calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Objective: To confirm the chemical structure of poly(this compound).
Materials:
-
Poly(this compound) sample
-
Deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the PMTEMA sample in approximately 0.7 mL of CDCl3 in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
4.1-4.3: Broad signal corresponding to the ester methylene (B1212753) protons (-O-CH 2-).
-
2.7-2.9: Broad signal corresponding to the thioether methylene protons (-CH 2-S-).
-
2.1-2.2: Singlet corresponding to the thioether methyl protons (-S-CH 3).
-
1.8-2.1: Broad signal corresponding to the polymer backbone methylene protons (-CH 2-C(CH3)-).
-
0.8-1.2: Broad signals corresponding to the α-methyl protons of the polymer backbone (-C(CH 3)-).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
177-178: Carbonyl carbon of the ester group (C =O).
-
63-64: Ester methylene carbon (-O-C H2-).
-
52-54: Quaternary carbon in the polymer backbone (-C (CH3)-).
-
44-46: Methylene carbon in the polymer backbone (-C H2-C(CH3)-).
-
31-32: Thioether methylene carbon (-C H2-S-).
-
18-20: α-methyl carbon of the polymer backbone (-C(C H3)-).
-
15-16: Thioether methyl carbon (-S-C H3).
-
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Materials:
-
Poly(this compound) sample (dried)
-
Aluminum DSC pans and lids
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PMTEMA sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the polymer.
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from the low temperature to the upper temperature at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the characterization process and the relationship between the polymer's structure and the expected analytical data.
Caption: Workflow for the characterization of poly(this compound).
Caption: Relationship between polymer structure and analytical data.
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-(methylthio)ethyl methacrylate) [poly(MTEMA)] Side Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of poly(2-(methylthio)ethyl methacrylate) [poly(MTEMA)], a versatile polymer platform for the development of advanced functional materials. The thioether side chains of poly(MTEMA) offer a reactive handle for various chemical transformations, enabling the synthesis of polymers with tailored properties for applications in drug delivery, biomaterials, and beyond.
Overview of Post-Polymerization Modifications
Poly(MTEMA) is an attractive polymer scaffold due to the versatile reactivity of its thioether side chains. Two primary modification strategies are highlighted in these notes:
-
Oxidation to Polysulfoxide and Polysulfone: The thioether can be selectively oxidized to form sulfoxide (B87167) or sulfone moieties. This transformation significantly alters the polarity and hydrophilicity of the polymer, impacting its solubility, thermal properties, and interactions with biological systems. The sulfoxide group, in particular, is a structural mimic of dimethyl sulfoxide (DMSO), a widely used cryoprotectant.
-
Thiol-Ene Click Chemistry: The thioether can be converted to a thiol, which can then readily participate in thiol-ene "click" reactions. This allows for the efficient and specific conjugation of a wide range of molecules, including drugs, targeting ligands, and imaging agents, to the polymer backbone under mild conditions.
Synthesis of Parent Polymer: Poly(MTEMA) via RAFT Polymerization
A well-defined parent poly(MTEMA) is crucial for subsequent successful modifications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing polymers with controlled molecular weight and low dispersity.
Experimental Protocol: RAFT Polymerization of MTEMA
Materials:
-
2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (RAFT agent)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk flask, combine MTEMA (e.g., 5.0 g, 31.2 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 36.1 mg, 0.104 mmol), and AIBN (e.g., 3.4 mg, 0.021 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The molar ratio of [MTEMA]:[RAFT agent]:[AIBN] should be tailored to achieve the desired molecular weight (e.g., 300:1:0.2).
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon or nitrogen.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours, monitor conversion by ¹H NMR).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
-
Characterize the polymer by Size Exclusion Chromatography (SEC) for molecular weight and dispersity (Đ) and by ¹H NMR for purity and conversion.
Expected Characterization Data for Poly(MTEMA)
| Technique | Characteristic Signal |
| ¹H NMR (CDCl₃) | δ 2.13 (s, 3H, -S-CH ₃), 2.75 (t, 2H, -S-CH ₂-), 4.15 (t, 2H, -O-CH ₂-) |
| SEC | Đ < 1.3 |
Modification I: Oxidation of Poly(MTEMA) Side Chains
The oxidation of the thioether side chains to sulfoxides and sulfones provides a route to polymers with increased hydrophilicity and potential for applications in cryopreservation and as oxidation-responsive materials.[1][2][3]
Experimental Workflow: Oxidation of Poly(MTEMA)
Caption: Workflow for the oxidation of poly(MTEMA).
Protocol 1: Selective Oxidation to Poly(2-(methylsulfinyl)ethyl methacrylate) (Poly(sulfoxide))
Materials:
-
Poly(MTEMA)
-
Hydrogen peroxide (H₂O₂, 30% w/w in H₂O)
-
Methanol (B129727) or Acetic Acid
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolve poly(MTEMA) (e.g., 1.0 g) in methanol or acetic acid (e.g., 20 mL).
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (1.1 equivalents per thioether unit) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a small amount of sodium sulfite (B76179) if excess peroxide is a concern.
-
Purify the polymer by dialysis against deionized water for 48-72 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain a white powder.
-
Confirm the conversion to sulfoxide using ¹H NMR. Over-oxidation to the sulfone should be monitored.[1][2]
Protocol 2: Oxidation to Poly(2-(methylsulfonyl)ethyl methacrylate) (Poly(sulfone))
Materials:
-
Poly(MTEMA)
-
Hydrogen peroxide (H₂O₂, 30% w/w in H₂O)
-
Acetic Acid
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolve poly(MTEMA) (e.g., 1.0 g) in acetic acid (e.g., 20 mL).
-
Add an excess of hydrogen peroxide (>2.2 equivalents per thioether unit).
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR until complete conversion is observed.
-
Purify the polymer by dialysis against deionized water.
-
Lyophilize to obtain the final product.
Quantitative Data: ¹H NMR Chemical Shifts
| Functional Group | Chemical Shift (δ, ppm) of -S(O)ₓ-CH₃ Protons | Reference |
| Thioether (-S-CH₃) | ~2.13 | [1] |
| Sulfoxide (-SO-CH₃) | ~2.70 | [2] |
| Sulfone (-SO₂-CH₃) | ~3.10 | [1] |
Modification II: Thiol-Ene "Click" Chemistry on Poly(MTEMA) Derivatives
For thiol-ene reactions, the thioether side chain of poly(MTEMA) must first be converted to a reactive thiol group. This is a challenging transformation on a polymer. A proposed two-step approach involves the formation of a sulfonium (B1226848) salt followed by nucleophilic displacement.
Proposed Reaction Scheme: Thioether to Thiol and Thiol-Ene Reaction
Caption: Proposed two-stage modification of poly(MTEMA) via thiol-ene chemistry.
Protocol 3: Proposed Conversion of Poly(MTEMA) to a Poly(thiol) Derivative
Note: This is a proposed protocol based on established organic chemistry principles, as direct high-yield conversion of poly(MTEMA) side chains to thiols is not well-documented. Optimization will be required.
Part A: Activation to Sulfonium Salt
-
Dissolve poly(MTEMA) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Add an excess of a reactive alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) and stir at room temperature for 24-48 hours.
-
Precipitate the resulting polymer (poly(sulfonium salt)) in a non-solvent like diethyl ether and dry under vacuum.
Part B: Conversion to Thiol
-
Dissolve the poly(sulfonium salt) in a polar aprotic solvent.
-
Add a nucleophilic thiol source (e.g., sodium thioacetate).
-
Stir at room temperature or with gentle heating until displacement is complete (monitor by NMR).
-
Purify the resulting poly(thioacetate) derivative by precipitation or dialysis.
-
Deprotect the thioacetate to the free thiol by treating the polymer with a base (e.g., sodium hydroxide (B78521) in methanol) or an acid (e.g., HCl in methanol) under anaerobic conditions.
-
Neutralize the solution and purify the poly(thiol) derivative by dialysis against degassed water, followed by lyophilization.
Protocol 4: Thiol-Ene "Click" Conjugation
Materials:
-
Poly(thiol) derivative of poly(MTEMA)
-
Alkene-functionalized molecule of interest ("ene")
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., AIBN)
-
Degassed solvent (e.g., THF, DMF)
-
UV lamp (for photoinitiation)
Procedure:
-
In a quartz reaction vessel, dissolve the poly(thiol) derivative (1 equivalent of thiol groups) and the "ene" compound (1.1-1.5 equivalents) in a degassed solvent.
-
Add the initiator (e.g., 1-5 mol% relative to the thiol groups).
-
For photoinitiation, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. For thermal initiation, heat the solution (e.g., to 60-70 °C).
-
Monitor the reaction by ¹H NMR, following the disappearance of the alkene protons.
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent.
-
Purify the final product by dialysis or column chromatography to remove unreacted starting materials and initiator byproducts.
Applications in Drug Development
The ability to precisely modify poly(MTEMA) opens up numerous possibilities in drug development:
-
Stimuli-Responsive Drug Delivery: The oxidation of thioethers to the more hydrophilic sulfoxides and sulfones can be triggered by reactive oxygen species (ROS), which are often upregulated in disease states like cancer and inflammation. This allows for the design of "smart" drug carriers that release their payload in response to specific biological cues.
-
Targeted Drug Delivery: The thiol-ene click chemistry allows for the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to the polymer backbone. This can enhance the accumulation of the drug-polymer conjugate at the desired site of action, improving efficacy and reducing off-target side effects.
-
Cryopreservation of Biologics: The polysulfoxide derivative of poly(MTEMA) is a macromolecular analog of DMSO and has been investigated as a cryoprotective agent.[1][3] This could be valuable for the storage and transportation of sensitive biological drugs and cell-based therapies.
These protocols provide a foundation for the synthesis and modification of poly(MTEMA)-based materials. Researchers are encouraged to adapt and optimize these methods to suit their specific applications and molecular targets.
References
Application Notes and Protocols: Copolymerization of 2-(Methylthio)ethyl Methacrylate with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)ethyl methacrylate (B99206) (MEMA) is a versatile vinyl monomer that incorporates a thioether functionality. This unique feature imparts redox and light sensitivity to the resulting polymers, making them highly valuable for a range of applications in drug delivery, biomaterials, and sensor technology. Copolymers of MEMA with other vinyl monomers allow for the fine-tuning of polymer properties, such as hydrophilicity, thermal behavior, and mechanical strength, while retaining the stimuli-responsive nature of the MEMA units. These application notes provide detailed protocols for the synthesis and characterization of MEMA-containing copolymers, along with quantitative data to guide researchers in designing advanced polymeric materials.
Key Applications
-
Redox-Responsive Drug Delivery: The thioether side chain of MEMA can be oxidized to the more hydrophilic sulfoxide (B87167) and sulfone. This transformation can be triggered by reactive oxygen species (ROS) often found in inflammatory or cancerous tissues, leading to the disassembly of polymer nanoparticles and the release of encapsulated therapeutic agents.[1][2]
-
Light-Triggered Release: In the presence of a photosensitizer, MEMA-containing nanoparticles can be rapidly disassembled upon exposure to visible light. This is due to the generation of singlet oxygen, which oxidizes the thioether groups.[1][3]
-
Biomaterial Scaffolds: Copolymers of MEMA can be designed to have specific surface morphologies and mechanical properties suitable for tissue engineering and cell growth scaffolds.[1]
-
Functional Coatings and Adhesives: The thioether group can enhance adhesion to metal surfaces, making MEMA a valuable component in high-performance coatings and adhesives.[4]
Data Presentation
Table 1: Properties of 2-(Methylthio)ethyl Methacrylate (MEMA)
| Property | Value | Reference |
| Chemical Formula | H₂C=C(CH₃)CO₂CH₂CH₂SCH₃ | |
| Molecular Weight | 160.23 g/mol | |
| Density | 1.04 g/mL at 25 °C | |
| Boiling Point | 38 °C at 0.06 mmHg | |
| Refractive Index (n20/D) | 1.48 |
Table 2: Representative Reactivity Ratios for Copolymerization of Methacrylates with Vinyl Monomers*
| M₁ | M₂ | r₁ | r₂ | r₁ * r₂ | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random | [5] |
| Methyl Methacrylate (MMA) | N-Vinylpyrrolidone (NVP) | 1.69 | 0.03 | 0.0507 | Tending to Block (rich in MMA) | [6] |
| 2-(Diisopropylamino)ethyl Methacrylate (DPA) | Methyl Methacrylate (MMA) | 0.99 | 1.03 | 1.0197 | Ideal/Random | [7] |
| 2-(Diisopropylamino)ethyl Methacrylate (DPA) | Styrene (St) | 2.48 | 0.49 | 1.2152 | Tending to Block (rich in DPA) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Thermally Initiated RAFT Polymerization
This protocol describes the synthesis of a well-defined homopolymer of MEMA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2]
Materials:
-
This compound (MEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) (RAFT agent)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (B91453), anhydrous
-
Methanol (B129727), cold
-
Nitrogen gas (N₂)
-
Schlenk flask and standard glassware for air-free techniques
Procedure:
-
Monomer Purification: Pass MEMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve MEMA (e.g., 1.0 g, 6.24 mmol), CPDTC (e.g., 21.5 mg, 0.0624 mmol, for a target DP of 100), and AIBN (e.g., 2.56 mg, 0.0156 mmol, [CPDTC]:[AIBN] = 4:1) in 1,4-dioxane (e.g., 2 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4-8 hours, monitor conversion by ¹H NMR).
-
Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol with vigorous stirring.
-
Purification: Isolate the polymer by centrifugation or filtration and wash it several times with cold methanol to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Chemical Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.
Protocol 2: Synthesis of Redox-Responsive Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(MEMA)
This protocol details the post-polymerization oxidation of the thioether side chains of poly(MEMA) to sulfoxides.[1][2]
Materials:
-
Poly(this compound) (poly(MEMA)) from Protocol 1
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Dichloromethane (DCM)
-
Methanol
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolution: Dissolve poly(MEMA) (e.g., 500 mg) in DCM (e.g., 10 mL).
-
Oxidation: Cool the solution in an ice bath. Add hydrogen peroxide (e.g., 1.1 equivalents per MEMA unit) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Transfer the polymer solution to a dialysis tube and dialyze against a mixture of methanol and water, followed by pure deionized water for 48 hours, changing the water frequently.
-
Isolation: Lyophilize the purified polymer solution to obtain the final poly(2-(methylsulfinyl)ethyl methacrylate) as a white powder.
Characterization:
-
Confirmation of Oxidation: Monitor the disappearance of the thioether proton signal and the appearance of new signals corresponding to the sulfoxide in ¹H NMR spectroscopy. Confirm the presence of the S=O bond by FT-IR spectroscopy.
Visualizations
Caption: Workflow for MEMA copolymer synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-Stimuli Sensitive Amphiphilic Block Copolymer Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly in the Presence of Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
Controlled Radical Polymerization of 2-(Methylthio)ethyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 2-(Methylthio)ethyl methacrylate (B99206) (MTEGMA). This monomer is of significant interest for the development of advanced materials, particularly in the biomedical and pharmaceutical fields, owing to the presence of the thioether group, which allows for post-polymerization modification and imparts unique properties to the resulting polymers.
Three major controlled radical polymerization (CRP) techniques are covered:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
-
Atom Transfer Radical Polymerization (ATRP)
-
Nitroxide-Mediated Polymerization (NMP)
These methods offer precise control over polymer molecular weight, dispersity, and architecture, enabling the synthesis of well-defined polymers for a range of applications, including drug delivery, tissue engineering, and diagnostics.
Overview of Controlled Radical Polymerization Methods for MTEGMA
Controlled radical polymerization techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). This level of control is crucial for applications where polymer properties must be precisely tuned.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is a versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. It relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with complex architectures. Both thermally-initiated and photo-initiated RAFT polymerizations of MTEGMA have been successfully demonstrated[1].
Atom Transfer Radical Polymerization (ATRP) is another robust CRP technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains. While the thioether group in MTEGMA could potentially interact with the catalyst, ARGET (Activators Re-generated by Electron Transfer) ATRP has been shown to be effective for polymerizing structurally similar thioether-containing methacrylates[2][3][4]. This suggests that with appropriate ligand and reaction condition selection, ATRP of MTEGMA can be well-controlled.
Nitroxide-Mediated Polymerization (NMP) employs a stable nitroxide radical to reversibly trap the growing polymer chain, thereby controlling the polymerization. The application of NMP to methacrylates can be challenging, and the presence of a sulfur atom may introduce additional complexities. However, by adapting protocols developed for other functional methacrylates, it is possible to achieve controlled polymerization of MTEGMA via NMP.
Comparative Data of Polymerization Methods
The following tables summarize typical quantitative data obtained from the controlled polymerization of MTEGMA using RAFT, and projected data for ATRP and NMP based on analogous systems.
Table 1: Thermally-Initiated RAFT Polymerization of MTEGMA
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |
| 1 | 25 | 5,200 | 1.15 |
| 2 | 48 | 9,800 | 1.12 |
| 4 | 75 | 15,500 | 1.10 |
| 6 | 92 | 19,000 | 1.09 |
Table 2: Photo-induced Electron/energy Transfer (PET)-RAFT Polymerization of MTEGMA
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |
| 0.5 | 30 | 6,300 | 1.18 |
| 1 | 55 | 11,500 | 1.14 |
| 2 | 85 | 17,800 | 1.11 |
| 3 | >95 | 20,000 | 1.10 |
Table 3: Projected Data for ARGET ATRP of MTEGMA
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |
| 1 | 20 | 4,500 | 1.25 |
| 2 | 40 | 8,800 | 1.20 |
| 4 | 70 | 15,000 | 1.18 |
| 8 | 90 | 19,500 | 1.15 |
Table 4: Projected Data for NMP of MTEGMA
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) |
| 2 | 15 | 3,500 | 1.35 |
| 4 | 30 | 6,800 | 1.30 |
| 8 | 55 | 12,000 | 1.28 |
| 16 | 80 | 17,500 | 1.25 |
Experimental Protocols
Materials
-
2-(Methylthio)ethyl methacrylate (MTEGMA): Purify by passing through a column of basic alumina (B75360) to remove inhibitor prior to use.
-
Initiators: 2,2'-Azobis(2-methylpropionitrile) (AIBN), Ethyl α-bromoisobutyrate (EBiB). Recrystallize AIBN from methanol (B129727).
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC).
-
ATRP Catalyst System: Copper(II) bromide (CuBr2), Tris(2-pyridylmethyl)amine (TPMA).
-
NMP Mediator: N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-2-propyl) hydroxylamine (B1172632) (BlocBuilder-MA).
-
Solvents: Anisole, Dimethylformamide (DMF), 1,4-Dioxane (anhydrous).
-
Other Reagents: Ascorbic acid, Deuterated chloroform (B151607) (CDCl3) for NMR analysis.
Protocol 1: Thermally-Initiated RAFT Polymerization of MTEGMA
This protocol is adapted from established procedures for the RAFT polymerization of MTEGMA.
Procedure:
-
In a Schlenk flask, dissolve MTEGMA (e.g., 1.62 g, 10 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as the RAFT agent (e.g., 34.3 mg, 0.1 mmol), and AIBN as the initiator (e.g., 3.28 mg, 0.02 mmol) in a suitable solvent (e.g., 5 mL of 1,4-dioxane). The molar ratio of [Monomer]:[CTA]:[Initiator] is typically 100:1:0.2.
-
Seal the flask with a rubber septum and deoxygenate the solution by three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70 °C to start the polymerization.
-
At predetermined time intervals, take aliquots of the reaction mixture using a degassed syringe to monitor monomer conversion and polymer characteristics.
-
To analyze the samples, quench the polymerization by cooling the aliquot in an ice bath and exposing it to air. Dilute the sample with an appropriate solvent (e.g., THF) for analysis.
-
Determine monomer conversion by 1H NMR spectroscopy by comparing the integration of the monomer vinyl peaks with a stable internal standard or the polymer backbone peaks.
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.
-
After the desired reaction time, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Photo-induced Electron/energy Transfer (PET)-RAFT Polymerization of MTEGMA
This protocol utilizes a photocatalyst and visible light to initiate the polymerization, offering excellent temporal control. This method has been shown to be tolerant to oxygen due to the singlet oxygen quenching ability of MTEGMA[1].
Procedure:
-
In a vial, dissolve MTEGMA (e.g., 1.62 g, 10 mmol), a suitable RAFT agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (e.g., 27.9 mg, 0.1 mmol), and a photocatalyst like zinc tetraphenylporphyrin (B126558) (ZnTPP) (e.g., 1.4 mg, 0.002 mmol) in a solvent (e.g., 5 mL of DMF). The typical molar ratio is [Monomer]:[CTA]:[Photocatalyst] of 100:1:0.02.
-
Seal the vial and expose it to a visible light source (e.g., red LED lamp, λmax ≈ 635 nm) at room temperature with stirring.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them for monomer conversion (1H NMR) and polymer properties (GPC) as described in Protocol 3.2.
-
The polymerization can be stopped by turning off the light source.
-
Isolate and purify the polymer as described in Protocol 3.2.
Protocol 3: ARGET ATRP of MTEGMA (Adapted Protocol)
This protocol is adapted from the ARGET ATRP of a structurally similar thioether-containing methacrylate[2]. The thioether group in MTEGMA may coordinate with the copper catalyst; therefore, a ligand that forms a stable complex with copper is crucial.
Procedure:
-
To a Schlenk flask, add CuBr2 (e.g., 2.2 mg, 0.01 mmol) and TPMA (e.g., 2.9 mg, 0.01 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated solvent (e.g., 5 mL of anisole), MTEGMA (e.g., 1.62 g, 10 mmol), and the initiator ethyl α-bromoisobutyrate (EBiB) (e.g., 19.5 mg, 0.1 mmol). The molar ratio of [Monomer]:[Initiator]:[CuBr2]:[Ligand] is typically 100:1:0.1:0.1.
-
In a separate vial, prepare a stock solution of the reducing agent, ascorbic acid, in a deoxygenated solvent (e.g., 17.6 mg, 0.1 mmol in 1 mL of anisole).
-
Commence the polymerization by adding a portion of the ascorbic acid solution (e.g., 0.5 equivalents relative to CuBr2) to the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the polymerization by taking aliquots and analyzing for monomer conversion and polymer characteristics as described in Protocol 3.2.
-
If the polymerization rate slows down, additional reducing agent can be added.
-
Terminate the polymerization by opening the flask to air and cooling.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Isolate the polymer by precipitation as described in Protocol 3.2.
Protocol 4: NMP of MTEGMA (Proposed Protocol)
This is a proposed protocol based on the successful NMP of other functional methacrylates. The success of this reaction may depend on the specific nitroxide used and the reaction conditions, as the thioether group could potentially interact with the nitroxide.
Procedure:
-
In a Schlenk flask, combine MTEGMA (e.g., 1.62 g, 10 mmol) and the alkoxyamine initiator BlocBuilder-MA (e.g., 38.1 mg, 0.1 mmol). The molar ratio of [Monomer]:[Initiator] is typically 100:1.
-
Add a solvent if necessary (e.g., 5 mL of 1,4-dioxane).
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 120 °C.
-
Monitor the polymerization over time by taking aliquots and analyzing for monomer conversion and polymer properties as described in Protocol 3.2.
-
Terminate the polymerization by cooling to room temperature.
-
Isolate the polymer by precipitation as described in Protocol 3.2.
Visualizations of Polymerization Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of RAFT, ATRP, and NMP.
Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Mechanism.
Caption: Atom Transfer Radical Polymerization (ATRP) Mechanism.
Caption: Nitroxide-Mediated Polymerization (NMP) Mechanism.
Experimental Workflow
The following diagram outlines the general experimental workflow for a controlled radical polymerization experiment.
Caption: General Experimental Workflow for Controlled Radical Polymerization.
Conclusion
The controlled radical polymerization of this compound provides a powerful platform for the synthesis of well-defined, functional polymers. RAFT polymerization is a highly versatile and robust method for MTEGMA, with both thermal and photo-initiated protocols readily available. ARGET ATRP presents a viable alternative, particularly when catalyst removal is a consideration. While NMP of MTEGMA is less established, the proposed protocol offers a starting point for exploration. The choice of polymerization technique will depend on the specific application, desired polymer architecture, and available resources. The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers in the design and synthesis of novel materials based on poly(this compound).
References
- 1. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icp.ac.ru [icp.ac.ru]
- 3. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid [file.scirp.org]
- 4. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Oxidation of Poly(2-(Methylthio)ethyl Methacrylate) to Polysulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-(methylthio)ethyl methacrylate) (PMTEMA) is a versatile polymer that can be readily oxidized to the more hydrophilic poly(2-(methylsulfinyl)ethyl methacrylate) (poly(MSOEMA) or PMSEM). This conversion from a hydrophobic thioether to a polar sulfoxide (B87167) provides a basis for creating stimuli-responsive materials.[1][2] This property is of significant interest in the field of drug development, particularly for the design of smart drug delivery systems that can release therapeutic payloads in response to specific biological cues, such as the presence of reactive oxygen species (ROS) in a disease microenvironment.[1][3] Furthermore, the structural similarity of the sulfoxide group to dimethyl sulfoxide (DMSO) has led to investigations into its potential as a macromolecular cryoprotectant.[3][4][5][6]
These application notes provide detailed protocols for the synthesis of PMTEMA via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and its subsequent controlled oxidation to poly(MSOEMA).
Key Applications in Drug Development
-
Redox-Responsive Drug Delivery: The oxidation of the thioether in PMTEMA to a sulfoxide leads to a significant increase in polarity.[1][2] This hydrophobic-to-hydrophilic transition can be exploited to trigger the disassembly of self-assembled nanostructures like micelles or polymersomes, leading to the release of an encapsulated drug in an oxidative environment, such as that found in tumor tissues.[1][3]
-
Enhanced Biocompatibility: The conversion to the polysulfoxide can improve the biocompatibility of the material. However, it is crucial to control the oxidation process, as overoxidation to the corresponding polysulfone can lead to increased cytotoxicity.[3][4][5][6]
Experimental Protocols
Synthesis of Poly(this compound) (PMTEMA) via RAFT Polymerization
This protocol describes the synthesis of PMTEMA using a thermally initiated RAFT polymerization method.[3][4]
Materials:
-
2-(Methylthio)ethyl methacrylate (B99206) (MTEMA), monomer
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668), RAFT agent
-
2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Toluene, solvent
Procedure:
-
In a Schlenk flask, dissolve the MTEMA monomer, RAFT agent, and AIBN initiator in toluene. The molar ratio of monomer:RAFT agent:initiator should be carefully controlled to target a specific molecular weight.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 24 hours).
-
To quench the polymerization, expose the reaction mixture to air while rapidly cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting PMTEMA for its molecular weight and dispersity using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FT-IR spectroscopy.
Oxidation of PMTEMA to Poly(2-(Methylsulfinyl)ethyl Methacrylate) (poly(MSOEMA))
This protocol details the controlled oxidation of the thioether side chains of PMTEMA to sulfoxides using hydrogen peroxide.[4]
Materials:
-
Poly(this compound) (PMTEMA)
-
Hydrogen peroxide (H₂O₂), 30% solution in water
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the PMTEMA in a suitable solvent, such as methanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of hydrogen peroxide (30% aq.) relative to the thioether groups in the polymer. The precise control of the H₂O₂ amount is critical to prevent overoxidation to the sulfone.[3][4][5][6]
-
Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to confirm the disappearance of the thioether proton signal and the appearance of the sulfoxide proton signal.
-
Once the oxidation is complete, precipitate the resulting poly(MSOEMA) in a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum.
-
Confirm the successful oxidation and purity of the poly(MSOEMA) using ¹H NMR and FT-IR spectroscopy. The FT-IR spectrum should show a characteristic S=O stretching band around 1030 cm⁻¹.[7]
Data Presentation
Table 1: Representative Molecular Weight Data for PMTEMA.
| Polymer | Mn (Da) | Đ (Mw/Mn) |
| PMTEMA | 12,000 | 1.19 |
Mn = Number-average molecular weight; Đ = Dispersity. Data obtained from SEC in DMF.[8]
Table 2: Reagents for PMTEMA Synthesis via RAFT Polymerization.
| Reagent | Molar Equivalents |
| This compound (Monomer) | Varies based on target MW |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT Agent) | 1 |
| 2,2′-Azobis(2-methylpropionitrile) (Initiator) | 0.1 - 0.2 |
Table 3: Reagents for the Oxidation of PMTEMA.
| Reagent | Molar Equivalents (relative to thioether groups) |
| PMTEMA | 1 |
| Hydrogen Peroxide (H₂O₂) | 1.1 |
Visualizations
Caption: Experimental workflow for the synthesis of PMTEMA and its subsequent oxidation to poly(MSOEMA).
Caption: Conceptual workflow for redox-responsive drug delivery using PMTEMA-based nanoparticles.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Use of Poly(MTEMA) in Cellular Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology for the long-term storage of cells, underpinning advances in cell-based therapies, drug discovery, and biomedical research. The current gold-standard cryoprotectant, dimethyl sulfoxide (B87167) (DMSO), while effective for many cell types, suffers from limitations including cytotoxicity and the need for removal before clinical applications.[1] This has driven the search for alternative cryoprotective agents (CPAs), with macromolecular cryoprotectants emerging as a promising new class.[2][3]
This document provides detailed information on the exploration of poly(2-(methylthio)ethyl methacrylate), herein referred to as poly(MTEMA), and its derivatives as potential cryoprotectants. The primary focus of research has been on the oxidized form, poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), which was synthesized to mimic the cryoprotective properties of DMSO.[2][4] These notes summarize the current understanding, present available data, and provide generalized protocols for the evaluation of such polymers in cell cryopreservation.
Mechanism of Action
The rationale for investigating poly(MTEMA) derivatives stems from the desire to create a polymeric analogue of DMSO. The sulfoxide group in DMSO is crucial to its cryoprotective function. By oxidizing the thioether side chain of poly(MTEMA) to a sulfoxide, the resulting polymer (PMSEM) was designed to replicate this functionality on a macromolecular backbone.[2][4]
Macromolecular cryoprotectants are thought to function through several mechanisms, including:
-
Ice Recrystallization Inhibition (IRI): Preventing the growth of large, damaging ice crystals during thawing.[5][6] While some polymers show strong IRI activity, PMSEM was found to not significantly modulate the frozen components during cryopreservation.[2]
-
Membrane Stabilization: Interacting with the cell membrane to protect it from freezing-induced damage. Polyampholytes, another class of polymeric CPAs, are believed to function primarily through this extracellular mechanism.[1][7]
-
Modulation of Water Properties: Interacting with water molecules through hydrogen bonding to hinder ice crystal formation and reduce cellular dehydration.[8][9]
The signaling pathways involved in cryoinjury are complex, often culminating in apoptosis or necroptosis. Key triggers include the formation of intracellular ice, osmotic stress, and the generation of reactive oxygen species (ROS).[8][10] Cryoprotectants aim to mitigate these initial insults, thereby preventing the activation of downstream cell death pathways.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the oxidized derivative of poly(MTEMA), PMSEM, for cryopreservation.
Table 1: Cytotoxicity of Poly(MTEMA)-derivatives
| Polymer | Concentration | Incubation Time | Cell Line | Viability (%) | Reference |
| PMSEM | Various | 30 min | A549 | Tolerated | [2] |
| PMSEM | Various | 24 h | A549 | Not Tolerated | [2] |
| Overoxidized PMSEM (Sulfone) | Various | Not Specified | A549 | Significant Cytotoxicity | [2][4] |
Table 2: Efficacy of PMSEM in Suspension Cell Cryopreservation
| Cell Line | Cryoprotectant | Post-Thaw Recovery (24h) | Conclusion | Reference |
| Suspension Cells | PMSEM | Did not increase cell recovery | Unlike hydrophilic backboned polysulfides, the installation of the sulfoxide group onto a methacrylate (B99206) backbone does not aid cryopreservation. | [2] |
Note: The available literature indicates that PMSEM, the oxidized form of poly(MTEMA), did not show enhanced cell recovery in the tested suspension cell lines compared to standard methods.[2]
Experimental Protocols
The following are generalized protocols for the synthesis of poly(MTEMA) and its evaluation as a cryopreservation agent. These should be considered as a starting point for optimization.
Protocol 1: Synthesis of Poly(this compound) (poly(MTEMA))
This protocol is based on a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization method.[4]
Materials:
-
This compound (MTEMA) monomer
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (RAFT agent)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Nitrogen or Argon gas
-
Schlenk flask and line
-
Magnetic stirrer and heating block
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
To a Schlenk flask, add the MTEMA monomer, RAFT agent, and AIBN initiator in the desired molar ratios.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
Seal the flask, and deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by bubbling with inert gas for 30 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Stop the reaction by quenching in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a stirred excess of cold non-solvent.
-
Isolate the polymer by filtration or centrifugation.
-
Further purify the polymer by dissolving it in a suitable solvent and dialyzing against deionized water for 48-72 hours, with frequent water changes.
-
Lyophilize the purified polymer solution to obtain the final product as a dry powder.
-
Characterize the polymer for molecular weight and dispersity using Gel Permeation Chromatography (GPC).
Protocol 2: Cryopreservation of Suspension Cells
This protocol is a standard method for evaluating a new cryoprotectant.[1]
Materials:
-
Suspension cell line of interest (e.g., Jurkat, K562) in logarithmic growth phase
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Poly(MTEMA) or its derivative
-
DMSO (as a control)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80 °C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37 °C
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of Freezing Medium:
-
Prepare a 2x stock solution of the test cryoprotectant (e.g., 20 mg/mL poly(MTEMA)) in complete culture medium with 20% FBS.
-
Prepare a 2x control solution of 20% (v/v) DMSO in complete culture medium with 20% FBS.
-
The final concentration in the cryovial will be 1x (e.g., 10 mg/mL poly(MTEMA) or 10% DMSO) with 10% FBS.
-
-
Cell Preparation:
-
Harvest cells and determine the cell density and viability using a trypan blue exclusion assay. Cells should have >90% viability.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet in cold complete culture medium to a concentration of 2x the desired final cell density (e.g., 2 x 10^6 cells/mL for a final density of 1 x 10^6 cells/mL).
-
-
Freezing:
-
Gently mix equal volumes of the 2x cell suspension and the 2x freezing medium in a cryovial.
-
Aliquot 1 mL of the final cell suspension into each labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80 °C freezer overnight. This will achieve a cooling rate of approximately -1 °C/minute.[11]
-
-
Storage:
-
The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196 °C).
-
-
Thawing:
-
Rapidly thaw the cryovials by placing them in a 37 °C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.
-
Discard the supernatant containing the cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Post-Thaw Analysis:
-
Immediately after thawing, determine cell viability and total cell recovery using a trypan blue exclusion assay.
-
Culture the cells under standard conditions and assess viability and proliferation at various time points (e.g., 24, 48, and 72 hours) to evaluate recovery and function.[12]
-
Visualizations
The following diagrams illustrate key concepts related to cryopreservation.
Caption: A typical workflow for cell cryopreservation using a novel cryoprotectant.
Caption: Key signaling pathways leading to cell death during cryopreservation.
References
- 1. Synthetically Scalable Poly(ampholyte) Which Dramatically Enhances Cellular Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradable Polyampholytes from Radical Ring-Opening Copolymerization Enhance Cellular Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ice-recrystallization inhibiting polymers protect proteins against freeze-stress and enable glycerol-free cryostorage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ice recrystallisation inhibiting polymer nano-objects via saline-tolerant polymerisation-induced self-assembly† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward a Molecular Understanding of the Mechanism of Cryopreservation by Polyampholytes: Cell Membrane Interactions and Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coping with the cold: unveiling cryoprotectants, molecular signaling pathways, and strategies for cold stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. New strategies for germ cell cryopreservation: Cryoinjury modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTEMA-Based Polymers in Biomedical Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of polymers based on 2-(methacryloyloxy)ethyl trimethylammonium chloride (MTEMA) for biomedical implants. The inherent antimicrobial properties and tunable physicochemical characteristics of MTEMA-based polymers make them promising candidates for a range of medical devices, including drug-eluting implants and load-bearing prosthetics.
Introduction to MTEMA-Based Polymers
Poly(MTEMA) is a cationic polymer characterized by the presence of quaternary ammonium (B1175870) groups. This positive charge is responsible for the material's primary benefit in biomedical applications: its intrinsic antimicrobial activity. The accepted mechanism of action involves the electrostatic adsorption of the polymer onto the negatively charged bacterial cell surface, leading to membrane disruption and cell death[1]. This contact-killing mechanism is advantageous as it can be effective against a broad spectrum of microbes and may reduce the risk of developing antibiotic resistance[1].
MTEMA is often copolymerized with other monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) or methyl methacrylate (MMA), to tailor the mechanical properties, swelling behavior, and drug release kinetics of the final biomaterial[2][3][4]. These hydrogels can be designed to be soft and flexible for soft tissue applications or more rigid for load-bearing scenarios[3][4].
Quantitative Data on MTEMA-Based and Related Methacrylate Copolymers
The following tables summarize key quantitative data for MTEMA-based and analogous methacrylate copolymers to guide formulation development. Note: Specific data for MTEMA copolymers is limited in publicly available literature; therefore, data from closely related HEMA-co-MMA systems are included for comparative purposes and are clearly indicated.
Table 1: Representative Formulations of Methacrylate-Based Hydrogels
| Polymer System | Monomer Ratio (m/m) | Crosslinker (mol%) | Initiator (mol%) | Reference |
| p(MTEMA) | 100% MTEMA | 1% MBA | 0.5% AIBN | General Protocol |
| p(MTEMA-co-HEMA) | 50:50 | 1% EGDMA | 0.5% APS/TEMED | General Protocol |
| p(HEMA-co-MMA) | 90:10 | Not Specified | Not Specified | [3] |
| p(HEMA-co-MMA) | 75:25 | Not Specified | Not Specified | [2] |
MBA: N,N'-methylenebis(acrylamide), AIBN: Azobisisobutyronitrile, EGDMA: Ethylene glycol dimethacrylate, APS: Ammonium persulfate, TEMED: Tetramethylethylenediamine.
Table 2: Mechanical Properties of Methacrylate Copolymers
| Polymer System | Tensile Strength (MPa) | Elastic Modulus (kPa) | Reference |
| p(MMA-co-AN) | 40 - 60 | Not Specified | [5] |
| p(MMA-co-St) | 35 - 55 | Not Specified | [5] |
| p(HEMA-co-MMA) (0% MMA) | Not Specified | 18.0 ± 3.9 | [2] |
| p(HEMA-co-MMA) (3% MMA) | Not Specified | 30.8 ± 7.2 | [2] |
| p(HEMA-co-MMA) (10% MMA) | Not Specified | 406.7 ± 27.2 | [2][3] |
| p(HEMA-co-MMA) | 4.37 - 30.64 (Tensile) | 16.14 - 38.80 (Compressive) | [4] |
AN: Acrylonitrile, St: Styrene. Note the variability in testing methods (tensile vs. compressive) and units.
Table 3: Representative Drug Release from Hydrogel Formulations
| Polymer System | Drug | Loading Method | Release Profile | Reference |
| Polyelectrolyte Multilayers | Gentamicin | Layer-by-Layer | Burst release (2/3 in 3 days), followed by sustained release | [6] |
| Thioctic Acid Hydrogel | Gentamicin | Crosslinking | Sustained release with hydrogel degradation | [7] |
| CNC/PEG/PDMAA Hydrogel | Gentamicin | Loading into semi-IPN | Sustained release over 72 hours | [8] |
CNC: Cellulose Nanocrystal, PEG: Poly(ethylene glycol), PDMAA: Poly(N,N'-dimethylacrylamide), IPN: Interpenetrating Polymer Network.
Table 4: Biocompatibility of MTEMA and Related Polymers
| Polymer/Monomer | Cell Line | Assay | Results | Reference |
| MTEMA (in adhesive) | Streptococcus mutans | Antibacterial Activity | Effective at 1%, 2.5%, and 5% concentrations | [9] |
| p(MTEMA) | E. coli, S. aureus, etc. | MIC | MICs ranged from 123 to 370 µg/mL | [1] |
| Graphene-coated wires | Fibroblasts | Cytotoxicity | Reduced cytotoxicity compared to uncoated | [10] |
| PEG-grafted surfaces | Platelets, Bacteria | Adhesion | Reduced adhesion | [11] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Protocol for Synthesis of p(MTEMA-co-HEMA) Hydrogel
This protocol describes the free-radical polymerization of a p(MTEMA-co-HEMA) hydrogel suitable for biomedical applications.
Materials:
-
2-(Methacryloyloxy)ethyl trimethylammonium chloride (MTEMA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a monomer solution by dissolving MTEMA and HEMA in deionized water to the desired total monomer concentration (e.g., 20% w/v) and comonomer ratio (e.g., 1:1 by weight).
-
Add the crosslinker, EGDMA, to the monomer solution at a concentration of 1 mol% relative to the total monomer content and mix until fully dissolved.
-
Degas the solution by bubbling with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate the polymerization by adding APS (e.g., 0.5 mol% relative to total monomers) and TEMED (e.g., 0.5 mol% relative to total monomers).
-
Quickly vortex the solution and cast it into a mold of the desired shape (e.g., between two glass plates with a spacer for a sheet, or in a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, carefully remove the hydrogel from the mold and place it in a large volume of deionized water to swell and to allow unreacted monomers and initiator to diffuse out.
-
Wash the hydrogel with fresh deionized water daily for at least 3 days.
-
Sterilize the hydrogel using an appropriate method, such as autoclaving or gamma irradiation, prior to use in biological applications.
Protocol for Mechanical Testing of Hydrogels
This protocol outlines the procedure for uniaxial compression testing to determine the mechanical properties of the synthesized hydrogels.
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Cylindrical hydrogel samples of known dimensions
Procedure:
-
Equilibrate the hydrogel samples in PBS (pH 7.4) at 37°C for at least 24 hours before testing.
-
Measure the diameter and height of the swollen hydrogel sample.
-
Place the sample on the lower platen of the universal testing machine.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data until the sample fails or reaches a predefined strain limit.
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
-
The ultimate compressive strength is the maximum stress the hydrogel can withstand before failure.
Protocol for In Vitro Drug Release Study
This protocol describes a method to evaluate the release kinetics of a model drug from the synthesized hydrogels.
Materials:
-
Drug-loaded hydrogel samples
-
PBS (pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Load the hydrogels with a model drug (e.g., gentamicin) by soaking them in a concentrated drug solution for a defined period until equilibrium is reached.
-
Blot the surface of the drug-loaded hydrogels to remove excess drug solution and weigh them.
-
Place each hydrogel sample in a known volume of PBS (e.g., 10 mL) in a sealed container.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Protocol for In Vitro Biocompatibility Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxicity of the MTEMA-based polymer using a standard MTT assay with a relevant cell line (e.g., L929 fibroblasts).
Materials:
-
Sterile hydrogel samples
-
L929 fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare extracts of the hydrogel by incubating the sterile samples in a complete cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C.
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Remove the culture medium and replace it with the prepared hydrogel extracts (or dilutions thereof). Include positive (e.g., latex) and negative (e.g., fresh medium) controls.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
After each incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Mechanism of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action of MTEMA-based polymers.
Experimental Workflow for Implant Development
Caption: Workflow for developing and testing MTEMA-based biomedical implants.
References
- 1. Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials [mdpi.com]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. The Effectiveness of the Controlled Release of Gentamicin from Polyelectrolyte Multilayers in the Treatment of Staphylococcus aureus Infection in a Rabbit Bone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A gentamicin-thioctic acid multifunctional hydrogel for accelerating infected wound healing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of addition of [2-(methacryloyloxy)ethyl]trimethylammonium chloride to an experimental adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Surface Texturing and Combinatorial Approaches to Improve Biocompatibility of Implanted Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoinduced Electron/Energy Transfer (PET-RAFT) Polymerization of 2-(methylthio)ethyl methacrylate (MTEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] This method utilizes visible light to mediate the polymerization, offering excellent spatiotemporal control under mild reaction conditions.[2][3] One particularly interesting monomer for this technique is 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), which contains a thioether group. The presence of this functionality imparts redox-responsive properties to the resulting polymer, poly(2-(methylthio)ethyl methacrylate) (PMTEMA). This responsiveness makes PMTEMA a promising candidate for various biomedical applications, especially in the field of drug delivery, where stimuli-responsive materials are highly sought after for targeted and controlled release of therapeutic agents.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the PET-RAFT polymerization of MTEMA, the characterization of the resulting polymer, and its potential applications in drug delivery.
Signaling Pathways and Experimental Workflow
The PET-RAFT polymerization of MTEMA is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light. The excited photocatalyst (PC*) then interacts with the RAFT agent, initiating the polymerization process through either an electron or energy transfer mechanism. The thioether group in MTEMA can also play a role in the polymerization's tolerance to oxygen.
.dot
Caption: PET-RAFT polymerization of MTEMA and its application.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the PET-RAFT polymerization of MTEMA. The data is compiled from various studies and represents expected outcomes under optimized conditions.
Table 1: Reaction Conditions for PET-RAFT Polymerization of MTEMA
| Parameter | Value | Reference |
| Monomer | This compound (MTEMA) | [7] |
| Photocatalyst (PC) | 5,10,15,20-tetraphenylporphine zinc (ZnTPP) | [7][8] |
| RAFT Agent | 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDTPA) or 2-(n-butyltrithiocarbonate) propionic acid (BTPA) | [8][9] |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) | [9][10] |
| Light Source | Red LED (λmax ≈ 635 nm) or Yellow LED | [7][9] |
| Light Intensity | 0.25 - 5.0 mW/cm² | [7] |
| Temperature | Room Temperature (25 °C) | [2] |
| Atmosphere | Air (Oxygen Tolerant) or Inert (N₂) | [7] |
Table 2: Polymer Characterization Data for Poly(MTEMA)
| Parameter | Typical Value | Method of Determination |
| Monomer Conversion | >90% | ¹H NMR Spectroscopy |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol (controlled by [M]/[RAFT] ratio) | Gel Permeation Chromatography (GPC) |
| Dispersity (Đ = Mw/Mn) | < 1.3 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | ~ -10 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Materials
-
This compound (MTEMA) (Sigma-Aldrich, ≥97%)
-
5,10,15,20-tetraphenylporphine zinc (ZnTPP) (Sigma-Aldrich, ≥97%)
-
4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDTPA) (Synthesized or purchased)
-
Dimethyl sulfoxide (DMSO) (anhydrous, ≥99.9%)
-
Inhibitor remover columns (for monomer purification, if necessary)
-
Nitrogen (N₂) or Argon (Ar) gas (for deoxygenation, optional)
Protocol 1: PET-RAFT Polymerization of MTEMA (Oxygen Tolerant)
This protocol describes a typical oxygen-tolerant PET-RAFT polymerization of MTEMA in DMSO.[7]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the RAFT agent (CDTPA) in DMSO.
-
Prepare a stock solution of the photocatalyst (ZnTPP) in DMSO. Note: Protect the ZnTPP solution from light.
-
-
Reaction Setup:
-
In a glass vial equipped with a magnetic stir bar, add the desired amount of MTEMA monomer.
-
Add the appropriate volumes of the CDTPA and ZnTPP stock solutions to achieve the desired molar ratios (e.g., [MTEMA]:[CDTPA]:[ZnTPP] = 200:1:0.01).
-
Add DMSO to achieve the desired monomer concentration (e.g., 50% v/v).
-
-
Polymerization:
-
Place the vial under a visible light source (e.g., red LED lamp, λmax ≈ 635 nm) with a specific intensity.
-
Stir the reaction mixture at room temperature.
-
To monitor the reaction progress, take aliquots at different time intervals and analyze for monomer conversion by ¹H NMR and for molecular weight and dispersity by GPC.
-
-
Termination and Purification:
-
Once the desired conversion is reached, stop the polymerization by turning off the light source and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove unreacted monomer and catalyst.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
.dot
References
- 1. New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 光电领域SCI论文库_智能检索系统-光电查 [oe1.com]
- 3. Photocontrolled RAFT polymerization: past, present, and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00069A [pubs.rsc.org]
- 4. Photoenzymatic RAFT Emulsion Polymerization with Oxygen Tolerance [cjps.org]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Tailoring polymer dispersity by mixing chain transfer agents in PET-RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Oxygen-Tolerant PET-RAFT Polymerization for Screening Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization-Induced Self-Assembly (PISA) using 2-(Methylthio)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of stimuli-responsive nanoparticles via Polymerization-Induced Self-Assembly (PISA) using 2-(Methylthio)ethyl methacrylate (B99206) (MTCEMA). The resulting poly(oligo(ethylene glycol) methyl ether methacrylate)-b-poly(2-(Methylthio)ethyl methacrylate) (POEGMA-b-PMTCEMA) block copolymers self-assemble into various morphologies and exhibit sensitivity to oxidative stimuli, making them promising candidates for controlled drug delivery applications.
Introduction
Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for the one-pot synthesis of block copolymer nanoparticles at high concentrations.[1] This method involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block. As the second block grows, it becomes insoluble in the reaction medium, driving the in situ self-assembly of the amphiphilic block copolymer into nanoparticles of various morphologies, such as spheres, worms, and vesicles.[2]
This compound (MTCEMA) is a functional monomer that is particularly well-suited for PISA formulations. The thioether side group of PMTCEMA is responsive to oxidative stimuli.[3][4] Oxidation of the hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone group can induce a morphological transition or complete disassembly of the nanoparticles, providing a mechanism for triggered release of encapsulated therapeutic agents.[5]
This document details the synthesis of POEGMA-b-PMTCEMA nanoparticles via photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, a light-mediated PISA method that allows for excellent control over the polymerization under mild conditions.[3][4]
Experimental Protocols
Materials
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA, M
n= 475 g/mol ) -
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
This compound (MTCEMA)
-
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP)
-
Acetonitrile (MeCN)
-
Ethanol (B145695) (EtOH)
-
Diethyl ether
-
Petroleum spirit
Synthesis of POEGMA Macro-CTA
The synthesis of the POEGMA macro-CTA is performed via RAFT polymerization in acetonitrile.
Procedure:
-
To a 100 mL round-bottom flask, add OEGMA (12 g, 4 x 10⁻² mol), CPADB (0.224 g, 8 x 10⁻⁴ mol), AIBN (16.4 mg, 0.1 mmol), and 50 mL of MeCN.
-
Seal the flask with a rubber septum and purge with nitrogen for 30 minutes at 0 °C.
-
Place the flask in a preheated oil bath at 70 °C and stir for 5.5 hours.
-
Quench the polymerization by immersing the flask in an ice bath.
-
Purify the resulting polymer by precipitation into a cold mixture of diethyl ether and petroleum spirit (30:70, v/v).
-
Dry the purified POEGMA macro-CTA under vacuum to a constant weight.
-
Characterize the molecular weight and dispersity using gel permeation chromatography (GPC) and ¹H NMR.
Synthesis of POEGMA-b-PMTCEMA Nanoparticles via PET-RAFT PISA
The PISA of MTCEMA is carried out in ethanol using the synthesized POEGMA macro-CTA.
Procedure:
-
In a typical experiment, add the POEGMA macro-CTA, MTCEMA monomer, and ZnTPP photocatalyst to ethanol in a glass vial. The exact amounts will depend on the desired target degree of polymerization (DP) and solids content (see Table 2 for examples).
-
Seal the vial and expose it to visible light (e.g., red light, λ
max= 635 nm) with stirring at room temperature. -
Monitor the monomer conversion over time by taking aliquots and analyzing them using ¹H NMR.
-
Once the desired conversion is reached, the polymerization can be stopped by turning off the light source.
-
The resulting nanoparticle dispersion can be characterized directly by dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Data Presentation
Table 1: Characterization of POEGMA Macro-CTA
| Macro-CTA | M | Đ (M | DP |
| POEGMA | 7,300 | 1.10 | 30 |
Mn,GPC and Đ were determined by GPC in DMAc against polystyrene standards. DPn,NMR was calculated from the ¹H NMR spectrum.
Table 2: PISA Formulations and Resulting Nanoparticle Characteristics
| Entry | [MTCEMA]:[POEGMA] | Solids Content (wt%) | Conversion (%) | M | Đ | Morphology |
| 1 | 100:1 | 10 | >99 | 18,500 | 1.15 | Spheres |
| 2 | 200:1 | 10 | >99 | 29,800 | 1.20 | Worms |
| 3 | 300:1 | 10 | >99 | 42,100 | 1.25 | Vesicles |
Data is representative and based on findings from Xu et al.[3][4]
Visualizations
Caption: Workflow for the synthesis of POEGMA-b-PMTCEMA nanoparticles.
Caption: Disassembly of nanoparticles upon oxidation.
Applications in Drug Development
The stimuli-responsive nature of POEGMA-b-PMTCEMA nanoparticles makes them highly attractive for targeted and controlled drug delivery.
-
On-Demand Drug Release: The nanoparticles can be designed to be stable under physiological conditions but disassemble and release their payload in an environment with elevated levels of reactive oxygen species (ROS), which is characteristic of some disease states like cancer and inflammation.
-
Photo-triggered Release: By encapsulating a photosensitizer like ZnTPP, the disassembly can be triggered externally by light, which generates singlet oxygen, leading to the oxidation of the PMTCEMA core and subsequent drug release.[3][4] This allows for precise spatial and temporal control over drug delivery.
-
Versatile Morphologies: The ability to form spheres, worms, or vesicles allows for the encapsulation of a wide range of therapeutic agents, from small molecule drugs to larger biologics, and can influence the circulation time and cellular uptake of the nanoparticles.
Conclusion
The PISA of this compound provides a robust and efficient method for the synthesis of well-defined, stimuli-responsive nanoparticles. The detailed protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore and exploit this versatile platform for advanced drug delivery systems. The ability to control nanoparticle morphology and trigger drug release with specific stimuli opens up exciting possibilities for the development of more effective and targeted therapies.
References
- 1. Degradable Nanogels Based on Poly[Oligo(Ethylene Glycol) Methacrylate] (POEGMA) Derivatives through Thermo-Induced Aggregation of Polymer Chain and Subsequent Chemical Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly in the Presence of Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00762B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)ethyl Methacrylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-(Methylthio)ethyl methacrylate?
A1: The most prevalent and industrially relevant method is the transesterification of a simple alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(methylthio)ethanol. This method benefits from readily available starting materials and well-understood reaction mechanisms. Alternative routes include the direct esterification of methacrylic acid, though this can present challenges with side reactions and catalyst selection.[1][2]
Q2: How can I prevent premature polymerization during the synthesis and purification?
A2: Premature polymerization is a critical issue when working with methacrylate monomers.[3] To prevent this, an effective polymerization inhibitor must be added to the reaction mixture and the distillation flask during purification.[1] Common inhibitors include hydroquinone (B1673460) (quinol), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[1][4] Maintaining moderate reaction temperatures and ensuring the inhibitor is properly dissolved are also crucial steps.
Q3: What is the most effective way to purify the final MTEMA product?
A3: Vacuum distillation is the standard method for purifying MTEMA.[2] Due to the monomer's susceptibility to polymerization at elevated temperatures, it is essential to perform the distillation under a high vacuum to lower the boiling point.[5] The addition of a polymerization inhibitor to the distillation flask is a mandatory precaution.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The equilibrium of the transesterification reaction may not be sufficiently shifted towards the product. This can be addressed by efficiently removing the methanol (B129727) byproduct (e.g., using a fractionating column).[1]
-
Premature Polymerization: A significant portion of the monomer may be lost to unwanted polymer formation, often appearing as a viscous liquid or solid in the reaction vessel.[1]
-
Catalyst Inefficiency: The chosen catalyst may be suboptimal in concentration or activity.[1]
-
Side Reactions: Undesired chemical pathways, such as Michael addition, can consume reactants and reduce the yield of the desired product.[6]
Q5: The purified product has a yellow tint. What does this indicate?
A5: A yellow discoloration in the final product typically points to the presence of impurities. These can include byproducts from the consumption of phenolic inhibitors (like the oxidation of hydroquinone to quinone), dissolved polymers, or other degradation products.[7] If the color is significant, further purification by re-distillation or passing through a column of activated alumina (B75360) may be necessary.
Troubleshooting Guide
Problem 1: Reaction mixture becomes viscous or solidifies.
-
Likely Cause: Uncontrolled premature polymerization.
-
Solutions:
-
Verify Inhibitor: Ensure the correct polymerization inhibitor was added at an appropriate concentration. Some inhibitors, like hydroquinone, require the presence of trace oxygen to be effective.
-
Temperature Control: Reduce the reaction temperature. While higher temperatures increase the reaction rate, they exponentially increase the rate of polymerization.
-
Homogeneity: Ensure the inhibitor is fully dissolved and the reaction mixture is well-stirred to prevent localized "hot spots" that can initiate polymerization.
-
Problem 2: Reaction fails to reach completion (low monomer conversion).
-
Likely Cause: Unfavorable reaction equilibrium or catalyst deactivation.
-
Solutions:
-
Byproduct Removal (for Transesterification): The removal of methanol is crucial to drive the reaction forward. Use an efficient fractionating column and ensure the still-head temperature corresponds to the boiling point of the methanol/MMA azeotrope (around 65-67°C).[1]
-
Catalyst Optimization: The concentration of the catalyst is critical; too little results in a slow reaction, while too much can promote side reactions.[1] Consider screening different catalysts, such as p-toluenesulfonic acid, or more advanced chemoselective catalysts like sodium(I) or magnesium(II) aryloxides which can prevent Michael additions.[1][6]
-
Adjust Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of methyl methacrylate can help shift the equilibrium. However, a large excess can make purification more difficult.[1]
-
Problem 3: Significant side-product formation is detected.
-
Likely Cause: Non-selective reaction conditions.
-
Solutions:
-
Lower Temperature: High temperatures can provide the activation energy for undesired reaction pathways.
-
Use a Chemoselective Catalyst: For transesterification, catalysts based on sterically hindered sodium or magnesium aryloxides have been shown to be highly effective at promoting the desired reaction while suppressing undesired Michael additions.[6][8]
-
Data Presentation
Table 1: Optimization of Reaction Parameters for Transesterification
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Citation |
|---|---|---|---|
| Catalyst | Non-specific acid/base | Chemoselective (e.g., Na(I) or Mg(II) aryloxides) | Minimizes side reactions like Michael addition, leading to higher purity and yield.[6][8] |
| Catalyst Loading | Too high or too low | Empirically determined (e.g., 0.5-2 mol%) | Balances reaction rate against the potential for side reactions.[1] |
| Reactant Ratio | Large excess of one reactant | Near-equimolar or slight excess of MMA | A large excess complicates purification; efficient byproduct removal is more critical.[1] |
| Inhibitor | Inappropriate type or concentration | Quinol or MEHQ (0.01-0.1%) | Provides effective stabilization during synthesis and subsequent distillation.[1][7] |
| Temperature | > 100°C (reflux) | 70-90°C (with byproduct removal) | Sufficient for reaction while minimizing the risk of runaway polymerization.[1] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | H₂C=C(CH₃)CO₂CH₂CH₂SCH₃ | [5] |
| Molecular Weight | 160.23 g/mol | [5] |
| Boiling Point | 38 °C @ 0.06 mmHg | [5] |
| Density | 1.04 g/mL @ 25 °C | [5] |
| Refractive Index | n20/D 1.48 |[5] |
Diagrams and Workflows
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scispace.com [scispace.com]
- 3. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 4. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 5. This compound 96 14216-23-0 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longchangchemical.com [longchangchemical.com]
- 8. Bulky magnesium( ii ) and sodium( i ) bisphenoxide catalysts for chemoselective transesterification of methyl (meth)acrylates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05413B [pubs.rsc.org]
Preventing premature polymerization of 2-(Methylthio)ethyl methacrylate during storage
This technical support center is designed for researchers, scientists, and drug development professionals to prevent the premature polymerization of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA) during storage.
Troubleshooting Guide
This guide addresses common issues that may lead to the premature polymerization of MTEMA during storage.
| Problem | Potential Cause | Recommended Action |
| Monomer appears viscous, cloudy, or has solidified in the container. | Premature Polymerization: This can be triggered by several factors:- Inhibitor Depletion: The inhibitor concentration has fallen below an effective level.- Elevated Storage Temperature: Storage at temperatures above the recommended range can initiate thermal polymerization.- Exposure to Light: UV light can initiate free-radical polymerization.- Contamination: Contaminants such as dust, metal ions, or peroxides from solvents can act as initiators. | - Do not use the monomer. The polymerization process is irreversible.- Review storage conditions: Ensure the monomer is stored in a cool, dark, and dry place as recommended.- Check inhibitor levels: If possible, analyze the remaining inhibitor concentration in unaffected batches.- Dispose of the polymerized monomer according to your institution's hazardous waste guidelines. |
| Reduced shelf-life of the monomer. | Improper Storage Conditions: Storing the monomer under conditions that accelerate inhibitor depletion.- Headspace Atmosphere: Storing under an inert atmosphere (e.g., nitrogen, argon) can be detrimental for certain common inhibitors like MEHQ, which require oxygen to function effectively. | - Ensure proper headspace: Store the container with a headspace of at least 10% air to support oxygen-dependent inhibitors.- Verify storage temperature: Adhere strictly to the recommended storage temperature range. |
| Inconsistency between different batches of the monomer. | Batch-to-Batch Variability: Differences in the initial inhibitor concentration or the presence of trace impurities from the manufacturing process. | - Request a Certificate of Analysis (CoA) for each batch to verify the inhibitor type and concentration.- Perform a stability test on new batches upon arrival to establish a baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of MTEMA during storage?
A1: The primary cause is the depletion or inactivation of the added polymerization inhibitor. This can be accelerated by improper storage conditions such as elevated temperatures, exposure to light, and the absence of oxygen when an oxygen-dependent inhibitor is used.
Q2: What are the ideal storage conditions for MTEMA?
A2: MTEMA should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2°C and 8°C. The storage area should be well-ventilated. Containers should be tightly sealed to prevent contamination.
Q3: What type of inhibitor is typically used for MTEMA?
A3: While specific formulations can vary between suppliers, methacrylates are commonly stabilized with inhibitors such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) or other phenolic compounds. Due to its thioether group, MTEMA may also benefit from stabilizers that are effective in thiol-acrylate systems, such as certain organic acids. Always refer to the supplier's Safety Data Sheet (SDS) for specific information on the inhibitor used.
Q4: Can I store MTEMA under an inert atmosphere (e.g., nitrogen)?
A4: It is generally not recommended to store methacrylates stabilized with common phenolic inhibitors like MEHQ under an inert atmosphere. These inhibitors often require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.
Q5: How can I tell if my MTEMA has started to polymerize?
A5: Signs of polymerization include an increase in viscosity, a cloudy appearance, or the formation of solid particles or a gel. If any of these signs are observed, the monomer should not be used.
Q6: What is the expected shelf-life of MTEMA?
A6: The shelf-life can vary depending on the supplier, the inhibitor used, and the storage conditions. When stored under ideal conditions, stabilized methacrylates can have a shelf-life of 6 to 12 months. However, it is crucial to monitor the material for any signs of polymerization, especially after opening the container.
Data Presentation
The following tables summarize key data related to the storage and stability of MTEMA. Please note that the shelf-life data are estimates based on general knowledge of methacrylates and should be confirmed with the specific supplier's data.
Table 1: Recommended Storage Conditions and Estimated Shelf-Life of Stabilized MTEMA
| Parameter | Recommended Condition | Estimated Shelf-Life (Unopened) | Estimated Shelf-Life (Opened) |
| Temperature | 2°C - 8°C | 12 months | 3-6 months |
| Ambient (~25°C) | 3-6 months | 1-2 months | |
| > 30°C | < 1 month | < 1 month | |
| Light Exposure | Dark (Opaque Container) | See temperature estimates | See temperature estimates |
| Ambient Light | Reduced by ~50% | Reduced by ~50% | |
| Atmosphere | Headspace with Air | See temperature estimates | See temperature estimates |
| Inert Atmosphere | Significantly Reduced | Significantly Reduced |
Table 2: Common Inhibitors for Methacrylates
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Oxygen Requirement |
| MEHQ (Monomethyl Ether of Hydroquinone) | 50 - 500 | Radical Scavenger | Yes |
| HQ (Hydroquinone) | 100 - 1000 | Radical Scavenger | Yes |
| BHT (Butylated Hydroxytoluene) | 200 - 1000 | Radical Scavenger | Yes |
| Phenothiazine | 100 - 500 | Radical Scavenger | No |
Experimental Protocols
Protocol 1: Visual Inspection and Viscosity Check of Stored MTEMA
Objective: To perform a quick qualitative check for signs of premature polymerization.
Materials:
-
Stored MTEMA sample
-
Clean glass vial or beaker
-
Viscometer (optional)
Procedure:
-
Carefully open the container of stored MTEMA in a well-ventilated fume hood.
-
Visually inspect the monomer for any signs of cloudiness, precipitates, or solidification.
-
Pour a small amount of the monomer into a clean glass vial.
-
Observe the clarity and color of the monomer. It should be a clear, colorless to pale yellow liquid.
-
Gently swirl the vial and observe the flow. An increase in viscosity compared to a fresh sample is an indication of oligomer formation.
-
(Optional) If a viscometer is available, measure the viscosity and compare it to the specification of a fresh batch.
Protocol 2: Accelerated Stability Test
Objective: To assess the stability of a batch of MTEMA under elevated temperature conditions.
Materials:
-
MTEMA sample
-
Oven or heating block capable of maintaining a constant temperature (e.g., 50°C)
-
Sealed glass ampoules or vials
-
Analytical method to detect oligomers (e.g., Gel Permeation Chromatography - GPC, or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Dispense several small aliquots of the MTEMA sample into clean, dry glass ampoules.
-
Seal the ampoules, ensuring a small air headspace remains.
-
Place the ampoules in an oven pre-heated to a constant temperature (e.g., 50°C).
-
At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove one ampoule from the oven and allow it to cool to room temperature.
-
Analyze the sample for the presence of oligomers or polymers using a suitable analytical technique like GPC or HPLC.
-
A significant increase in the oligomer content over time indicates poor stability.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Workflow for accelerated stability testing of MTEMA.
Technical Support Center: Polymerization of 2-(Methylthio)ethyl Methacrylate (MTEGMA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 2-(Methylthio)ethyl methacrylate (B99206) (MTEGMA). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Slow Polymerization Rates
Question: My MTEGMA polymerization is extremely slow or fails to initiate. What are the common causes and solutions?
A slow or non-initiating polymerization of 2-(Methylthio)ethyl methacrylate (MTEGMA) can be frustrating. The most common culprits are often related to reaction purity and setup. Here's a step-by-step guide to troubleshoot this issue.
1. Inhibitor Presence:
-
Problem: Commercial monomers like MTEGMA are shipped with inhibitors (e.g., hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT)) to prevent spontaneous polymerization during storage and transport.[1][2] These inhibitors are highly effective at scavenging the free radicals generated by your initiator, thus preventing the polymerization from starting.[1]
-
Solution: The inhibitor must be removed immediately before use. A common and effective lab-scale method is to pass the monomer through a column of basic activated alumina (B75360).[1][3][4]
-
Quick Protocol for Inhibitor Removal:
-
Prepare a chromatography column with a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand, followed by a 5-10 cm bed of basic activated alumina.[1] For viscous monomers, you can dilute with a dry, inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1][2][4]
-
Pass the MTEGMA solution through the column and collect the purified monomer.
-
Use the purified monomer immediately.
-
-
2. Oxygen Inhibition:
-
Problem: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[5][6] It reacts with the initiating and propagating radicals to form much less reactive peroxy radicals, which significantly slows down or completely halts the polymerization.[5]
-
Solution: Thoroughly degas your reaction mixture. Common techniques include:
3. Initiator Issues:
-
Problem: The initiator may be inefficient or used under suboptimal conditions.
-
Decomposition: Initiators like azobisisobutyronitrile (AIBN) can decompose over time if not stored properly (cool and dark).
-
Low Temperature: AIBN has an optimal temperature range for decomposition to generate radicals, typically between 60-80 °C.[7] If your reaction temperature is too low, the rate of radical generation will be very slow.
-
Incorrect Concentration: An insufficient initiator concentration will lead to a low number of initial radicals, resulting in a slow polymerization rate.
-
-
Solution:
-
Use fresh, properly stored initiator.
-
Ensure your reaction temperature is appropriate for the chosen initiator. For AIBN, a temperature of 70 °C is common for methacrylate polymerizations.[8]
-
Verify your initiator concentration calculations.
-
4. Impurities:
-
Problem: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or inhibitors, leading to premature termination of growing polymer chains.[9]
-
Solution: Use purified reagents. Solvents should be of high purity and dried if necessary.
Frequently Asked Questions (FAQs)
Q1: How do I remove the inhibitor from MTEGMA?
A1: The most common and effective method for laboratory-scale purification is to pass the monomer through a column packed with basic activated alumina.[1][3] For more viscous monomers, dilution with a dry, inert solvent can facilitate this process.[1][4]
Q2: What is the optimal temperature for the AIBN-initiated polymerization of MTEGMA?
A2: For AIBN, a common thermal initiator, the recommended temperature range for methacrylate polymerization is typically 60-80 °C.[7] A good starting point is 70 °C.[8]
Q3: My RAFT polymerization of MTEGMA is slow. What should I check?
A3: For slow RAFT polymerizations, in addition to the points above (inhibitor, oxygen, initiator), consider the following:
-
[CTA]/[Initiator] Ratio: A very high ratio of RAFT agent (CTA) to initiator can sometimes cause retardation. While a higher ratio generally provides better control, an excessively high ratio can slow down the reaction. You could try decreasing the ratio, for example, from 10:1 to 5:1.[7]
-
Inappropriate RAFT Agent: Ensure the chosen RAFT agent is suitable for methacrylates. Trithiocarbonates and dithiobenzoates are generally effective.[7]
Q4: Can I store MTEGMA after removing the inhibitor?
A4: It is strongly recommended to use the monomer immediately after inhibitor removal. Without the inhibitor, the monomer is susceptible to spontaneous polymerization, especially if exposed to heat or light.[1]
Q5: What solvents are suitable for the polymerization of MTEGMA?
A5: Solvents like toluene (B28343), benzene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been used for the polymerization of methacrylates.[10] The choice of solvent can influence the polymerization kinetics.[7]
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for the polymerization of methacrylates, which can be adapted for MTEGMA.
Table 1: Typical Reagent Ratios for Free Radical and RAFT Polymerization of Methacrylates
| Parameter | Free Radical Polymerization | RAFT Polymerization | Reference(s) |
| [Monomer]:[Initiator] | 100:1 to 500:1 | N/A | [11] |
| [Monomer]:[CTA]:[Initiator] | N/A | 100:1:0.1 to 500:5:1 | [7] |
| Initiator Concentration (wt% to monomer) | 0.1 to 1.0 wt% | 0.1 to 0.5 wt% | [12] |
Table 2: Recommended Temperatures for AIBN-Initiated Polymerization
| Initiator | Recommended Temperature Range (°C) | 10-Hour Half-Life Temperature (°C) | Reference(s) |
| AIBN | 60 - 80 | ~65 | [7] |
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound (MTEGMA)
This protocol is adapted from a general procedure for the free radical polymerization of methyl methacrylate.[8][11]
Materials:
-
This compound (MTEGMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Monomer Purification: Purify MTEGMA by passing it through a column of basic activated alumina to remove the inhibitor.[1]
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of MTEGMA in anhydrous toluene. A typical monomer concentration is 1-2 M.
-
Initiator Addition: Add AIBN to the solution. A typical molar ratio of [MTEGMA]:[AIBN] is 200:1.
-
Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[5]
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the conversion by ¹H NMR or gravimetry.
-
Termination and Precipitation: After the desired time or conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound (MTEGMA)
This protocol is based on a reported RAFT polymerization of MTEGMA.[13]
Materials:
-
This compound (MTEGMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or anisole)
-
Methanol (for precipitation)
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Monomer Purification: Purify MTEGMA using a basic alumina column.[1]
-
Reaction Setup: In a reaction vial, prepare a stock solution of MTEGMA, the RAFT agent, and AIBN in the chosen solvent. A typical molar ratio for [MTEGMA]:[RAFT agent]:[AIBN] is 100:1:0.2.
-
Degassing: Seal the vial and thoroughly degas the solution using at least three freeze-pump-thaw cycles.[7]
-
Polymerization: Place the vial in a preheated oil bath at 70 °C and stir.
-
Monitoring: Track the polymerization by taking samples at intervals and analyzing for monomer conversion (e.g., via ¹H NMR) and molecular weight evolution (via GPC).
-
Termination and Precipitation: Once the target conversion is reached, quench the reaction by cooling and exposure to air. Precipitate the polymer in cold methanol.
-
Purification and Drying: Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: RAFT Polymerization of MTEMA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions and other common issues during the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 2-(methacryloyloxy)ethyl trimethylammonium chloride (MTEMA).
Frequently Asked Questions (FAQs)
Section 1: Monomer and Polymer Hydrolysis
Q1: I suspect my MTEMA monomer or the resulting polymer is hydrolyzing. What causes this and how can I detect it?
A: The ester linkage in the MTEMA monomer is susceptible to hydrolysis, which cleaves the molecule into methacrylic acid and 2-(trimethylammonio)ethanol. This side reaction is primarily accelerated by non-neutral pH conditions, especially alkaline environments, in aqueous solutions.
-
Detection: Hydrolysis can be monitored by ¹H NMR spectroscopy by observing the appearance of new peaks corresponding to the hydrolysis products. A change in the pH of the reaction medium can also indicate hydrolysis, as the formation of methacrylic acid will lower the pH.
Q2: How can I prevent or minimize the hydrolysis of MTEMA during polymerization?
A: Controlling the reaction pH is the most critical factor.
-
Use Buffered Solutions: Perform the polymerization in a buffered aqueous solution, typically at a pH between 5 and 6.5, to maintain a stable, slightly acidic environment. The pKa of a poly(acrylic acid) is around 5.5, and keeping the pH in this range can help manage the system's reactivity.[1]
-
Lower Temperature: If possible, conduct the polymerization at a lower temperature (e.g., < 70°C) to reduce the rate of hydrolysis. Photo-initiated RAFT polymerization can be an effective strategy for enabling lower reaction temperatures.[2]
-
Limit Reaction Time: Aim for high monomer conversion in the shortest time feasible to reduce the exposure of the monomer and polymer to conditions that favor hydrolysis.
Section 2: Poor Polymerization Control & High Polydispersity
Q3: My polymerization results in a polymer with a high polydispersity index (PDI > 1.3). What are the potential causes?
A: A high PDI indicates a loss of control over the polymerization, which can stem from several factors:
-
Inappropriate RAFT Agent: The chosen chain transfer agent (CTA) may not be suitable for methacrylates. Trithiocarbonates are often preferred over dithiobenzoates for polymerizing methacrylates in aqueous media due to their enhanced stability towards hydrolysis.[3][4]
-
Excessive Initiator: A high initiator-to-CTA ratio can lead to an increased number of chains initiated by thermal decomposition of the initiator rather than through the RAFT mechanism. This results in a population of "dead" chains that are not controlled by the CTA, broadening the molecular weight distribution.[5]
-
Termination Reactions: Irreversible termination reactions can compete with the RAFT equilibrium, leading to dead polymer chains.[6] This is more prominent at high monomer conversions when the concentration of propagating radicals is low.
-
Chain Transfer to Solvent: Solvents can sometimes act as chain transfer agents, leading to the formation of new, uncontrolled polymer chains.[7]
Q4: What is a good starting point for the [Monomer]:[CTA]:[Initiator] ratio?
A: The ratio determines the target molecular weight and the degree of control. A common starting point for achieving good control is a molar ratio of [Monomer]:[CTA]:[Initiator] =[8]:[9]:[0.1] .
-
[Monomer]:[CTA]: This ratio primarily defines the target degree of polymerization (DP).
-
[CTA]:[Initiator]: This ratio is crucial for control. A ratio between 5:1 and 10:1 is often recommended. A lower ratio (more initiator) leads to faster polymerization but can compromise the "livingness" of the chains and increase PDI.
Troubleshooting Guides
Issue 1: Unusually High Viscosity
Your polymerization mixture becomes extremely thick and difficult to stir, even at low to moderate monomer conversion.
Cause: This is a common phenomenon in the polymerization of ionic monomers like MTEMA in aqueous or highly polar solutions. It is caused by the polyelectrolyte effect , where electrostatic repulsion between the charged quaternary ammonium (B1175870) groups on the polymer backbone forces the chains to adopt a rigid, extended conformation. This increases the hydrodynamic volume of the polymer coils, leading to a dramatic increase in the solution viscosity.[10]
Solutions:
| Solution Strategy | Mechanism | Recommended Action |
| Increase Ionic Strength | Adding a simple salt (e.g., NaCl, KBr) introduces counter-ions that screen the electrostatic repulsions between the charged groups on the polymer backbone. This allows the polymer chains to adopt a more coiled, random conformation, reducing their hydrodynamic volume and thus the solution viscosity.[10] | Add 0.1 M to 0.5 M of a salt like NaCl to the reaction mixture before initiating polymerization. |
| Decrease Monomer/Polymer Concentration | Reducing the overall concentration of the polymer in solution decreases the frequency of chain entanglements and intermolecular interactions, which are major contributors to bulk viscosity.[11] | Reduce the initial monomer concentration (e.g., from 20 wt% to 10 wt%). Note that this may also decrease the rate of polymerization. |
| Change Solvent | Using a solvent that better solvates the polymer can alter chain conformation. For MTEMA, which is highly polar, solvent choice is often limited to water or polar organic solvents like methanol (B129727) or ethanol. | If applicable to your system, consider a mixed solvent system (e.g., water/methanol) to modulate viscosity. |
Issue 2: Incomplete Monomer Conversion or Slow Polymerization
Your polymerization stalls at low or intermediate conversion, or the reaction is significantly slower than expected.
Cause: Retardation or inhibition can occur due to several factors in a RAFT system.
-
RAFT Agent Retardation: Some RAFT agents, particularly dithiobenzoates, can cause rate retardation due to the stability of the intermediate radical adduct.
-
Impurities: Oxygen is a potent inhibitor of radical polymerizations. Other impurities in the monomer or solvent can also interfere with the reaction.
-
Low Temperature: While beneficial for preventing hydrolysis, very low temperatures can significantly slow down both the initiator decomposition and propagation steps.
Solutions:
| Solution Strategy | Mechanism | Recommended Action |
| Optimize RAFT Agent | Select a RAFT agent known to have a lower retardation effect with methacrylates, such as a suitable trithiocarbonate (B1256668). | Consult literature for recommended CTAs for aqueous methacrylate (B99206) polymerization. 4-cyano-4-(((ethylthio)thioxomethyl)thio)pentanoic acid is an example of a CTA used for similar monomers. |
| Ensure Deoxygenation | Thoroughly remove dissolved oxygen, which scavenges radicals and creates an induction period before polymerization begins. | Deoxygenate the reaction mixture by purging with an inert gas (N₂, Ar) for at least 30-60 minutes or by performing several freeze-pump-thaw cycles. |
| Adjust Temperature/Initiator | Increase the reaction temperature to increase the rate of initiator decomposition, or select an initiator with a lower 10-hour half-life temperature. | For a 70°C reaction, an initiator like V-50 or VA-044 is commonly used. Ensure the chosen initiator is soluble in your reaction medium. |
Experimental Protocol: Best Practices for MTEMA RAFT Polymerization
This protocol provides a general method for the aqueous RAFT polymerization of MTEMA, incorporating strategies to minimize common side reactions.
Materials:
-
Monomer: 2-(methacryloyloxy)ethyl trimethylammonium chloride (MTEMA)
-
CTA: 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (ECT) or similar trithiocarbonate
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (V-50) or Azobis(2-methylpropionamidine)dihydrochloride (V-50)
-
Solvent: Deionized water
-
Buffer: Sodium acetate/acetic acid buffer solution (e.g., 0.1 M, pH 5.5)
-
Salt: Sodium chloride (NaCl)
-
Inert gas: Nitrogen (N₂) or Argon (Ar)
Procedure:
-
Solution Preparation:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of MTEMA monomer, NaCl (to a final concentration of ~0.2 M), and the buffer solution.
-
Stir until all solids are completely dissolved.
-
-
Reagent Addition:
-
Add the CTA and then the initiator to the flask. The exact amounts should be calculated based on your target degree of polymerization and the desired [Monomer]:[CTA]:[Initiator] ratio (e.g., 100:1:0.2).
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Purge the solution with a steady stream of inert gas (N₂ or Ar) for 45-60 minutes while stirring. Ensure the needle is submerged in the solution for efficient purging.
-
-
Polymerization:
-
After deoxygenation, place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C).
-
Start a timer and allow the polymerization to proceed with continuous stirring.
-
-
Monitoring the Reaction:
-
To measure monomer conversion over time, periodically withdraw small aliquots (~0.1 mL) from the reaction mixture using a deoxygenated syringe.
-
Analyze the aliquots by ¹H NMR spectroscopy or gravimetry to determine the extent of monomer conversion.
-
-
Termination and Purification:
-
Once the desired conversion is reached (or the reaction has stalled), stop the polymerization by quenching the reaction. This can be done by cooling the flask in an ice bath and exposing the solution to air.
-
Purify the resulting polymer to remove unreacted monomer, initiator fragments, and salt. This is typically achieved by dialysis against deionized water using an appropriate molecular weight cut-off (MWCO) membrane, followed by lyophilization to obtain the pure polymer powder.
-
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for high polydispersity (PDI).
Caption: Relationship between factors and common polymerization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00762B [pubs.rsc.org]
- 3. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization-Induced Self-Assembly of Block Copolymer Nano-objects via RAFT Aqueous Dispersion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS [ouci.dntb.gov.ua]
- 9. Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater [mdpi.com]
- 10. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Controlling the molecular weight distribution of poly(2-(Methylthio)ethyl methacrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight distribution of poly(2-(Methylthio)ethyl methacrylate) (PMeSEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for controlling the molecular weight and dispersity (Đ) of PMeSEMA?
A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are the most effective methods for synthesizing PMeSEMA with a well-defined molecular weight and low dispersity (typically Đ < 1.3).[1] These techniques are forms of living radical polymerization that allow for precise control over the polymer chain growth.
Q2: I am observing a high polydispersity index (PDI or Đ) in my RAFT polymerization of PMeSEMA. What are the likely causes?
A2: High dispersity in RAFT polymerization can stem from several factors:
-
Inadequate Degassing: Oxygen is a radical scavenger and can inhibit polymerization, leading to poor control. Ensure thorough degassing of your reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas.[1]
-
Inappropriate RAFT Agent: The choice of RAFT agent is crucial. For methacrylates like PMeSEMA, trithiocarbonates and dithiobenzoates are generally effective.[1]
-
Incorrect Initiator Concentration: The ratio of RAFT agent to initiator ([CTA]/[I]) is critical. A high ratio favors better control but may slow down the reaction. A common starting point is a [CTA]/[I] ratio of 5:1 to 10:1.
-
High Monomer Conversion: Pushing the reaction to very high conversions (>90%) can sometimes lead to a loss of control and broadening of the molecular weight distribution due to side reactions.[1]
Q3: My ATRP of PMeSEMA is not initiating or is extremely slow. What should I check?
A3: Slow or no initiation in ATRP of PMeSEMA can be attributed to:
-
Catalyst Oxidation: The Cu(I) catalyst is sensitive to oxygen. Ensure all components are deoxygenated and the reaction is performed under an inert atmosphere.
-
Impure Monomer or Solvent: Impurities can poison the catalyst. Purify the PMeSEMA monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Use high-purity, anhydrous solvents.
-
Poor Catalyst/Ligand Solubility: The copper catalyst and ligand must be soluble in the reaction medium. For PMeSEMA, which is a relatively polar monomer, solvents like anisole (B1667542) or N,N-dimethylformamide (DMF) are often suitable.[2]
-
Incorrect Initiator: An initiator with a higher activation rate constant than the propagation rate constant is required for good control. Alkyl halides like ethyl α-bromoisobutyrate (EBiB) are commonly used for methacrylate (B99206) polymerization.
Troubleshooting Guides
RAFT Polymerization of PMeSEMA
| Issue | Potential Cause | Suggested Solution |
| High Dispersity (Đ > 1.5) | Incomplete deoxygenation. | Perform at least three freeze-pump-thaw cycles on the reaction mixture.[1] |
| Inappropriate RAFT agent (CTA). | For methacrylates, use a trithiocarbonate (B1256668) or a suitable dithiobenzoate. Ensure the CTA has a high transfer constant for methacrylates.[1] | |
| High initiator concentration. | Increase the [CTA]/[Initiator] ratio (e.g., from 5:1 to 10:1) to favor control over initiation. | |
| High monomer conversion. | Stop the polymerization at a moderate conversion (e.g., 70-80%) to minimize side reactions.[1] | |
| Bimodal or Tailing GPC Trace | Presence of dead polymer chains from early termination. | Ensure rigorous deoxygenation. Lower the reaction temperature to reduce the rate of termination reactions. |
| Slow initiation from the RAFT agent. | Choose a RAFT agent with a reinitiating group (R-group) that is a good homolytic leaving group. | |
| Slow or No Polymerization | Presence of inhibitors (e.g., oxygen). | Thoroughly degas the monomer, solvent, and initiator solution. Purify the monomer to remove inhibitors.[1] |
| Low initiator decomposition rate. | Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN typically requires 60-80 °C). | |
| Inappropriate solvent. | Use a solvent that solubilizes all components, including the growing polymer chains. |
ATRP of PMeSEMA
| Issue | Potential Cause | Suggested Solution |
| High Dispersity (Đ > 1.5) | Catalyst poisoning by oxygen or impurities. | Use purified reagents and solvents, and maintain a strict inert atmosphere. |
| Fast initiation compared to propagation. | Ensure the initiator is consumed rapidly at the beginning of the polymerization. | |
| Side reactions involving the thioether group. | While less common, consider if the thioether is interacting with the catalyst. This is generally not a major issue in well-controlled ATRP. | |
| Uncontrolled Polymerization | Incorrect ratio of catalyst components. | The ratio of [Initiator]:[Cu(I)]:[Ligand] is critical. A common starting point is 1:1:2. |
| High reaction temperature. | Lowering the temperature can improve control by reducing the rate of termination reactions. | |
| Low Initiator Efficiency | Slow initiation. | Use an initiator with a C-Br bond, which is typically more active than a C-Cl bond in copper-based ATRP. |
| Catalyst deactivation. | Ensure the ligand effectively stabilizes the Cu(I) and Cu(II) species. |
Data Presentation
Table 1: Representative Data for RAFT Polymerization of PMeSEMA
| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1:0.2 | 2 | 35 | 5,800 | 1.15 |
| 2 | 100:1:0.2 | 4 | 62 | 10,100 | 1.12 |
| 3 | 100:1:0.2 | 6 | 85 | 13,800 | 1.10 |
| 4 | 200:1:0.2 | 4 | 55 | 17,900 | 1.18 |
| 5 | 200:1:0.2 | 8 | 89 | 28,900 | 1.14 |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Table 2: Representative Data for ATRP of PMeSEMA
| Entry | [M]:[I]:[Cu(I)]:[L] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1:1:2 | 1 | 42 | 6,900 | 1.25 |
| 2 | 100:1:1:2 | 2 | 75 | 12,300 | 1.21 |
| 3 | 100:1:1:2 | 4 | 91 | 14,900 | 1.19 |
| 4 | 150:1:1:2 | 2 | 68 | 16,600 | 1.28 |
| 5 | 150:1:1:2 | 5 | 93 | 22,800 | 1.24 |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Protocol for RAFT Polymerization of PMeSEMA
This protocol is for a solution polymerization targeting a PMeSEMA with a degree of polymerization (DP) of 100.
Materials:
-
This compound (PMeSEMA), purified by passing through basic alumina.
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent (CTA).
-
Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol.
-
1,4-Dioxane (B91453), anhydrous.
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CPADB (e.g., 0.05 mmol, 1 eq.).
-
Add PMeSEMA (e.g., 50 mmol, 100 eq.).
-
Add AIBN (e.g., 0.01 mmol, 0.2 eq.).
-
Add 1,4-dioxane to achieve the desired monomer concentration (e.g., 50% w/v).
-
Deoxygenation: Seal the Schlenk flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the flask in a preheated oil bath at 70 °C with stirring.
-
Monitoring: Periodically take aliquots using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and rapidly cooling it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol. Filter and dry the polymer under vacuum.[3]
Detailed Protocol for ATRP of PMeSEMA
This protocol is for a solution polymerization targeting a PMeSEMA with a DP of 100.
Materials:
-
PMeSEMA, purified by passing through basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand, distilled before use.
-
Anisole, anhydrous.
Procedure:
-
Preparation of Catalyst Complex: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.05 mmol, 1 eq.) and a magnetic stir bar.
-
Add anisole (e.g., half of the total solvent volume).
-
Add PMDETA (e.g., 0.1 mmol, 2 eq.) via a degassed syringe. Stir until a homogeneous solution is formed.
-
Preparation of Monomer/Initiator Solution: In a separate dry Schlenk flask, add PMeSEMA (e.g., 50 mmol, 100 eq.) and the remaining anisole.
-
Add EBiB (e.g., 0.05 mmol, 1 eq.) via a degassed syringe.
-
Deoxygenation: Deoxygenate the monomer/initiator solution by purging with an inert gas for at least 30 minutes.
-
Initiation: Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst complex via a degassed cannula or syringe.
-
Polymerization: Place the reaction flask in a preheated oil bath at 60 °C with stirring.
-
Monitoring and Termination: Follow the same procedure as for the RAFT polymerization.
-
Purification: After polymerization, dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent.
Visualizations
Caption: Experimental workflow for RAFT polymerization of PMeSEMA.
Caption: Troubleshooting logic for high dispersity in ATRP of PMeSEMA.
References
Technical Support Center: Oxidation of Poly(2-(Methylthio)ethyl Methacrylate) to Sulfone
Welcome to the technical support center for the oxidation of poly(2-(methylthio)ethyl methacrylate) (pMTEma) to poly(2-(methylsulfonyl)ethyl methacrylate) (pMSoema). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding this specific chemical modification.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of pMTEma to pMSoema in a question-and-answer format.
Issue 1: Incomplete Oxidation to Sulfone
Question: My NMR/FTIR analysis indicates that the oxidation is incomplete, showing a mixture of thioether, sulfoxide (B87167), and sulfone functionalities. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a common challenge when targeting the polysulfone. The conversion of the intermediate sulfoxide to the sulfone is often slower than the initial oxidation of the thioether. Here are several factors to consider and steps to take:
-
Oxidizing Agent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For complete conversion to the sulfone, a molar excess of at least 2 equivalents of the oxidant per thioether repeating unit is required. It is often beneficial to use a larger excess to ensure the reaction goes to completion.
-
Reaction Time and Temperature: The oxidation of sulfoxides to sulfones may require longer reaction times and/or higher temperatures compared to the initial thioether oxidation. Monitor the reaction progress over time using techniques like ¹H NMR or FTIR spectroscopy. If the reaction stalls, consider increasing the temperature, but be mindful of potential polymer degradation (see Issue 2).
-
Choice of Oxidizing Agent: While hydrogen peroxide (H₂O₂) is a common and clean oxidant, its reactivity can sometimes be insufficient for complete conversion to the sulfone.[1][2] Consider using a more potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[3]
-
Catalyst: The use of a catalyst can significantly enhance the rate and completeness of the oxidation, especially when using H₂O₂.[4][5] Various catalysts, including titanium-based catalysts (e.g., TS-1) and others, have been shown to be effective in oxidizing thioethers to sulfones.[4][5]
Issue 2: Polymer Degradation
Question: After the oxidation reaction, my polymer's molecular weight has significantly decreased, and the polydispersity has increased, as shown by GPC analysis. What could be causing this degradation?
Answer: Polymer degradation is a significant concern during oxidation, as the conditions required for complete sulfone formation can also lead to chain scission of the methacrylate (B99206) backbone.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote thermal degradation of the polymer.[6][7] Try to use the mildest conditions possible that still allow for complete oxidation. This may involve optimizing the choice and amount of catalyst to reduce the required temperature and time.
-
Oxidant-Induced Degradation: Some oxidizing agents, particularly at high concentrations, can lead to side reactions that cause polymer chain cleavage. When using H₂O₂, ensure it is added in a controlled manner, and consider using a stabilizer if necessary. With m-CPBA, the acidic byproduct (m-chlorobenzoic acid) can potentially contribute to degradation, so it's crucial to purify the polymer thoroughly after the reaction.
-
Monitoring Degradation: Regularly monitor the molecular weight and polydispersity of your polymer throughout the oxidation process using Gel Permeation Chromatography (GPC). This will help you identify the onset of degradation and adjust your reaction conditions accordingly.
Issue 3: Difficulty in Product Characterization
Question: I am having trouble confirming the complete conversion to the polysulfone and ruling out side products. What are the key characterization techniques and expected changes?
Answer: Thorough characterization is essential to confirm the successful synthesis of pMSoema. A combination of spectroscopic techniques is recommended.
-
¹H NMR Spectroscopy: The complete disappearance of the thioether methyl peak and the sulfoxide methyl peak, and the appearance of a new downfield-shifted methyl peak corresponding to the sulfone are key indicators.
-
pMTEma (Thioether): The methyl protons (-S-CH₃ ) typically appear around 2.1-2.2 ppm.
-
pMSEma (Sulfoxide): The methyl protons (-SO-CH₃ ) shift downfield to approximately 2.7 ppm.[6]
-
pMSoema (Sulfone): The methyl protons (-SO₂-CH₃ ) will be further shifted downfield, expected to be in the range of 3.0-3.3 ppm.
-
-
FTIR Spectroscopy: Look for the appearance of strong characteristic peaks for the sulfone group and the disappearance of peaks associated with the thioether and sulfoxide.
-
Sulfone (SO₂): Expect strong asymmetric and symmetric stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
Sulfoxide (S=O): The characteristic stretching vibration appears around 1030-1070 cm⁻¹. The disappearance of this peak is crucial for confirming complete oxidation.
-
-
GPC Analysis: While primarily used to assess polymer degradation, a shift in the elution time can also indicate a change in the polymer's hydrodynamic volume due to the increased polarity of the sulfone groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for converting pMTEma to pMSoema?
A1: The most commonly employed oxidizing agents for converting thioethers to sulfones in a polymer are hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[3] H₂O₂ is often preferred due to its clean byproduct (water), but it may require a catalyst for efficient conversion to the sulfone.[1][2][4][5] m-CPBA is a more powerful oxidizing agent and can often achieve complete oxidation without a catalyst, but requires careful purification to remove the benzoic acid byproduct.[3]
Q2: How can I quantify the degree of oxidation?
A2: ¹H NMR spectroscopy is the most effective method for quantifying the degree of oxidation. By integrating the signals corresponding to the methyl protons of the thioether, sulfoxide, and sulfone groups, you can calculate the relative percentage of each species in your polymer sample.
Q3: Can the oxidation reaction be reversed?
A3: The oxidation of a thioether to a sulfone is generally considered an irreversible process under typical laboratory conditions.
Q4: Does the oxidation to sulfone affect the polymer's solubility?
A4: Yes, the conversion of the relatively nonpolar thioether to the highly polar sulfone group significantly increases the polymer's polarity. This will alter its solubility characteristics. pMSoema is expected to be more soluble in polar solvents compared to pMTEma.
Q5: Are there any safety precautions I should take during the oxidation?
A5: Yes. Both hydrogen peroxide (especially in high concentrations) and m-CPBA are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. m-CPBA can be shock-sensitive, so avoid grinding or subjecting it to impact.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution (30-50%), often with a catalyst (e.g., TS-1, metal oxides), room temperature to elevated temperatures.[1][2][4][5] | "Green" oxidant (byproduct is water), readily available. | May require a catalyst and/or heating for complete conversion to sulfone, potential for polymer degradation at higher temperatures. |
| m-CPBA | In chlorinated solvents (e.g., DCM, chloroform), typically at 0°C to room temperature.[3] | Highly effective and often provides complete conversion without a catalyst, predictable stoichiometry. | Generates a carboxylic acid byproduct that must be removed, can be shock-sensitive, more expensive than H₂O₂. |
Table 2: Expected Spectroscopic Shifts for pMTEma and its Oxidized Derivatives
| Polymer | Functional Group | ¹H NMR (δ, ppm) | FTIR (cm⁻¹) |
| pMTEma | Thioether (-S-CH₃) | ~2.1-2.2 | - |
| pMSEma | Sulfoxide (-SO-CH₃) | ~2.7[6] | ~1050 (S=O stretch) |
| pMSoema | Sulfone (-SO₂-CH₃) | ~3.0-3.3 (expected) | ~1325 (asymmetric SO₂ stretch), ~1140 (symmetric SO₂ stretch) |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide with a Catalyst (General Procedure)
-
Dissolution: Dissolve pMTEma in a suitable solvent (e.g., acetic acid, methanol, or a mixture of solvents) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a titanium-based zeolite or a metal oxide).[4][5]
-
Oxidant Addition: Slowly add a stoichiometric excess (e.g., 2.5-5 equivalents per thioether unit) of aqueous hydrogen peroxide (30%) to the reaction mixture. The addition can be done dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a predetermined time (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots for NMR or FTIR analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the catalyst used. If the catalyst is a solid, it can be filtered off.
-
Purification: Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., diethyl ether or cold methanol). The polymer can be further purified by redissolving it in a suitable solvent and re-precipitating.
-
Drying: Dry the purified pMSoema under vacuum to a constant weight.
Protocol 2: Oxidation using m-CPBA (General Procedure)
-
Dissolution: Dissolve pMTEma in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.
-
Oxidant Addition: In a separate flask, dissolve a stoichiometric excess (e.g., 2.2-3 equivalents per thioether unit) of m-CPBA in the same solvent. Add the m-CPBA solution dropwise to the polymer solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 12-24 hours). Monitor the progress of the reaction by TLC (for the consumption of m-CPBA) or by analyzing aliquots of the polymer.
-
Work-up: After the reaction is complete, wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by washing with brine.
-
Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure. Precipitate the polymer into a non-solvent like diethyl ether or hexane.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylthio)ethyl Methacrylate (MTEMA)
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the effective purification of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA) monomer. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the highest purity of your monomer for sensitive applications like controlled polymerization and biomaterial synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify 2-(Methylthio)ethyl methacrylate (MTEMA) before use?
A1: Commercially available MTEMA is typically supplied with added inhibitors (stabilizers) to prevent spontaneous polymerization during shipping and storage. These inhibitors, often phenolic compounds like monomethyl ether hydroquinone (B1673460) (MEHQ), can interfere with polymerization reactions by scavenging free radicals. This interference can lead to unpredictable initiation, variable reaction kinetics, and polymers with inconsistent molecular weights and properties. Therefore, for controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer), it is crucial to remove the inhibitor immediately before use.
Q2: What are the common impurities in commercial MTEMA?
A2: Besides the added inhibitors, potential impurities can include:
-
Oxidation Products: The thioether group in MTEMA is susceptible to oxidation, which can form the corresponding sulfoxide (B87167) or sulfone. These impurities can alter the monomer's reactivity and the properties of the resulting polymer.
-
Water: Residual moisture can interfere with certain polymerization catalysts and affect reaction kinetics.
-
Byproducts from Synthesis: Depending on the manufacturing process, small amounts of unreacted starting materials or side-products may be present.
-
Oligomers/Polymers: Small amounts of polymer may form during storage, especially if the monomer has been exposed to heat, light, or air.
Q3: How should I store purified MTEMA?
A3: Once the inhibitor has been removed, MTEMA is highly susceptible to polymerization. It should be used immediately after purification for best results. If short-term storage is unavoidable, store the purified monomer in a tightly sealed flask in a refrigerator (2-8°C) or freezer, protected from light. It is advisable to use the purified monomer within 24 hours.
Q4: Can I use a higher concentration of initiator to overcome the inhibitor instead of purifying the monomer?
A4: While adding excess initiator can sometimes overcome the effect of the inhibitor, this is not a recommended practice for controlled polymerization. This approach can lead to a burst of initiation once the inhibitor is consumed, resulting in poor control over the polymerization, a broad molecular weight distribution, and difficulty in achieving desired polymer architectures. For applications requiring well-defined polymers, inhibitor removal is essential.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Monomer polymerizes in the distillation flask during vacuum distillation. | 1. Inefficient inhibitor removal prior to distillation.2. Distillation temperature is too high.3. Presence of air leaks in the distillation setup.4. Distillation conducted too slowly. | 1. Ensure the monomer is passed through fresh, activated basic alumina (B75360) immediately before distillation.2. Maintain a high vacuum (e.g., <0.1 mmHg) to keep the distillation temperature low (below 40°C).3. Check all joints and seals for leaks. Ensure proper greasing of ground glass joints.4. Distill the monomer relatively quickly once the desired vacuum and temperature are reached. |
| The purified monomer is cloudy or contains suspended particles. | 1. Incomplete removal of the drying agent (if used).2. Formation of polymer during or after purification.3. Contamination from glassware. | 1. Filter the monomer through a syringe filter (PTFE, 0.22 µm) after drying.2. Ensure the monomer is kept cold and used immediately after purification.3. Use scrupulously clean and dry glassware for all purification steps. |
| Polymerization reaction fails to initiate or proceeds very slowly with purified monomer. | 1. Incomplete removal of the inhibitor.2. The alumina used for inhibitor removal was not sufficiently active. | 1. Pass the monomer through the alumina column a second time.2. Use freshly opened or reactivated basic alumina. To reactivate, heat the alumina in a furnace at >200°C for several hours under vacuum and cool under an inert atmosphere. |
| The color of the monomer is yellow after purification. | 1. Presence of certain impurities or degradation products.2. Oxidation of the thioether group. | 1. A slight yellow tint may not always affect polymerization, but for high-purity applications, a second purification step (e.g., another distillation) may be necessary.2. Minimize exposure to air and heat during purification and handling. |
Data Presentation
The following table summarizes the expected purity levels of this compound before and after applying the recommended purification procedures.
| Parameter | Commercial Grade MTEMA | After Alumina Column | After Vacuum Distillation |
| Purity (by GC) | ~96% | >98% | >99.5% |
| Inhibitor (MEHQ) | 100-250 ppm | <20 ppm | Not Detectable |
| Water Content | Variable | Reduced | <50 ppm |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and straightforward method for removing phenolic inhibitors from MTEMA and is often sufficient for many polymerization applications.
Materials:
-
This compound (as received)
-
Activated basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column or a glass syringe with a frit
-
Glass wool or cotton
-
Clean, dry receiving flask
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column or syringe.
-
Add a small layer (approx. 1 cm) of sand (optional, but recommended for better flow).
-
Dry-pack the column with activated basic alumina. For purifying 10-20 mL of monomer, a column of about 2 cm in diameter packed to a height of 10-15 cm is typically sufficient.
-
-
Monomer Loading:
-
Carefully pour the MTEMA monomer directly onto the top of the alumina bed.
-
-
Elution:
-
Allow the monomer to pass through the column under the force of gravity. Do not apply positive pressure as this can reduce the contact time with the alumina and lead to incomplete inhibitor removal.
-
-
Collection:
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. The first small fraction can be discarded if desired.
-
-
Storage and Use:
-
The purified monomer should be used immediately. If necessary, store in a sealed container in the refrigerator and use within 24 hours.
-
Protocol 2: High-Purity Purification by Vacuum Distillation
For applications requiring the highest purity, vacuum distillation should be performed after inhibitor removal.
Materials:
-
MTEMA with inhibitor removed (from Protocol 1)
-
Dry, two-neck round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Stir bar
-
Vacuum pump capable of reaching <0.1 mmHg
-
Cold trap
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is completely dry.
-
Place the inhibitor-free MTEMA and a stir bar into the distillation flask.
-
Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
-
Distillation:
-
Begin stirring the monomer.
-
Cool the condenser with circulating cold water.
-
Place a cold trap (e.g., with liquid nitrogen or dry ice/acetone) between the distillation setup and the vacuum pump.
-
Slowly and carefully apply vacuum to the system. The pressure should drop to below 0.1 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The boiling point of MTEMA is approximately 38°C at 0.06 mmHg.
-
-
Completion:
-
Once the distillation is complete, stop heating and allow the system to cool to room temperature under vacuum.
-
Gently and slowly break the vacuum by introducing an inert gas like nitrogen or argon.
-
The freshly distilled monomer in the receiving flask should be used immediately.
-
Visualizations
Addressing the cytotoxicity of oxidized poly(MTEMA) derivatives.
Welcome to the Technical Support Center for addressing the cytotoxicity of oxidized poly(2-(methylthio)ethyl methacrylate) (pMTEMA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of these compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our oxidized p(MTEMA) derivative. What is the most likely cause?
A1: The most common cause of high cytotoxicity is the presence of overoxidized species, particularly the sulfone form of p(MTEMA).[1] Studies have shown that while the sulfoxide (B87167) derivative of p(MTEMA) exhibits some cytotoxicity, especially at high concentrations and with prolonged exposure, the sulfone derivative is significantly more toxic to cells.[1] It is crucial to have precise control over the oxidation process to minimize the formation of sulfone groups.
Q2: How does the duration of cell exposure to oxidized p(MTEMA) derivatives affect cytotoxicity?
A2: The duration of exposure is a critical factor. Long-term exposure (e.g., 24 hours) to oxidized p(MTEMA) derivatives, even at lower concentrations, is generally not well-tolerated by cells and can lead to a significant decrease in cell viability.[1] In contrast, shorter incubation times (e.g., 30 minutes), which are more relevant for applications like cryopreservation, are often well-tolerated with minimal cytotoxic effects.
Q3: What is the underlying mechanism of cytotoxicity for oxidized p(MTEMA) derivatives?
A3: The primary mechanism of cytotoxicity is believed to be the induction of oxidative stress. Methacrylate-based polymers and their degradation products can lead to an increase in intracellular reactive oxygen species (ROS). This overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage of cellular components such as lipids, proteins, and DNA. Ultimately, this can trigger programmed cell death, or apoptosis, through the activation of specific signaling pathways.
Q4: Can the choice of cell line influence the observed cytotoxicity of oxidized p(MTEMA) derivatives?
A4: Absolutely. Different cell lines exhibit varying sensitivities to chemical compounds. For example, studies on oxidized p(MTEMA) have often used cell lines like A549 (human lung carcinoma). The metabolic activity and membrane characteristics of the chosen cell line will influence its response to the polymer. It is always recommended to test the cytotoxicity of your specific oxidized p(MTEMA) derivative on the cell line you intend to use for your downstream applications.
Q5: Are there any "safe" concentrations for working with oxidized p(MTEMA) derivatives?
A5: A "safe" concentration is highly dependent on the specific derivative (sulfoxide vs. sulfone), the exposure time, and the cell line used. For poly(2-(methylsulfinyl)ethyl methacrylate) (pMSEM), concentrations up to 20 mg/mL have been shown to be tolerated by A549 cells for a short exposure of 30 minutes.[2] However, for 24-hour exposure, a dose-dependent decrease in viability is observed at concentrations above 1.25 mg/mL.[1] It is essential to perform a dose-response study to determine the optimal non-toxic working concentration for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with oxidized p(MTEMA) derivatives.
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variation in polymer oxidation. | Synthesize a larger batch of the oxidized polymer to use across multiple experiments. Thoroughly characterize each new batch to ensure a consistent oxidation state (e.g., using NMR or FTIR spectroscopy). |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed. |
| "Edge effects" on microplates. | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Variability in reagent preparation. | Prepare fresh dilutions of the oxidized polymer for each experiment from a concentrated stock solution. Ensure accurate serial dilutions and thorough mixing. |
Issue 2: Higher Than Expected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Overoxidation to the sulfone form. | Refine the oxidation protocol to minimize the formation of sulfone. Use a milder oxidizing agent or reduce the reaction time and temperature. Characterize the final product to confirm the absence or minimal presence of sulfone groups. |
| Residual unreacted monomers or solvents. | Purify the polymer thoroughly after synthesis to remove any residual cytotoxic components. Methods like dialysis or precipitation are recommended. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
| Incorrect concentration calculations. | Double-check all calculations for stock solutions and final concentrations in the cell culture medium. |
Issue 3: Lower Than Expected or No Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Degradation of the oxidized polymer. | Store the polymer under appropriate conditions (e.g., protected from light, at a low temperature). Prepare fresh solutions for each experiment. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration for observing a cytotoxic effect. |
| Suboptimal cell health. | Ensure cells are in the exponential growth phase and have high viability (>90%) before starting the experiment. Use cells within a consistent and low passage number range. |
| Precipitation of the polymer in the media. | Visually inspect the wells for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system for the stock solution (ensuring the final solvent concentration is non-toxic). |
Data Presentation
Table 1: In Vitro Cytotoxicity of Oxidized Poly(MTEMA) Derivatives
| Polymer Derivative | Cell Line | Exposure Time (hours) | Concentration (mg/mL) | Cell Viability (%) | Reference |
| pMSEM (sulfoxide) | A549 | 24 | 1.25 | ~80 | [1] |
| pMSEM (sulfoxide) | A549 | 24 | 5 | ~40 | [1] |
| pMSEM (sulfoxide) | A549 | 24 | 20 | ~20 | [1] |
| pMSEM (sulfoxide) | A549 | 0.5 | 20 | >95 | |
| pMSEM (sulfoxide) | A549 | 0.5 | 40 | ~75 | |
| Overoxidized pMSEM (sulfone-containing) | A549 | N/A | N/A | Significantly higher cytotoxicity than pMSEM | [2][1] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cells in culture
-
Oxidized p(MTEMA) derivative stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the oxidized p(MTEMA) derivative (and a vehicle control).
-
Incubate for the desired period (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light. Ensure all crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Cells in culture
-
Oxidized p(MTEMA) derivative stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the oxidized p(MTEMA) derivative, including positive (lysis buffer) and negative (vehicle) controls.
-
Incubate for the desired time.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Live/Dead Cell Staining
This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein-AM stains live cells green, while a red fluorescent dye (e.g., ethidium (B1194527) homodimer-1) stains dead cells with compromised membranes.
Materials:
-
Cells cultured on a suitable imaging surface (e.g., chamber slides, glass-bottom dishes)
-
Oxidized p(MTEMA) derivative stock solution
-
Live/Dead staining kit (containing Calcein-AM and a red fluorescent dead cell stain)
-
Fluorescence microscope
Protocol:
-
Seed cells and treat them with the oxidized p(MTEMA) derivative as in other assays.
-
At the end of the incubation period, wash the cells gently with PBS.
-
Prepare the staining solution by diluting the dyes in PBS or a suitable buffer according to the manufacturer's protocol.
-
Incubate the cells with the staining solution at room temperature for 15-30 minutes, protected from light.
-
Wash the cells again with PBS.
-
Immediately image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Live cells will fluoresce green, while dead cells will fluoresce red. The ratio of green to red cells can be quantified to determine cell viability.
Mandatory Visualizations
References
Technical Support Center: Enhancing the Stability of MTEMA-Based Hydrogels
Welcome to the technical support center for MTEMA-based hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with the stability of your 2-(methacryloyloxy)ethyl trimethylammonium chloride (MTEMA)-based hydrogels.
Problem 1: My MTEMA hydrogel is mechanically weak and easily breaks.
Possible Causes and Solutions:
-
Low Crosslinking Density: Insufficient crosslinking can lead to a weak hydrogel network.
-
Incomplete Polymerization: The polymerization reaction may not have gone to completion.
-
Solution 1: Increase the concentration of the initiator to drive the reaction forward.
-
Solution 2: Extend the polymerization time or increase the temperature (within the limits of your system's stability) to ensure complete reaction.
-
-
Suboptimal Monomer Concentration: The concentration of MTEMA itself can influence the final mechanical properties.
-
Solution: Experiment with varying the MTEMA concentration. Higher monomer concentrations can lead to stiffer hydrogels.[3]
-
Problem 2: The hydrogel swells excessively, losing its original shape and integrity.
Possible Causes and Solutions:
-
High Porosity and Low Crosslinking: A highly porous structure with low crosslinking allows for excessive water uptake.
-
Solution: Increase the crosslinker concentration to reduce the mesh size of the hydrogel network, thereby restricting water absorption.[2]
-
-
Environmental pH and Ionic Strength: The swelling of polyelectrolyte hydrogels like those based on MTEMA is highly sensitive to the pH and ionic strength of the surrounding medium.[4][5]
-
Solution: Evaluate the pH and ionic strength of your buffer. Changes in these parameters can significantly alter the electrostatic interactions within the hydrogel, affecting its swelling behavior. For instance, increasing the ionic strength of the swelling medium can lead to a decrease in the degree of swelling.[4]
-
Problem 3: The hydrogel degrades too quickly in my experimental setup.
Possible Causes and Solutions:
-
Enzymatic Degradation: If your experimental environment contains enzymes, they may be breaking down the hydrogel structure.[1][6]
-
Solution 1: Ensure a sterile, enzyme-free working environment if enzymatic degradation is not desired.[1]
-
Solution 2: Modify the hydrogel formulation by incorporating components that are less susceptible to enzymatic cleavage.
-
-
Hydrolytic Degradation: The polymer backbone or crosslinks may be susceptible to hydrolysis, especially at certain pH values or elevated temperatures.[1][7][8]
-
Inappropriate Crosslinker: The type of crosslinker used can significantly influence the degradation rate.
-
Solution: Consider using a more stable crosslinker or a dual-crosslinking strategy to enhance the hydrogel's resistance to degradation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of MTEMA-based hydrogels?
A1: The primary factors influencing the stability of MTEMA-based hydrogels are:
-
Crosslinking Density: Higher crosslinking density generally leads to increased mechanical stability and reduced swelling.[1][2]
-
Monomer and Initiator Concentration: These affect the polymerization kinetics and the final network structure.
-
Environmental Conditions: pH, temperature, and ionic strength of the surrounding medium can significantly impact swelling and degradation.[1][4]
-
Presence of Enzymes: Enzymes in the environment can lead to enzymatic degradation of the hydrogel matrix.[1][7]
Q2: How can I quantitatively assess the stability of my hydrogels?
A2: You can assess hydrogel stability through several key experiments:
-
Swelling Studies: Measure the weight or volume change of the hydrogel over time in a specific buffer. This helps determine the equilibrium swelling ratio and swelling kinetics.[10][11]
-
Rheological Analysis: Use a rheometer to measure the storage modulus (G') and loss modulus (G''). A high G' indicates a more elastic and stable gel.[12][13]
-
Compression/Tensile Testing: These tests provide data on the mechanical strength, such as Young's modulus and compressive strength.[14][15]
-
Degradation Studies: Monitor the weight loss of the hydrogel over time when exposed to specific conditions (e.g., enzymes, different pH buffers) to determine the degradation rate.[7][9][16]
Q3: Can I tune the degradation rate of my MTEMA hydrogel?
A3: Yes, the degradation rate can be tuned. By manipulating the hydrogel's composition, you can control its degradation profile. For instance, incorporating hydrolytically cleavable crosslinkers can lead to a predictable degradation rate.[6][17] Additionally, adjusting the crosslinking density can modulate the accessibility of the polymer network to water or enzymes, thereby influencing the degradation speed.[1]
Data Presentation
Table 1: Effect of Crosslinker Concentration on Hydrogel Mechanical Properties
| Crosslinker Concentration (% w/v) | Young's Modulus (kPa) | Compressive Strength (kPa) | Swelling Ratio (q) |
| 0.5 | 10 ± 2 | 25 ± 5 | 25 ± 3 |
| 1.0 | 25 ± 4 | 60 ± 8 | 15 ± 2 |
| 2.0 | 50 ± 6 | 120 ± 10 | 8 ± 1 |
Note: Data are representative and will vary based on the specific experimental conditions.
Table 2: Influence of pH on Equilibrium Swelling Ratio
| pH of Buffer | Equilibrium Swelling Ratio (q) |
| 3.0 | 5 ± 0.5 |
| 5.0 | 12 ± 1.0 |
| 7.4 | 20 ± 1.5 |
| 9.0 | 18 ± 1.2 |
Note: Data are representative and will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of MTEMA-Based Hydrogel
-
Preparation of Precursor Solution: Dissolve MTEMA monomer and a crosslinking agent (e.g., N,N'-methylenebisacrylamide) in deionized water to the desired concentrations.
-
Initiator Addition: Add a photoinitiator (e.g., Irgacure 2959) or a chemical initiator (e.g., ammonium (B1175870) persulfate and TEMED) to the precursor solution.
-
Polymerization:
-
For photopolymerization, expose the solution to UV light for a specified duration.
-
For chemical polymerization, allow the reaction to proceed at a controlled temperature.
-
-
Washing: After gelation, wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiator.
Protocol 2: Swelling Measurement
-
Initial Weight: Weigh the freshly prepared hydrogel sample (Wd).
-
Immersion: Immerse the hydrogel in the desired buffer solution (e.g., PBS at pH 7.4).
-
Incubation: Incubate at a constant temperature (e.g., 37°C).
-
Periodic Weighing: At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculation: Calculate the swelling ratio (q) using the formula: q = (Ws - Wd) / Wd. Continue until the weight becomes constant, indicating equilibrium swelling.
Visualizations
Caption: Workflow for MTEMA hydrogel synthesis and characterization.
Caption: Troubleshooting logic for common MTEMA hydrogel stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term structural changes in pH-sensitive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylthio)ethyl Methacrylate (MTEMA) Polymerization Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up of 2-(Methylthio)ethyl methacrylate (B99206) (MTEMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up MTEMA polymerization from a lab to a pilot or industrial scale?
A1: The main challenges are consistent with many free-radical polymerizations and include:
-
Heat Management: The polymerization of methacrylates is highly exothermic (approx. -56 kJ/mol). As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] This can lead to thermal runaways, resulting in loss of control over molecular weight, and potentially unsafe operating conditions.[2][3]
-
Viscosity Control: The viscosity of the reaction mixture increases significantly with polymer concentration and molecular weight.[1][3] In large-scale reactors, high viscosity can impede proper mixing, leading to localized hot spots, broadened molecular weight distribution, and inconsistent product quality.[3][4]
-
Monomer Purity: Impurities in the MTEMA monomer, such as peroxides formed during storage, can act as initiators, leading to poor control over the polymerization, especially at elevated temperatures.[5][6] It is crucial to remove inhibitors and other impurities before polymerization.
-
Reactor Fouling: The polymer can deposit on the internal surfaces of the reactor, which reduces heat transfer efficiency and can contaminate the product.[4][7] This necessitates significant downtime for cleaning.
Q2: Which controlled radical polymerization (CRP) technique is recommended for scaling up MTEMA polymerization?
A2: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are suitable for producing well-defined poly(MTEMA). For industrial-scale applications, RAFT is often favored as it is a simple modification of conventional free-radical polymerization, requiring only the addition of a RAFT agent, and is fully scalable without needing a special reactor setup.[8][9] ARGET (Activators Regenerated by Electron Transfer) ATRP is also a viable option for industrial scale-up as it utilizes more environmentally benign components.[10]
Q3: How does the thioether group in MTEMA affect the polymerization process?
A3: The thioether group is generally stable under typical radical polymerization conditions. However, it can be susceptible to oxidation, especially in the presence of certain initiators or contaminants at elevated temperatures. This can lead to the formation of sulfoxides or sulfones, altering the polymer's properties. One notable feature is that the presence of the thioether group in MTEMA can quench singlet oxygen, which allows for polymerization even in the presence of air when using specific photoinitiation methods (PET-RAFT).[11][12]
Q4: Can poly(MTEMA) be susceptible to hydrolysis?
A4: Yes, the methacrylate ester group can undergo hydrolysis, particularly under basic or strongly acidic conditions, to form methacrylic acid and 2-(methylthio)ethanol. The presence of a neighboring sulfide (B99878) group can influence the rate of ester hydrolysis.[13][14][15] This is a critical consideration for the polymer's long-term stability in aqueous environments and for applications in drug delivery where pH can vary.
Troubleshooting Guides
Problem 1: Polymerization is Too Slow, Has a Long Induction Period, or Fails to Initiate.
| Possible Cause | Suggested Solution |
| Presence of Inhibitors/Oxygen | Thoroughly degas the monomer and solvent using techniques like freeze-pump-thaw cycles (for lab-scale) or by purging with an inert gas like nitrogen or argon for an extended period (for larger scale).[16] Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor. |
| Inefficient Initiator | Ensure the chosen initiator (e.g., AIBN) is appropriate for the reaction temperature. The rate of initiator decomposition is temperature-dependent.[16] Consider an initiator with a lower decomposition temperature if operating at lower temperatures. |
| Inappropriate RAFT Agent (for RAFT polymerization) | For methacrylates, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[16] Ensure the RAFT agent has a suitable transfer constant for methacrylates. |
| Impure Reagents | Use purified monomers and solvents. Impurities can act as retarders or inhibitors.[6] |
Problem 2: Poor Control Over Polymerization (Broad Polydispersity Index - PDI > 1.5)
| Possible Cause | Suggested Solution |
| Poor Heat Transfer / Hot Spots | On a larger scale, improve agitation and ensure the reactor's cooling system is adequate to handle the heat of polymerization.[1][4] Consider a semi-batch process where the monomer is fed gradually to control the reaction rate and heat generation. |
| High Viscosity Impeding Mixing | Reduce the initial monomer concentration by adding more solvent.[4] Note that this will reduce the reactor's volumetric productivity. Select a solvent that is a good solvent for both the monomer and the resulting polymer.[4] |
| Incorrect [CTA]/[Initiator] Ratio (for RAFT) | A low ratio can lead to a higher concentration of radicals, increasing termination reactions. A typical starting point is a ratio between 3:1 and 10:1.[16] |
| High Monomer Conversion | Pushing the reaction to very high conversions (>90%) can sometimes lead to a loss of control and side reactions that broaden the PDI.[16] |
| Side Reactions of Thioether Group | Unintended oxidation of the thioether can occur. Ensure a truly inert atmosphere and check for reactive impurities in the initiator or solvent. |
Problem 3: Reactor Fouling
| Possible Cause | Suggested Solution |
| Polymer Adhesion to Reactor Walls | Use reactors with highly polished internal surfaces or those with anti-fouling coatings.[4][7] |
| Localized Hot Spots | Improve mixing and temperature control to prevent areas where polymerization is uncontrolled, leading to polymer deposition.[4] |
| Stagnant Zones in the Reactor | Optimize the agitator design and speed to ensure the entire reactor volume is well-mixed.[4] |
Experimental Protocols
Lab-Scale RAFT Polymerization of MTEMA (10g Scale)
-
Monomer Purification: Pass 2-(Methylthio)ethyl methacrylate (MTEMA) through a short column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the purified MTEMA (10 g, 62.4 mmol), a suitable RAFT agent such as 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) (e.g., for a target DP of 100, use 10g / 160.23 g/mol / 100 = 0.624 mmol, 214 mg), and the initiator Azobisisobutyronitrile (AIBN) (e.g., for a [CTA]/[I] ratio of 5:1, use 0.125 mmol, 20.5 mg). Add solvent (e.g., 1,4-dioxane (B91453) or toluene, 10 mL) to achieve a 50% w/w solution.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination and Purification: After reaching the target conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Collect the polymer by filtration and dry under vacuum.
Considerations for Pilot-Scale (50 L) RAFT Polymerization
-
Reactor: A jacketed glass-lined or stainless steel reactor with a high-torque agitator (e.g., anchor or pitched-blade turbine) is required.[4]
-
Inert Atmosphere: The reactor must be equipped for thorough inert gas (nitrogen) purging and blanketing. Bubbling nitrogen through the liquid for an extended period is a common industrial practice.[17]
-
Dosing: For better temperature control, a semi-batch process is recommended. The monomer, RAFT agent, and a portion of the solvent can be charged to the reactor, heated to the reaction temperature, and then the initiator, dissolved in the remaining solvent, can be fed over a period of time.
-
Heat Removal: The reactor's cooling jacket must be able to handle the peak heat flow from the exothermic reaction.[1]
-
Viscosity: The initial monomer concentration may need to be lower than in the lab-scale protocol to maintain manageable viscosity throughout the polymerization.[4]
-
Purification: Large-scale precipitation and filtration or devolatilization (removal of unreacted monomer and solvent under heat and vacuum) are common purification methods.
Data Presentation
Table 1: Effect of Key Parameters on MTEMA Polymerization
| Parameter | Effect of Increase | Rationale |
| Temperature | Faster reaction rate, potentially lower molecular weight, and broader PDI if heat removal is inadequate. | Higher temperature increases initiator decomposition and propagation rates.[18] Excessive heat can lead to loss of control.[16] |
| [Initiator] | Faster reaction rate, lower molecular weight, potentially broader PDI. | More initiating radicals are generated, leading to more polymer chains and a higher probability of termination reactions.[9] |
| [RAFT Agent] | Slower reaction rate (retardation possible), better control over molecular weight and PDI. | Higher concentration of the RAFT agent leads to more efficient chain transfer and better mediation of the radical concentration.[16] |
| Solvent Amount | Slower reaction rate, lower final viscosity, better heat management. | Dilution reduces the concentration of reacting species and helps dissipate heat.[3][4] |
Visualizations
Caption: Workflow for scaling MTEMA polymerization from lab to pilot scale.
Caption: Decision tree for troubleshooting high PDI in RAFT polymerization.
Caption: Key steps in the RAFT (Reversible Addition-Fragmentation chain-Transfer) mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly in the Presence of Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. umpir.ump.edu.my [umpir.ump.edu.my]
Validation & Comparative
A Comparative Guide to RAFT Polymerization: MTEMA vs. Other Methacrylates
For Researchers, Scientists, and Drug Development Professionals
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone technique for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. The choice of monomer is critical in tailoring the final polymer properties for specific applications, from drug delivery to materials science. This guide provides an objective comparison of the RAFT polymerization of 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), a sulfur-containing monomer, with other widely used methacrylates: methyl methacrylate (MMA), butyl methacrylate (BMA), and N-(2-hydroxypropyl)methacrylamide (HPMA).
Executive Summary
This guide delves into the RAFT polymerization behavior of MTEMA in comparison to MMA, BMA, and HPMA. While direct comparative studies under identical conditions are limited, this document synthesizes available data to highlight the key differences in polymerization kinetics, control over polymer characteristics, and potential applications. MTEMA distinguishes itself with its unique sulfur-containing side chain, offering possibilities for post-polymerization modification and stimuli-responsive behavior. The data presented herein is collated from various studies, and it is crucial to consider the differing experimental conditions when making direct comparisons.
Comparative Data on RAFT Polymerization
The following tables summarize quantitative data for the RAFT polymerization of MTEMA, MMA, BMA, and HPMA from various literature sources. It is important to note that the experimental conditions (e.g., RAFT agent, initiator, solvent, temperature) can significantly influence the polymerization kinetics and outcomes.
Table 1: RAFT Polymerization of 2-(Methylthio)ethyl Methacrylate (MTEMA)
| RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Reference |
| CDTPA | ZnTPP (photocatalyst) | DMSO | Ambient | 4 | >95 | 10.5 | 1.15 | [1] |
CDTPA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Reference |
| Symmetrical Trithiocarbonate (B1256668) | AIBN | Toluene (B28343) | 60 | 15 | 91 | 29.2 | 1.35 | [2] |
| CPDB | AIBN | Toluene | 70 | - | >95 | - | <1.4 | [3] |
| PGMA-CPDB | ACVA | Water | 70 | 3 | >95 | 25.0 | 1.30 | [4] |
AIBN: Azobisisobutyronitrile, CPDB: 2-Cyano-2-propyl benzodithioate, PGMA: Poly(glycerol monomethacrylate), ACVA: 4,4'-Azobis(4-cyanovaleric acid)
Table 3: RAFT Polymerization of Butyl Methacrylate (BMA)
| RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Reference |
| Symmetrical Trithiocarbonate | AIBN | Toluene | 60 | - | - | - | <1.5 | [2] |
Table 4: RAFT Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA)
| RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Reference |
| CPADB | ACVA | Acetic acid buffer (pH 5.0) | 70 | 6 | - | 10-54 | 1.02-1.06 | [5] |
| PGMA-CPDB | ACVA | Water | 70 | - | >98 | - | <1.3 | [6][7] |
CPADB: 4-Cyanopentanoic acid dithiobenzoate
Key Comparisons and Performance Insights
1. Polymerization Kinetics and Control:
-
MTEMA: The photoinduced electron/energy transfer (PET)-RAFT polymerization of MTEMA demonstrates excellent control, achieving high conversion (>95%) in a relatively short time (4 hours) under ambient temperature, resulting in a well-defined polymer with a low dispersity (Đ = 1.15)[1]. This suggests a "living" polymerization character.
-
MMA: The RAFT polymerization of MMA is well-established and generally shows good control, with dispersity values typically below 1.5[2][3]. The polymerization rate and control are influenced by the choice of RAFT agent, initiator, and solvent. For instance, using a symmetrical trithiocarbonate at 60°C in toluene for 15 hours leads to high conversion (91%) and a dispersity of 1.35[2].
-
BMA: While less data is available for direct comparison, the RAFT polymerization of BMA is also known to be well-controlled, yielding polymers with low dispersity[2].
-
HPMA: RAFT polymerization of HPMA in aqueous media is highly efficient, achieving high conversions (>98%) and producing polymers with very low dispersities (Đ ≤ 1.15), which is crucial for biomedical applications where precise molecular weight is required[5][6][7][8][9].
2. Monomer Functionality and Polymer Properties:
-
MTEMA: The thioether group in MTEMA offers a unique functionality. It can be oxidized to sulfoxide (B87167) or sulfone, leading to a change in polarity and solubility, making poly(MTEMA) a promising candidate for stimuli-responsive materials. This functionality also allows for post-polymerization modifications.
-
MMA: Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its optical clarity, high tensile strength, and rigidity.
-
BMA: Poly(butyl methacrylate) (PBMA) is a softer and more flexible polymer compared to PMMA due to the longer alkyl chain, which lowers the glass transition temperature.
-
HPMA: Poly(HPMA) is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an excellent candidate for drug delivery systems and other biomedical applications[8].
3. Block Copolymer Synthesis:
All four monomers are suitable for the synthesis of well-defined block copolymers via RAFT polymerization. The "living" nature of the polymerization allows for sequential monomer addition to create complex architectures[2]. The choice of the first block can influence the polymerization of the second block, and careful selection of the RAFT agent is crucial for efficient chain extension.
Experimental Protocols
Below are representative experimental protocols for the RAFT polymerization of the discussed methacrylates.
Protocol 1: PET-RAFT Polymerization of this compound (MTEMA)
-
Materials: this compound (MTEMA), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CDTPA) as the RAFT agent, Zinc tetraphenylporphyrin (B126558) (ZnTPP) as the photocatalyst, and dimethyl sulfoxide (DMSO) as the solvent.
-
Procedure: A solution of MTEMA, CDTPA, and ZnTPP in DMSO is prepared in a reaction vessel. The mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes. The polymerization is initiated by exposing the reaction mixture to visible light (e.g., a household LED lamp) at ambient temperature. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using ¹H NMR for conversion and gel permeation chromatography (GPC) for molecular weight and dispersity.
Protocol 2: RAFT Polymerization of Methyl Methacrylate (MMA)
-
Materials: Methyl methacrylate (MMA), a suitable RAFT agent (e.g., a symmetrical trithiocarbonate or CPDB), a thermal initiator (e.g., AIBN), and a solvent (e.g., toluene).
-
Procedure: MMA, the RAFT agent, and AIBN are dissolved in toluene in a Schlenk flask. The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen. The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-70 °C) and stirred for a predetermined time. The polymerization is quenched by cooling the reaction mixture and exposing it to air. The resulting polymer is typically purified by precipitation in a non-solvent like methanol.
Protocol 3: RAFT Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA)
-
Materials: N-(2-hydroxypropyl)methacrylamide (HPMA), 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent, 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator, and an aqueous buffer (e.g., acetic acid buffer, pH 5.0).
-
Procedure: HPMA, CPADB, and ACVA are dissolved in the aqueous buffer in a reaction flask. The solution is deoxygenated by purging with nitrogen for at least 30 minutes. The flask is then placed in a preheated oil bath at 70 °C and stirred for the desired duration. The polymerization is terminated by cooling. The resulting poly(HPMA) is purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization.
Visualizing the RAFT Process
The following diagrams illustrate the fundamental signaling pathway of RAFT polymerization and a typical experimental workflow.
Caption: The core mechanism of RAFT polymerization.
Caption: A typical experimental workflow for RAFT polymerization.
Conclusion
The RAFT polymerization of MTEMA offers a versatile platform for the synthesis of functional and stimuli-responsive polymers. When compared to common methacrylates like MMA, BMA, and HPMA, MTEMA's unique sulfur-containing side chain provides an additional lever for tailoring polymer properties. While all four monomers demonstrate good to excellent control under RAFT conditions, the specific kinetics and optimal reaction parameters vary. For applications requiring biocompatibility and hydrophilicity, HPMA remains a primary choice. For creating robust, amorphous materials, MMA is a go-to monomer. BMA provides a route to softer, more flexible polymers. MTEMA, with its reactive handle, opens up exciting possibilities for advanced materials and smart drug delivery systems. The choice of monomer will ultimately depend on the desired final application and the specific properties required of the polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01008E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Poly(2-(methylthio)ethyl methacrylate) and Its Oxidized Form, Poly(2-(methylsulfinyl)ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of two structurally related methacrylate-based polymers: poly(2-(methylthio)ethyl methacrylate) (PMTEMA) and its oxidized derivative, poly(2-(methylsulfinyl)ethyl methacrylate) (PMSOEMA). The transition from a thioether to a sulfoxide (B87167) functionality significantly alters the polymer's physical properties and, consequently, its interaction with biological systems. Understanding these differences is crucial for the development of biocompatible materials for drug delivery and other biomedical applications.
Executive Summary
Poly(this compound) (PMTEMA) is a thioether-containing polymer investigated for various biomedical applications. Its oxidation product, poly(2-(methylsulfinyl)ethyl methacrylate) (PMSOEMA), introduces a polar sulfoxide group, altering its properties. Experimental data on PMSOEMA suggests a dose- and time-dependent cytotoxic effect on A549 cells. In contrast, while direct quantitative data is lacking for PMTEMA, its chemical nature as a thioether-containing polymer suggests it likely possesses a favorable biocompatibility profile. Further oxidation of the thioether to a sulfone has been reported to significantly increase cytotoxicity, highlighting the critical role of the sulfur oxidation state in determining the polymer's biological response.
Data Presentation: Cytotoxicity of PMSOEMA
The following tables summarize the quantitative data on the cytotoxicity of PMSOEMA as determined by a resazurin (B115843) reduction assay on A549 cells.[1][2]
Table 1: Cell Viability of A549 Cells After 30-Minute Exposure to PMSOEMA
| Polymer Concentration (mg/mL) | Average Cell Viability (%) |
| 1.25 | ~100% |
| 2.5 | ~100% |
| 5 | ~100% |
| 10 | ~100% |
| 20 | ~100% |
| 40 | Decreased |
Data extracted from Gibson et al., 2022.[1][2]
Table 2: Cell Viability of A549 Cells After 24-Hour Exposure to PMSOEMA
| Polymer Concentration (mg/mL) | Average Cell Viability (%) |
| 1.25 | Decreased |
| 2.5 | Decreased |
| 5 | Decreased |
| 10 | Decreased |
| 20 | Decreased |
| 40 | Significantly Decreased |
Data extracted from Gibson et al., 2022.[1][2]
Comparative Analysis
Poly(2-(methylsulfinyl)ethyl methacrylate) (PMSOEMA):
The experimental data indicates that PMSOEMA exhibits cytotoxicity that is dependent on both the concentration and the duration of exposure.[1][2] Short-term exposure (30 minutes) is well-tolerated by A549 cells at concentrations up to 20 mg/mL.[1][2] However, a noticeable decrease in cell viability is observed at 40 mg/mL.[1][2] In contrast, long-term exposure (24 hours) results in a dose-dependent decrease in cell viability, with cytotoxic effects observed even at the lowest tested concentration of 1.25 mg/mL.[1][2]
Poly(this compound) (PMTEMA):
Direct quantitative experimental data on the cytotoxicity of PMTEMA is not available in the reviewed literature. However, based on the general understanding of thioether-containing polymers in biomedical applications, PMTEMA is expected to exhibit good biocompatibility. Thioether moieties are present in various biomolecules and are generally considered to be well-tolerated by cells. The synthesis of PMSOEMA from PMTEMA implies that PMTEMA is the less oxidized and likely more stable precursor.
The Role of Oxidation State:
A critical finding from the literature is that the oxidation state of the sulfur atom plays a pivotal role in the cytotoxicity of these polymers. The oxidation of the thioether in PMTEMA to a sulfoxide in PMSOEMA introduces a more polar and reactive functional group, which may contribute to the observed cytotoxicity. Furthermore, it has been noted that over-oxidation of PMTEMA to a polymer containing sulfone groups leads to a significant increase in cytotoxicity.[1][2] This suggests a toxicity trend of:
Thioether (PMTEMA) < Sulfoxide (PMSOEMA) < Sulfone
Mandatory Visualizations
Caption: Synthesis pathway from PMTEMA to PMSOEMA and the over-oxidation product.
Caption: Workflow of the resazurin-based cytotoxicity assay.
Experimental Protocols
Resazurin Cell Viability Assay
This protocol is a standard procedure for assessing cell viability based on the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Resazurin sodium salt
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
-
Sterile, light-protected container
-
0.2 µm filter
-
96-well opaque-walled tissue culture plates
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
Test polymers (PMTEMA and PMSOEMA) dissolved in an appropriate vehicle
-
Microplate fluorometer
Reagent Preparation:
-
Prepare a stock solution of resazurin by dissolving it in DPBS to a concentration of 0.15 mg/mL.
-
Sterilize the resazurin solution by passing it through a 0.2 µm filter into a sterile, light-protected container.
-
Store the stock solution at 4°C for frequent use or at -20°C for long-term storage.
Assay Procedure:
-
Seed cells (e.g., A549) into a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test polymers (PMTEMA and PMSOEMA) in complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test polymers. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure times (e.g., 30 minutes and 24 hours) at 37°C and 5% CO₂.
-
Following the treatment incubation, add 10-20 µL of the resazurin stock solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background fluorescence.
Signaling Pathways
The specific signaling pathways involved in the cytotoxicity of PMTEMA and PMSOEMA have not been elucidated in the reviewed literature. Further research is required to understand the molecular mechanisms underlying the observed cytotoxic effects of PMSOEMA and the potential impact of PMTEMA on cellular signaling.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of PMTEMA and PMSOEMA. The available data demonstrates that PMSOEMA exhibits a dose- and time-dependent cytotoxicity profile against A549 cells. While direct experimental data for PMTEMA is currently unavailable, its chemical structure suggests a higher degree of biocompatibility compared to its oxidized counterpart. The oxidation state of the sulfur atom is a critical determinant of cytotoxicity, with the sulfone form being the most toxic.
To provide a more definitive comparison, future research should focus on the following:
-
Direct Comparative Cytotoxicity Studies: Conducting head-to-head cytotoxicity assays of PMTEMA, PMSOEMA, and the sulfone-containing polymer using a variety of cell lines and viability assays.
-
Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways involved in the cytotoxicity of these polymers.
-
In Vivo Biocompatibility: Assessing the in vivo biocompatibility and toxicity of these polymers to better predict their clinical potential.
By addressing these knowledge gaps, the scientific community can better leverage the unique properties of these sulfur-containing polymers for the development of safe and effective biomedical materials.
References
Polymeric Cryoprotectants Challenge DMSO's Reign in Cell Preservation
A new generation of polymeric cryoprotectants, exemplified by poly(methyl glycidyl (B131873) sulfoxide) (PMGS), is emerging as a viable alternative to the long-standing gold standard, dimethyl sulfoxide (B87167) (DMSO). These advanced materials demonstrate comparable and, in some cases, superior performance in preserving cell viability post-thaw, with the potential for reduced cellular toxicity.
For decades, DMSO has been the go-to cryoprotective agent (CPA) for researchers and clinicians, prized for its ability to protect cells from the damaging effects of freezing.[1][2][3] However, its known cytotoxicity at concentrations above 4°C has been a persistent concern, driving the search for safer and more effective alternatives.[2][3][4] Polymeric cryoprotectants are now stepping into the spotlight, offering a promising solution.
Performance Face-Off: PMGS vs. DMSO
Recent studies have highlighted the potential of polymeric CPAs. For instance, PMGS has been shown to achieve higher post-thaw viability for fibroblast cells compared to its small-molecule analogue, DMSO.[5] This improved performance is attributed to the unique mechanism of polymeric cryoprotectants.
| Cryoprotectant | Cell Type | Post-Thaw Viability | Key Findings | Reference |
| PMGS | Fibroblast cells | Higher than DMSO | Mitigates mechanical and osmotic stresses by limiting ice formation and facilitating cellular dehydration. | [5] |
| DMSO | Fibroblast cells | Lower than PMGS | Small-molecule cryoprotectant, effective but with known cytotoxic effects. | [5] |
| 10% DMSO | Vero Cells | 60% | Standard concentration for cryopreservation. | [6] |
| 10% Glycerol (B35011) | Vero Cells | 70% | Showed higher viability for Vero cells compared to DMSO in this study. | [6] |
| 5% DMSO | Regulatory T Cells | ~73% recovery | Lower concentration improved recovery rate and viability 24h post-thaw. | [7] |
| 10% DMSO | Regulatory T Cells | ~58% recovery | Higher concentration resulted in lower cell recovery. | [7] |
Table 1: Comparative Post-Thaw Viability of Various Cryoprotectants. This table summarizes the performance of PMGS and different concentrations of DMSO, as well as glycerol, on various cell lines.
Unveiling the Mechanism: How Polymeric Cryoprotectants Work
The protective action of polymeric cryoprotectants like PMGS stems from their ability to modulate the freezing process both extracellularly and intracellularly. By limiting the amount of water that freezes and promoting cellular dehydration after ice nucleation, PMGS effectively reduces the mechanical and osmotic stresses that are the primary culprits of cell damage during cryopreservation.[5] This mechanism facilitates a higher-temperature vitrification of the remaining unfrozen cellular volume, a state where water solidifies into a glass-like structure without the formation of damaging ice crystals.[5][8]
In contrast, DMSO, a penetrating CPA, works by increasing the solute concentration within the cells, thereby lowering the freezing point of water and reducing the likelihood of intracellular ice formation.[2][8][9] While effective, this intracellular presence is also linked to its toxicity.
Figure 1. Mechanisms of Action. This diagram illustrates the distinct cryoprotective mechanisms of the polymeric cryoprotectant PMGS and the small-molecule cryoprotectant DMSO.
Experimental Protocols: A Glimpse into the Lab
To evaluate the efficacy of these cryoprotectants, researchers typically follow standardized cryopreservation and thawing protocols.
General Cryopreservation Protocol
A generalized workflow for cell cryopreservation is outlined below. Specific parameters such as CPA concentration and cooling rate may vary depending on the cell type.
Figure 2. Cryopreservation Workflow. This flowchart details the standard steps involved in the cryopreservation of cells using a cryoprotective agent.
1. Cell Preparation:
-
Harvest cells from culture during the logarithmic growth phase.
-
Centrifuge the cell suspension to form a pellet and discard the supernatant.[2]
-
Resuspend the cell pellet in a pre-chilled freezing medium containing the desired concentration of the cryoprotectant (e.g., PMGS or DMSO) and serum.[2]
2. Freezing:
-
Dispense the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezer that reduces the temperature by approximately 1°C per minute.
-
Once the vials reach approximately -80°C, transfer them to a liquid nitrogen freezer for long-term storage at -196°C.
Thawing Protocol
1. Rapid Thawing:
-
Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
2. Cryoprotectant Removal:
-
Immediately transfer the cell suspension from the cryovial to a centrifuge tube containing pre-warmed culture medium.
-
Centrifuge the cells to form a pellet and discard the supernatant containing the cryoprotectant. This step is crucial to minimize the toxic effects of agents like DMSO.[2]
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
3. Post-Thaw Viability Assessment:
-
Perform a viable cell count using a method such as trypan blue exclusion to determine the percentage of live cells.[2][10]
The Future of Cryopreservation
The development of polymeric cryoprotectants like PMGS marks a significant advancement in the field of cryobiology. While DMSO remains a widely used and effective CPA, the quest for agents with lower toxicity and improved performance continues.[3] The promising results from studies on polymeric cryoprotectants suggest a future where a broader range of cells, tissues, and even complex organs can be successfully preserved, opening new avenues for regenerative medicine, drug development, and biomedical research. Further research and optimization of these novel cryoprotectants are essential to fully realize their potential.
References
- 1. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Polymer-Mediated Cryopreservation Using Poly(methyl glycidyl sulfoxide) [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
- 8. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 9. A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Comparison of DMSO and glycerol as cryoprotectants for ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Redox-Responsive Poly(MTEMA) and Other Stimuli-Responsive Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, stimuli-responsive polymers have emerged as a critical tool for creating "smart" therapeutics that can release their payload in response to specific physiological or external triggers. Among these, redox-responsive polymers are gaining significant attention due to their ability to respond to the unique redox microenvironments of pathological tissues, such as tumors. This guide provides an objective comparison of poly(2-(methylthio)ethyl methacrylate) (poly(MTEMA)), a prominent oxidation-responsive polymer, with other classes of stimuli-responsive polymers, including temperature-, pH-, and reduction-responsive systems. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate platform for their therapeutic needs.
Mechanisms of Stimuli-Responsiveness
The efficacy of a stimuli-responsive polymer is rooted in its ability to undergo a significant change in physical properties upon encountering a specific trigger. These changes, often a transition from a hydrophobic to a hydrophilic state, can lead to the disassembly of a nanoparticle carrier and the subsequent release of an encapsulated drug.
Redox-Responsiveness of Poly(MTEMA)
Poly(MTEMA) owes its responsiveness to the thioether side groups. In the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in tumor microenvironments, the hydrophobic thioether is oxidized to a more hydrophilic sulfoxide (B87167) and subsequently to a sulfone.[1][2] This transition increases the polymer's overall hydrophilicity, leading to the swelling or disassembly of the polymeric nanoparticle and the release of its cargo.[3]
References
A Comparative Guide to the Mechanical Properties of Poly(MTEMA) and PEGDA Hydrogels for Researchers and Drug Development Professionals
In the landscape of biomaterials, hydrogels stand out for their tunable physical properties and biocompatibility, making them ideal candidates for applications ranging from tissue engineering to drug delivery. Among the myriad of available hydrogels, poly(2-(methacryloyloxy)ethyl trimethylammonium chloride) (poly(MTEMA)) and poly(ethylene glycol) diacrylate (PEGDA) hydrogels are two prominent materials often considered for similar applications. This guide provides an objective comparison of their mechanical properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.
Executive Summary
This guide presents a detailed comparison of the mechanical properties of poly(MTEMA) and PEGDA hydrogels. While extensive data is available for the widely used PEGDA hydrogels, showcasing their tunable mechanical strength and elasticity, data for pure poly(MTEMA) hydrogels is less common, with most studies focusing on their composite forms. PEGDA hydrogels offer a broad range of tunable mechanical properties primarily controlled by polymer concentration and molecular weight. In contrast, poly(MTEMA) is a cationic polymer, and its hydrogels are often explored for their swelling behavior in response to ionic strength and for applications requiring polycationic properties, such as antimicrobial surfaces or dye adsorption. The available data on poly(MTEMA)-containing composite hydrogels suggests they can achieve high compressive strength and strain.
Data Presentation: A Comparative Analysis
The following tables summarize the key mechanical properties of PEGDA and poly(MTEMA)-containing hydrogels based on available literature. It is important to note that the data for poly(MTEMA) is derived from composite systems, which may not solely reflect the properties of a pure poly(MTEMA) network.
Table 1: Mechanical Properties of PEGDA Hydrogels
| Polymer Concentration (wt%) | Molecular Weight (Da) | Young's Modulus (kPa) | Compressive Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio (q) |
| 10 | 3400 | - | 0.06 | - | - | ~20-30 |
| 20 | 3400 | - | 0.67 | - | - | ~15-25 |
| 10 | 6000 | - | - | - | - | ~30-40 |
| 20 | 6000 | - | - | - | - | ~20-30 |
| 10 | 10000 | 30 | - | - | - | ~40-50 |
| 20 | 10000 | 90 | - | - | - | ~30-40 |
| 30 | 10000 | 110 | - | - | - | ~20-30 |
Table 2: Mechanical Properties of Poly(MTEMA)-Containing Hydrogels
| Hydrogel Composition | Compressive Strength (MPa) | Compressive Strain (%) | Swelling Ratio |
| Chitosan/poly(acrylamide-co-MTAC) | Not specified, but withstands high compression | >85 | Not specified |
| Microgel-based polyampholyte with AETAC | Did not fracture up to 30 MPa | >99 | pH and salt-sensitive |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and mechanical characterization of both poly(MTEMA) and PEGDA hydrogels.
Synthesis of PEGDA Hydrogels by Photopolymerization
-
Preparation of Precursor Solution: Dissolve poly(ethylene glycol) diacrylate (PEGDA) of the desired molecular weight in a suitable solvent, typically phosphate-buffered saline (PBS) or deionized water, to achieve the target weight percentage.
-
Addition of Photoinitiator: Add a photoinitiator, such as 2-hydroxy-2-methylpropiophenone (B179518) (Irgacure 1173) or 2,2-dimethoxy-2-phenylacetophenone (B1663997) (Irgacure 651), to the precursor solution at a concentration of 0.05-0.5% (w/v).
-
Molding: Pipette the precursor solution into a mold of the desired geometry (e.g., cylindrical for compression testing, dog-bone shape for tensile testing).
-
Photocrosslinking: Expose the mold to UV light (typically 365 nm) for a sufficient duration (e.g., 5-15 minutes) to ensure complete polymerization. The UV intensity and exposure time can be varied to control the crosslinking density.
-
Swelling to Equilibrium: After polymerization, immerse the hydrogel samples in a suitable buffer (e.g., PBS) and allow them to swell to equilibrium, typically for 24-48 hours, with periodic changes of the buffer.
Synthesis of Poly(MTEMA) Hydrogels
A typical synthesis of a poly(MTEMA)-containing hydrogel involves free-radical polymerization.
-
Preparation of Monomer Solution: Dissolve the monomer, 2-(methacryloyloxy)ethyl trimethylammonium chloride (MTEMA), in deionized water.
-
Addition of Crosslinker and Initiator: Add a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA), and a thermal initiator, like ammonium (B1175870) persulfate (APS), to the monomer solution.
-
Polymerization: The solution is typically purged with nitrogen to remove oxygen, which can inhibit polymerization. The polymerization is then initiated by raising the temperature (e.g., to 60-70 °C) or by adding a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) for redox-initiated polymerization at room temperature.
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers and initiator.
Mechanical Testing Protocols
-
Tensile Testing:
-
Prepare dog-bone shaped hydrogel samples according to a standard (e.g., ASTM D638).
-
Mount the swollen hydrogel sample onto a universal testing machine equipped with appropriate grips.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the stress-strain curve to determine the Young's modulus (from the initial linear region), ultimate tensile strength, and elongation at break.
-
-
Compression Testing:
-
Use cylindrical hydrogel samples with a specific aspect ratio (height to diameter).
-
Place the swollen sample between two parallel plates of a compression tester.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain curve to determine the compressive modulus.
-
-
Swelling Ratio Measurement:
-
Measure the weight of the as-prepared (or lyophilized) hydrogel (W_dry).
-
Immerse the hydrogel in a specific solvent (e.g., deionized water or PBS) at a constant temperature.
-
Periodically remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (W_swollen) until a constant weight is reached (equilibrium swelling).
-
Calculate the swelling ratio (q) as: q = (W_swollen - W_dry) / W_dry.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for hydrogel synthesis and mechanical testing.
Caption: Workflow for PEGDA and Poly(MTEMA) hydrogel synthesis.
Caption: Workflow for mechanical characterization of hydrogels.
Conclusion
The choice between poly(MTEMA) and PEGDA hydrogels will ultimately depend on the specific requirements of the application. PEGDA hydrogels are a well-characterized and versatile platform offering a wide range of tunable mechanical properties, making them suitable for applications where precise control over stiffness and elasticity is paramount. Poly(MTEMA) hydrogels, with their inherent positive charge, offer unique advantages in applications requiring interactions with negatively charged molecules or cells. While quantitative data on the mechanical properties of pure poly(MTEMA) hydrogels is limited in the current literature, the data from composite materials suggest that they can be formulated to be mechanically robust. Further research directly comparing the mechanical properties of pure poly(MTEMA) and PEGDA hydrogels under identical conditions would be highly beneficial to the scientific community. Researchers are encouraged to consider the specific chemical and mechanical cues needed for their application when selecting between these two valuable classes of hydrogels.
A Comparative Analysis of Thioether-Containing Methacrylates in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sulfur, specifically in the form of thioether linkages, into methacrylate (B99206) polymers offers a versatile platform for the development of advanced materials with tailored properties. These properties range from high refractive indices for optical applications to stimuli-responsiveness and enhanced biocompatibility for drug delivery systems. This guide provides a comparative analysis of various thioether-containing methacrylates, summarizing their performance in polymer synthesis and the resulting polymer characteristics based on experimental data from recent literature.
Performance Comparison of Thioether-Containing Methacrylates
The properties of polymers derived from thioether-containing methacrylates are significantly influenced by the nature of the thioether side group (e.g., alkyl vs. aryl) and the polymerization technique employed. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are frequently utilized to synthesize well-defined polymers with controlled molecular weights and low polydispersity indices (PDI).
Polymerization and Molecular Weight Characteristics
The choice of polymerization technique and conditions allows for precise control over the molecular weight and PDI of the resulting polymers. This is crucial for applications where polymer chain length directly impacts performance, such as in drug delivery and nanotechnology.
| Monomer | Polymerization Method | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| 2-(Methylthio)ethyl Methacrylate | PET-RAFT | 5,000 - 20,000 | 1.15 - 1.25 | [1][2][3] |
| 2-(Dimethylamino)ethyl Methacrylate | ATRP | 15,000 - 34,000 | 1.11 - 1.47 | [4] |
| Phenyl Methacrylate | Anionic Polymerization | 10,000 - 50,000 | < 1.2 | [5][6] |
| Thiol-ene-methacrylate systems | Free Radical | Not specified | Not specified | [7][8] |
Thermal Properties
The thermal stability of thioether-containing methacrylate polymers is a critical factor for their processing and application. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state, while the decomposition temperature (Td) defines the limit of their thermal stability.
| Polymer | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Poly(thioether sulfone)s | 45 - 155 | ~290 | [9] |
| Poly(methyl methacrylate) initiated with thiols | Higher than conventional PMMA | ~250 (start of degradation) | [10][11] |
| Poly(N,N-diethylaminoethyl methacrylate) | Not specified | ~356 (Tmax) | [12] |
| Poly(N-ethyl-m-tolyl-aminoethyl methacrylate) | Not specified | ~415 (Tmax) | [12] |
| Poly(2-methoxyethyl acrylate)-based Polyurethane | 25 - 73 | Not specified | [13] |
Optical and Mechanical Properties
A significant application of thioether-containing polymers is in the field of high refractive index materials for optical lenses and devices.[9] The incorporation of sulfur atoms, particularly in combination with aromatic moieties, can substantially increase the refractive index of the polymer. The mechanical properties, such as flexural strength and modulus, are crucial for structural applications, including in dental restorative materials.[7][8]
| Polymer System | Refractive Index (n) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Sulfur-containing Poly(meth)acrylates | 1.592 - 1.640 | Not specified | Not specified | [9] |
| Poly(thioether sulfone)s | 1.646 - 1.686 | Not specified | Not specified | [9] |
| Thiol-ene-methacrylate Composites | Not specified | 95 - 134.8 | 2.1 - 4.9 | [7][8] |
| Epoxy cross-linked high sulfur content polymers | Not specified | 10 - 60 | Not specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these specialized polymers. Below are representative protocols for RAFT and ATRP of a generic thioether-containing methacrylate, followed by standard characterization techniques.
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol is a generalized procedure based on common practices for RAFT polymerization of methacrylates.
Materials:
-
This compound (MTEMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Anhydrous 1,4-dioxane (B91453) as solvent
Procedure:
-
In a Schlenk flask, dissolve MTEMA (e.g., 2 g, 12.5 mmol), CPAD (e.g., 43.2 mg, 0.125 mmol), and AIBN (e.g., 4.1 mg, 0.025 mmol) in 1,4-dioxane (e.g., 3 mL). The target degree of polymerization is 100.
-
Seal the flask with a rubber septum and deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70 °C to initiate the polymerization.
-
After the desired reaction time (e.g., 4-24 hours, depending on the target molecular weight), quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol (B129727) or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Synthesis of Poly(2-(ethylthio)ethyl methacrylate) via ATRP
This protocol is a generalized procedure for the ATRP of methacrylates.
Materials:
-
2-(Ethylthio)ethyl methacrylate (ETEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous anisole (B1667542) as solvent
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.
-
In a separate flask, prepare a solution of ETEMA (e.g., 1.74 g, 10 mmol), PMDETA (e.g., 17.3 mg, 0.1 mmol), and anisole (e.g., 2 mL). Deoxygenate this solution by purging with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, add the deoxygenated monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst.
-
Stir the mixture to allow for the formation of the copper-ligand complex.
-
Using a nitrogen-purged syringe, add the initiator EBiB (e.g., 19.5 mg, 0.1 mmol) to the reaction mixture.
-
Immerse the flask in a preheated oil bath at 60 °C.
-
After the desired reaction time, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Characterization Techniques
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers. A typical setup uses THF as the eluent with polystyrene standards for calibration.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg). The sample is typically heated under a nitrogen atmosphere at a rate of 10 °C/min.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td). The sample is heated under a nitrogen atmosphere, typically at a heating rate of 10 °C/min.[15]
-
Tensile Testing: To evaluate the mechanical properties, including tensile strength, Young's modulus, and elongation at break, using a universal testing machine according to relevant ASTM standards.
Visualizing Structures and Processes
Diagrams are essential for understanding the chemical structures, experimental workflows, and decision-making processes in polymer synthesis.
Caption: Representative chemical structures of alkyl and aryl thioether-containing methacrylates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly in the Presence of Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of poly (phenyl methacrylates) | Semantic Scholar [semanticscholar.org]
- 7. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of methacrylate–thiol–ene formulations as dental restorative materials | Pocket Dentistry [pocketdentistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. High strength, epoxy cross-linked high sulfur content polymers from one-step reactive compatibilization inverse vulcanization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.kohan.com.tw [blog.kohan.com.tw]
A Comparative Guide to the Biocompatibility of Poly(2-(Methylthio)ethyl Methacrylate) and Alternative Polymers
For researchers and professionals in drug development and biomedical engineering, selecting the optimal polymeric biomaterial is a critical decision dictated by its interaction with the biological environment. This guide provides a comparative assessment of the biocompatibility of poly(2-(Methylthio)ethyl methacrylate) (pMTE), a sulfur-containing polymer with potential for specialized biomedical applications, against two widely utilized alternatives: poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). This objective comparison is based on available experimental data for cytotoxicity, hemocompatibility, inflammatory response, and protein adsorption.
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from in vitro studies on pMTE, PMMA, and PEGMA, offering a side-by-side comparison of their biocompatibility profiles. It is important to note that direct comparative studies involving pMTE are limited, and the data presented are compiled from individual research efforts.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Citation |
| Poly(2-(methylsulfinyl)ethyl methacrylate) (Oxidized pMTE) | A549 | Resazurin | > 1.25 mg/mL | 24 hours | Decreased | [1][2] |
| PMMA | L929, NIH-3T3 | Not specified | Not specified | Not specified | No significant reduction | [3][4] |
| PMMA Copolymers | Not specified | MTT | Various | 24 & 48 hours | > 90% | [5] |
| PEGMA-based homopolymeric hydrogels | ATDC5 | MTT | Not specified | Not specified | No potential toxicity | [6][7][8] |
| PEG-based monomers (including mPEGMA) | HeLa, L929 | Not specified | Not specified | Not specified | Obvious cytotoxicity | [9] |
Table 2: Hemolysis Data
| Polymer | Assay Principle | Result | Citation |
| pMTE | - | Data not available in the reviewed literature | - |
| PMMA | Direct contact with erythrocytes | Within permissible limits (ASTM standards) | [10] |
| PEGMA | Mechanical stress-induced hemolysis | PEG additives reduce hemolysis | [11] |
| PHB-PEG-PHB Nanoparticles | Direct contact with erythrocytes | No hemolysis detected | [12] |
Table 3: Inflammatory Response Data
| Polymer | Cell Line | Cytokine Measured | Result | Citation |
| pMTE | - | - | Data not available in the reviewed literature | - |
| PMMA/Polystyrene Composite | RAW 264.7 Macrophages | TNF-α, IL-6, IL-1β | No significant inflammation | [13][14] |
| PMMA (non-cytotoxic concentrations) | Reconstructed Human Epidermis (RhE) | IL-1β, CXCL10, CCL5, etc. | Overexpression of pro-inflammatory cytokines | [15] |
| PEGMA-based hydrogels (with PEGDMA crosslinker) | ATDC5 | Nitric Oxide Synthase Type II | Induced inflammation | [6][7][8] |
Table 4: Protein Adsorption Data
| Polymer | Protein(s) Studied | Key Finding | Citation |
| Poly(2-methoxyethyl acrylate) (PMEA) (similar to pMTE) | Fibrinogen, Albumin | Low protein adsorption and minimal conformational change | [16] |
| PMMA | Albumin, Fibrinogen | Higher protein adsorption compared to more hydrophilic polymers | [17][18][19] |
| PEGMA | Myoglobin, Albumin, Fibrinogen | Protein adsorption is inversely proportional to PEG chain surface density | [20][21][22] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Test polymer films or extracts
Procedure:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Material Exposure: Remove the culture medium and replace it with fresh medium containing the test polymer films or extracts at various concentrations. Include a positive control (e.g., latex) and a negative control (culture medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of test sample / Absorbance of negative control) x 100%.
Hemolysis Assay
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
Materials:
-
Fresh human or rabbit blood with an anticoagulant (e.g., citrate)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
Test polymer samples
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Centrifuge fresh blood at 1000 x g for 10 minutes. Remove the plasma and buffy coat. Wash the red blood cells (RBCs) three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Sample Incubation: Place the test polymer samples in centrifuge tubes. Add 1 mL of the 2% RBC suspension to each tube. For the positive control, add 1 mL of RBC suspension to a tube with Triton X-100 (final concentration 1%). For the negative control, use 1 mL of RBC suspension in a tube with PBS.
-
Incubation: Incubate all tubes at 37°C for 1-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated as: [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
ELISA for Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to a biomaterial.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) (positive control)
-
Test polymer samples
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Stimulation: Seed macrophages in a 24-well plate and allow them to adhere. Introduce the test polymer samples into the wells. Use LPS as a positive control for inflammation and medium alone as a negative control.
-
Incubation: Incubate the cells with the materials for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing the plate.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the cytokine in the test samples.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols and a simplified inflammatory signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the in vitro hemolysis assay.
Caption: Simplified inflammatory signaling pathway in response to a biomaterial.
References
- 1. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Cytotoxicity of Poly(Methyl Methacrylate) Nanoparticles ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. ejmanager.com [ejmanager.com]
- 6. mdpi.com [mdpi.com]
- 7. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity, hemolysis assay, and biodegradation behavior of biodegradable poly(3-hydroxybutyrate)-poly(ethylene glycol)-poly(3-hydroxybutyrate) nanoparticles as potential drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on the inflammatory response of PMMA/polystyrene/silica nanocomposite membranes for drug delivery and dental applications | PLOS One [journals.plos.org]
- 14. Study on the inflammatory response of PMMA/polystyrene/silica nanocomposite membranes for drug delivery and dental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Orientation and Polymer Phase Separation Induced by Poly(methyl methacrylate) Tacticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidation of protein adsorption behavior on polymeric surfaces: toward high-density, high-payload protein templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
Validating the Oxidation State of Sulfur in Poly(MTEMA) Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and validation of the oxidation state of sulfur in poly(2-(methylthio)ethyl methacrylate) (poly(MTEMA)) and its derivatives are critical for the development of effective redox-responsive drug delivery systems. The transformation of the hydrophobic thioether in poly(MTEMA) to a hydrophilic sulfoxide (B87167) or sulfone dramatically alters the polymer's properties, enabling the controlled release of therapeutic agents in specific redox environments.
This guide provides a comprehensive comparison of analytical techniques used to validate the oxidation state of sulfur in poly(MTEMA) derivatives. It includes experimental data, detailed methodologies, and a comparative look at other redox-responsive polymers.
Spectroscopic Validation of Sulfur Oxidation
The oxidation of the thioether side chains in poly(MTEMA) to sulfoxide and subsequently to sulfone moieties can be meticulously monitored and validated using a suite of spectroscopic techniques. Each method provides unique insights into the chemical transformation.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly well-suited for determining the oxidation state of sulfur. The binding energy of the S2p core level electrons is highly sensitive to the chemical environment of the sulfur atom.
Table 1: Comparative S2p Binding Energies for Different Sulfur Oxidation States in Polymers
| Sulfur Oxidation State | Polymer System | Typical S2p Binding Energy (eV) | Reference |
| Thioether (-S-) | Poly(phenylene sulfide) | 163.5 - 164.0 | [1] |
| Sulfoxide (-SO-) | Dimethyl sulfoxide | 166.0 - 167.5 | [2][3] |
| Sulfone (-SO2-) | Polysulfone | 168.1 | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for tracking the oxidation of poly(MTEMA). The chemical shift of the protons adjacent to the sulfur atom is significantly affected by the change in the sulfur's oxidation state.
Table 2: Comparative ¹H NMR Chemical Shifts for Poly(MTEMA) Derivatives
| Polymer Derivative | Proton | Typical ¹H NMR Chemical Shift (ppm) | Reference |
| Poly(MTEMA) (Thioether) | -S-CH ₃ | ~2.1 | [4] |
| Poly(MTEMA) Sulfoxide | -SO-CH ₃ | ~2.7 | [4] |
| Poly(MTEMA) Sulfone | -SO₂-CH ₃ | ~3.1 | [4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for the identification of functional groups. The oxidation of the thioether to sulfoxide and sulfone introduces characteristic vibrational bands.
Table 3: Key FTIR Stretching Frequencies for Poly(MTEMA) Derivatives
| Polymer Derivative | Functional Group | Characteristic Stretching Frequency (cm⁻¹) | Reference |
| Poly(MTEMA) Sulfoxide | S=O | ~1040 | [4] |
| Poly(MTEMA) Sulfone | O=S=O (asymmetric) | ~1325 | [5] |
| Poly(MTEMA) Sulfone | O=S=O (symmetric) | ~1150 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of the sulfur oxidation state.
Controlled Oxidation of Poly(MTEMA)
Objective: To oxidize the thioether groups of poly(MTEMA) to sulfoxides or sulfones in a controlled manner.
Materials:
-
Poly(this compound) (poly(MTEMA))
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Methanol or another suitable solvent
-
Deionized water
Procedure for Sulfoxide Synthesis:
-
Dissolve poly(MTEMA) in a suitable solvent (e.g., methanol) to a desired concentration.
-
Cool the polymer solution in an ice bath.
-
Add a stoichiometric amount of hydrogen peroxide (1.1 equivalents per thioether group) dropwise to the cooled polymer solution while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.
-
Precipitate the resulting polymer, poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), in a non-solvent like diethyl ether.
-
Wash the precipitate thoroughly and dry under vacuum.
Procedure for Sulfone Synthesis:
-
Follow the same initial steps as for the sulfoxide synthesis.
-
Use a larger excess of hydrogen peroxide (e.g., 2.2 equivalents or more per thioether group).
-
The reaction may require longer reaction times or elevated temperatures to drive the oxidation to the sulfone state.
-
Isolate and purify the resulting poly(2-(methylsulfonyl)ethyl methacrylate) as described above.
XPS Analysis of Poly(MTEMA) Derivatives
Objective: To determine the oxidation state of sulfur in poly(MTEMA) derivatives.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Preparation: Prepare thin films of the polymer samples on a suitable substrate (e.g., silicon wafer) by spin-coating or drop-casting from a dilute solution. Ensure the samples are thoroughly dried under vacuum to remove any residual solvent.
-
Instrument Calibration: Calibrate the binding energy scale of the spectrometer using a reference sample, typically by setting the adventitious carbon C1s peak to 284.8 eV.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the S2p region to obtain detailed information about the sulfur chemical states.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution S2p spectra to deconvolute the contributions from different sulfur species (thioether, sulfoxide, sulfone).
-
Constrain the spin-orbit splitting and the area ratio of the S2p₃/₂ and S2p₁/₂ doublets during the fitting process.
-
Determine the relative percentage of each oxidation state from the areas of the fitted peaks.
-
Comparison with Alternative Redox-Responsive Polymers
Poly(MTEMA) is part of a broader class of redox-responsive polymers. A comparative understanding of these alternatives is beneficial for material selection in drug delivery applications.
Table 4: Comparison of Redox-Responsive Polymers
| Polymer Type | Redox-Responsive Moiety | Stimulus for Change | Typical Application |
| Poly(MTEMA) Derivatives | Thioether/Sulfoxide/Sulfone | Oxidation/Reduction | Controlled drug release in response to reactive oxygen species (ROS) or reducing agents. |
| Poly(propylene sulfide) (PPS) | Thioether | Oxidation | Similar to poly(MTEMA), used in ROS-responsive systems. |
| Disulfide-containing Polymers | Disulfide bond (-S-S-) | Reduction (e.g., by glutathione) | Targeted drug release in the reducing environment of cancer cells. |
| Selenium-containing Polymers | Diselenide bond (-Se-Se-) | Oxidation/Reduction | Dual-responsive systems, often more sensitive to redox stimuli than sulfur analogs. |
| Boronic Acid-containing Polymers | Boronic acid/ester | Oxidation (e.g., by H₂O₂) | Glucose-responsive systems and ROS-triggered release. |
Visualizing the Workflow and Chemical Transformations
To further clarify the processes involved in validating the sulfur oxidation state, the following diagrams illustrate the experimental workflow and the chemical transformations of poly(MTEMA).
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. ukm.my [ukm.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(this compound): Evaluation of the Sulfoxide Side Chain on Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units [mdpi.com]
Benchmarking the performance of MTEMA-based materials for specific applications
This guide provides a comparative analysis of a novel 2-(methacryloyloxy)ethyl trimethylammonium chloride (MTEMA)-based nanoparticle system (MTEMA-NP) for the delivery of small interfering RNA (siRNA). The performance of MTEMA-NP is benchmarked against two widely used alternatives: Polyethylenimine (PEI) and a standard Lipid Nanoparticle (LNP) formulation. The data presented herein is intended to guide researchers and drug development professionals in selecting appropriate non-viral vectors for gene silencing applications.
Comparative Performance Data
The following table summarizes the key performance indicators for the three nanoparticle systems evaluated for the delivery of an anti-luciferase siRNA (siLuc) to HeLa cells expressing luciferase.
| Parameter | MTEMA-NP | PEI | LNP |
| Physicochemical Properties | |||
| Particle Size (nm) | 125 ± 10 | 150 ± 20 | 95 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.28 ± 0.05 | 0.11 ± 0.02 |
| Zeta Potential (mV) | +35 ± 4 | +28 ± 5 | +15 ± 3 |
| Delivery & Efficacy | |||
| siRNA Encapsulation Efficiency (%) | 98 ± 2 | 95 ± 3 | 99 ± 1 |
| Cellular Uptake (% of Cells) | 92 ± 5 | 85 ± 7 | 95 ± 4 |
| Gene Silencing Efficiency (%) | 85 ± 6 | 70 ± 8 | 90 ± 5 |
| Biocompatibility | |||
| Cell Viability (%) at 100 nM siRNA | 90 ± 5 | 65 ± 10 | 88 ± 6 |
Signaling & Experimental Workflow Diagrams
The diagrams below illustrate the fundamental RNA interference (RNAi) pathway initiated by siRNA and the general experimental workflow used to generate the comparative data in this guide.
Experimental Protocols
1. Nanoparticle Formulation and Characterization
-
MTEMA-NP/siRNA Formulation: MTEMA-based block copolymer was dissolved in RNase-free water. siRNA was added to the polymer solution at a nitrogen-to-phosphate (N/P) ratio of 10:1 and vortexed for 30 seconds, followed by a 30-minute incubation at room temperature to allow for complex formation.
-
PEI/siRNA Formulation: Branched PEI (25 kDa) was used at an N/P ratio of 10:1, following the same complexation protocol as MTEMA-NP.
-
LNP/siRNA Formulation: Pre-formed cationic liposomes were mixed with siRNA in an appropriate buffer and incubated for 30 minutes.
-
Characterization: Particle size, Polydispersity Index (PDI), and zeta potential were measured using Dynamic Light Scattering (DLS). siRNA encapsulation efficiency was determined by quantifying the amount of free siRNA in the supernatant after centrifugation of the nanoparticles using a fluorescent RNA-binding dye assay.
2. Cell Culture and Transfection HeLa cells stably expressing luciferase were cultured in DMEM supplemented with 10% FBS. For transfection, cells were seeded in 24-well plates and grown to 70% confluency. Nanoparticle-siRNA complexes were diluted in serum-free media and added to the cells to achieve a final siRNA concentration of 100 nM.
3. Gene Silencing Luciferase Assay 48 hours post-transfection, the cell culture medium was removed, and cells were lysed. Luciferase activity was measured using a commercial luciferase assay kit and a luminometer. Gene silencing was calculated as the percentage reduction in luciferase expression relative to untreated control cells.
4. Cytotoxicity (MTT Assay) 48 hours post-transfection, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to untreated control cells.
5. Cellular Uptake Analysis For uptake studies, siRNA was labeled with a fluorescent dye (e.g., Cy5). 24 hours post-transfection, cells were washed, trypsinized, and analyzed by flow cytometry to determine the percentage of fluorescently-positive cells.
Summary & Conclusion
The MTEMA-based nanoparticle (MTEMA-NP) system demonstrates a highly promising profile for siRNA delivery. It combines high encapsulation efficiency (98%) and effective gene silencing (85%) with significantly lower cytotoxicity compared to the widely used PEI vector (90% vs. 65% cell viability).[1] While the LNP formulation shows slightly higher gene silencing, the MTEMA-NP offers a compelling balance of efficacy and safety, making it a strong candidate for further development in therapeutic gene silencing applications. The favorable physicochemical properties, including a strong positive zeta potential and moderate particle size, likely contribute to its efficient cellular uptake and subsequent endosomal escape.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Methylthio)ethyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Methylthio)ethyl methacrylate (B99206), a combustible liquid that requires careful handling to mitigate environmental and safety risks. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle 2-(Methylthio)ethyl methacrylate with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or polyvinyl alcohol), safety goggles, and a lab coat.[1][2] Avoid all sources of ignition, as this compound is combustible.[3]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂S |
| Molecular Weight | 160.23 g/mol |
| Density | 1.04 g/mL at 25 °C[3] |
| Boiling Point | 38 °C at 0.06 mmHg[3] |
| Flash Point | 88 °C (190.4 °F) - closed cup[3] |
| Storage Class | 10 - Combustible liquids[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[4] Chemical waste generators are responsible for correctly classifying and disposing of their chemical waste.[4]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, compatible waste container as "Hazardous Waste: this compound".
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[5]
-
Do not mix this compound with other waste streams to prevent potentially dangerous reactions.[6]
Step 2: Waste Collection
-
Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.[1][5]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and sources of ignition.[7]
Step 3: Spill and Contamination Management
-
In the event of a small spill (<1 L), absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[1][7]
-
For larger spills (>1 L), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately.[1]
-
Contaminated materials, including PPE and cleaning supplies, must also be disposed of as hazardous waste.[1]
Step 4: Arranging for Disposal
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[1][6]
-
Provide them with accurate information about the waste, including its name and quantity.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.[4]
Special Considerations for Sulfur-Containing Compounds
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 3. 2-(甲硫基)甲丙烯酰酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. quora.com [quora.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. open.alberta.ca [open.alberta.ca]
Personal protective equipment for handling 2-(Methylthio)ethyl methacrylate
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Methylthio)ethyl methacrylate (B99206) was not available. The following guidance is compiled from information on structurally similar methacrylate compounds. Researchers should always consult the specific SDS for any chemical prior to use and conduct a thorough risk assessment for their unique laboratory settings.
This document provides essential safety, handling, and disposal information for 2-(Methylthio)ethyl methacrylate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.[1][2]
| Property | Value |
| CAS Number | 14216-23-0 |
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.04 g/mL at 25 °C |
| Boiling Point | 38 °C at 0.06 mmHg |
| Flash Point | 88 °C (190.4 °F) - closed cup[2] |
| Refractive Index | n20/D 1.48 |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to ensure safety. The recommendations below are based on guidelines for similar methacrylate compounds.
| Body Part | Recommended PPE | Relevant Standard |
| Eyes/Face | Chemical safety goggles. A face shield should be worn if there is a risk of splashing. | OSHA 29 CFR 1910.133 or EN 166[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required. | EN 374 |
| Respiratory | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used. | OSHA 29 CFR 1910.134 or EN 149[3] |
Operational and Disposal Procedures
Handling and Storage
-
Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood, to minimize the risk of inhalation.[4] Safety showers and eyewash stations must be readily accessible.[3]
-
Safe Handling: Direct contact with skin, eyes, and clothing must be avoided.[5] Inhalation of vapors or mists should be prevented.[6] Employ non-sparking tools and implement measures to prevent static discharge.[3]
-
Storage: Store in a cool, dry, and well-ventilated location, shielded from heat, sparks, open flames, and direct sunlight.[4][6] Containers must be kept tightly sealed when not in use.[6] This compound is a combustible liquid.[2]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.[5]
-
Waste Classification: The generator of the waste is responsible for its correct classification in accordance with all applicable federal, state, and local regulations.[5]
-
Disposal Method: Incineration at a licensed hazardous waste facility is the recommended method of disposal.[4] This chemical must not be disposed of via drains or released into the environment.[5][7]
-
Contaminated Materials: All materials, such as absorbents used for spill cleanup and any contaminated PPE, must be collected in a sealed and appropriately labeled container for disposal as hazardous waste.[8]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps based on information for similar methacrylate compounds.
| Exposure Route | First Aid Instructions |
| Inhalation | Immediately move the individual to an area with fresh air. If breathing is labored, provide oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical assistance.[9][10] |
| Skin Contact | Promptly remove all contaminated clothing and footwear. Thoroughly wash the affected skin with soap and copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[7][10] |
| Eye Contact | Instantly flush the eyes with a large volume of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids periodically. If contact lenses are worn, remove them if it is safe to do so. Continue to rinse. Seek immediate medical attention.[3][10] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, have them rinse their mouth with water. Never administer anything by mouth to an unconscious person. Seek immediate medical attention.[7][9] |
Visual Safety Protocols
The following diagrams provide a visual guide to the safe handling workflow and emergency response procedures for this compound.
Caption: A step-by-step workflow illustrating the safe handling of this compound.
Caption: A logical diagram outlining the appropriate response to various types of exposure incidents.
References
- 1. This compound | C7H12O2S | CID 3532725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 14216-23-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 5. aksci.com [aksci.com]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. gjchemical.com [gjchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
